molecular formula C13H15BrO3 B1641547 (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester CAS No. 170856-67-4

(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester

Cat. No.: B1641547
CAS No.: 170856-67-4
M. Wt: 299.16 g/mol
InChI Key: OSJMOLOCTDMTNC-UHFFFAOYSA-N
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Description

(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C13H15BrO3 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-16-13(15)8-12-11-4-3-10(14)7-9(11)5-6-17-12/h3-4,7,12H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMOLOCTDMTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=C(CCO1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester: Synthesis, Characterization, and Therapeutic Potential

Abstract

This compound is a heterocyclic compound featuring the isochroman scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, a proposed synthetic pathway with mechanistic rationale, and a detailed protocol for its spectroscopic characterization. We further explore its potential applications in drug discovery, drawing from the established biological activities of isochroman derivatives, which include antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][[“]] The presence of the ethyl ester moiety suggests its potential as a prodrug, a strategy to enhance pharmacokinetic properties.[5][6] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and related molecular frameworks.

Introduction: The Isochroman Scaffold in Medicinal Chemistry

The isochroman ring system is a core structural motif found in numerous natural products and pharmacologically active molecules.[1] Its inherent structural rigidity and defined stereochemistry make it an attractive scaffold for designing targeted therapeutic agents. Isochroman derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various fields, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3]

The subject of this guide, this compound, incorporates three key structural features that merit detailed investigation:

  • The Isochroman Core: Provides the foundational three-dimensional structure for molecular interactions with biological targets.

  • The 6-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The bromine atom can act as a heavy atom for crystallographic studies and may engage in halogen bonding, a specific type of non-covalent interaction that can enhance target binding.

  • The 1-yl-acetic acid ethyl ester Side Chain: The C1 position of the isochroman is a frequent site for substitution.[7] The ethyl ester group significantly influences the molecule's polarity and can serve as a prodrug moiety. Ester prodrugs are widely used to improve the solubility, permeability, and overall bioavailability of a parent drug, as they can be hydrolyzed by endogenous esterases to release the active carboxylic acid form.[5][6]

This guide will dissect these features to provide a holistic understanding of the molecule's synthesis, properties, and potential therapeutic utility.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is presented below. It possesses a chiral center at the C1 position of the isochroman ring, meaning it can exist as a racemic mixture or as individual enantiomers. The stereochemistry at this position can be pivotal for biological activity.[8]

Chemical Structure: this compound

A summary of its key computed physicochemical properties is provided in the table below. These values are essential for predicting its behavior in biological systems and for guiding formulation development.

PropertyValueSource
Molecular Formula C13H15BrO3-
Molecular Weight 300.16 g/mol Calculated
Synonyms Ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate[9]
CAS Number 170856-67-4[10]
LogP (Predicted) ~3.2-
Topological Polar Surface Area 35.53 Ų-

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is scarce, a robust synthetic route can be proposed based on established methodologies for isochroman formation.[11] The following protocol outlines a logical, multi-step synthesis starting from commercially available materials.

Synthetic Workflow Diagram

The proposed pathway involves the formation of the isochroman ring followed by the introduction of the acetic acid ester side chain.

G cluster_0 Step 1: Grignard & Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Reformatsky Reaction A 1-Bromo-4-(2-bromoethyl)benzene B 2-Phenylethanol derivative A->B Mg, THF then Formaldehyde C Aldehyde Intermediate B->C PCC or Swern D Isochroman-1-ol C->D Acid Catalyst (e.g., p-TSA) E Target Molecule: This compound D->E Ethyl bromoacetate, Zn THF/Benzene

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via a four-step sequence.

Step 1 & 2: Synthesis of 2-(4-Bromophenyl)acetaldehyde

  • Rationale: This two-step process converts a commercially available starting material into the key aldehyde precursor required for cyclization.

  • Procedure:

    • To a flame-dried flask under argon, add magnesium turnings. Add a solution of 1-bromo-4-(2-bromoethyl)benzene in anhydrous THF dropwise to initiate Grignard formation.

    • After formation is complete, cool the solution to 0 °C and bubble dry formaldehyde gas through the mixture or add paraformaldehyde.

    • Quench the reaction with saturated aqueous NH4Cl and extract the product, 2-(4-bromophenyl)ethanol, with ethyl acetate.

    • Dissolve the crude alcohol in dichloromethane (DCM) and add pyridinium chlorochromate (PCC). Stir at room temperature until oxidation is complete (monitored by TLC).

    • Filter the mixture through a pad of silica gel and concentrate the filtrate to yield the crude aldehyde, which can be used directly in the next step.

Step 3: Formation of 6-Bromoisochroman via Pictet-Spengler type reaction

  • Rationale: An acid-catalyzed intramolecular cyclization of the aldehyde onto the aromatic ring, followed by reduction, forms the isochroman core. A reducing agent is required to convert the intermediate enol ether to the final isochroman.

  • Procedure:

    • Dissolve 2-(4-bromophenyl)acetaldehyde in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After cyclization, cool the reaction and perform a reduction in situ using a reducing agent like NaBH4 in ethanol.

    • Work up the reaction with water, extract with ether, and purify by column chromatography to yield 6-bromoisochroman.

Step 4: Alkylation with Ethyl Bromoacetate via a Reformatsky-type Reaction

  • Rationale: The Reformatsky reaction is a classic method for forming β-hydroxy esters from aldehydes or ketones.[12] In this case, we adapt it for an acetal. First, the 6-bromoisochroman is converted to a 1-bromo-6-bromoisochroman intermediate using N-bromosuccinimide (NBS).[7] This intermediate then reacts with the zinc enolate of ethyl bromoacetate.

  • Procedure:

    • Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

    • In a flame-dried flask under argon, add the activated zinc and a solution of 6-bromo-1-bromoisochroman and ethyl bromoacetate in a mixture of anhydrous THF and benzene.[13][14][15]

    • Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture and quench with saturated aqueous Rochelle's salt solution.

    • Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following section details the expected NMR, IR, and MS data, along with a standard protocol for data acquisition.

Predicted Spectroscopic Data
Analysis Expected Features
¹H NMR Aromatic Protons (3H): Signals in the δ 7.0-7.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. C1-Proton (1H, -O-CH-R): A triplet or multiplet around δ 5.0-5.5 ppm, coupled to the adjacent CH2 group of the side chain. Isochroman CH2-O (2H): Diastereotopic protons appearing as two multiplets around δ 3.8-4.2 ppm. Isochroman Ar-CH2 (2H): Multiplets around δ 2.7-3.0 ppm. Ester CH2 (2H, -O-CH2-CH3): A quartet around δ 4.1 ppm. Side Chain CH2 (2H, -CH-CH2-COOEt): Diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 2.5-2.8 ppm. Ester CH3 (3H, -CH2-CH3): A triplet around δ 1.2 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal around δ 170-172 ppm. Aromatic Carbons (6C): Signals in the δ 115-140 ppm range, including the C-Br signal. C1 Carbon (-O-CH-R): Signal around δ 75-80 ppm. Isochroman O-CH2: Signal around δ 65-70 ppm. Ester O-CH2: Signal around δ 60-62 ppm. Other Aliphatic Carbons (Ar-CH2, Side Chain CH2): Signals in the δ 25-45 ppm range. Ester CH3: Signal around δ 14 ppm.
IR (Infrared) C=O Stretch (Ester): Strong absorption band around 1730-1740 cm⁻¹. C-O Stretch: Bands in the 1000-1300 cm⁻¹ region. Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. C-H Stretch (sp³ and sp²): Bands in the 2850-3100 cm⁻¹ region. C-Br Stretch: Band in the 500-600 cm⁻¹ region.
Mass Spec (MS) Molecular Ion (M+): A characteristic pair of peaks for the molecular ion [M]+ and [M+2]+ with approximately 1:1 intensity ratio, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation: Loss of the ethoxy group (-OEt, 45 Da), loss of the entire ester side chain, and fragmentation of the isochroman ring.

Note: Predicted NMR chemical shifts are based on standard values and may vary depending on the solvent and experimental conditions.[16][17][18][19]

Protocol for NMR Data Acquisition and Processing
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.[16] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.[16] Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and splitting patterns to assign the signals to the corresponding nuclei in the molecular structure.

Applications in Drug Discovery and Development

The structural features of this compound suggest several promising avenues for therapeutic application.

Potential as an Antidiabetic Agent

A study on novel isochroman carboxylic acid derivatives revealed their potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B).[20] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. The structural similarity of our target molecule to those in the study suggests it could also function as a PTP1B inhibitor. The carboxylic acid, unmasked after hydrolysis of the ethyl ester, is often a key pharmacophore for binding to such targets.[20]

Broad Therapeutic Potential

Reviews of the isochroman scaffold have highlighted its wide-ranging biological activities.[1][2][[“]] These include:

  • Antitumor Activity: Many heterocyclic compounds are investigated for their ability to interfere with cancer cell proliferation.

  • Anti-inflammatory and Antioxidant Effects: Potential for treating chronic inflammatory diseases.

  • Antimicrobial Properties: A possible starting point for the development of new antibiotics.

  • CNS Activity: The ability to cross the blood-brain barrier is a key property for drugs targeting neurological disorders.

The Ethyl Ester as a Prodrug Moiety

The ethyl ester functional group is a classic example of a prodrug. Ester prodrugs are frequently employed to overcome challenges such as poor solubility, low membrane permeability, or rapid metabolism of the parent carboxylic acid.[5][6][21]

G Prodrug This compound (More Lipophilic, Enhanced Permeability) Enzyme Esterases (in Plasma, Liver, etc.) Prodrug->Enzyme Absorption into body ActiveDrug Active Drug: (6-Bromo-isochroman-1-yl)-acetic acid (Biologically Active Form) Enzyme->ActiveDrug Hydrolysis

Caption: Prodrug activation of the ethyl ester to the active carboxylic acid.

This prodrug strategy offers several advantages:

  • Enhanced Bioavailability: The increased lipophilicity of the ester compared to the carboxylic acid can facilitate passive diffusion across the gastrointestinal tract and other biological membranes.[5]

  • Masking Polar Groups: The polar carboxylic acid is masked, which can prevent premature excretion and improve transport to the target site.

  • Controlled Release: The rate of hydrolysis by esterases can be tuned to control the release and duration of action of the active drug.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The isochroman core provides a proven scaffold for biological activity, while the bromo- and ethyl ester substituents offer opportunities for fine-tuning its pharmacokinetic and pharmacodynamic profiles.

Future research should focus on:

  • Enantioselective Synthesis: Developing a synthetic route to obtain the individual enantiomers to investigate the role of stereochemistry in biological activity.

  • In Vitro Biological Screening: Testing the compound and its hydrolyzed acid form in a panel of assays, including PTP1B inhibition, anticancer, and antimicrobial screens.

  • Pharmacokinetic Studies: Evaluating the compound's stability in plasma and liver microsomes to confirm its behavior as a prodrug and to assess its metabolic profile.

This technical guide provides the foundational knowledge for researchers to embark on the exploration of this promising compound and its analogues, potentially leading to the discovery of novel therapeutic agents.

References

  • PubChem. (n.d.). Ethyl bromoacetate. National Institutes of Health. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.
  • Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Sci-Hub. (n.d.). Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

  • Consensus. (2020). Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

  • Persico, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. Retrieved from [Link]

  • DTIC. (1977). Isochroman Chemistry. Retrieved from [Link]

  • Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetate. National Institutes of Health. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Compared using 13C nmr spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]

  • Beijing Hwrk Chemical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromo-acetic acid, ethyl ester. Retrieved from [Link]

  • National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). U.S. Department of Health and Human Services.
  • Preprints.org. (2024).
  • Journal of Natural Sciences - Kabul University. (2025). Ester Prodrugs and Their Role in Drug Discovery and Design.
  • Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

  • PubMed. (1961). Pharmacological activity of some esters of germine with acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

Sources

Technical Guide: CS-0037619 Chemical Properties and Molecular Weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CS-0037619 (Ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate), a specialized heterocyclic building block used in the synthesis of bioactive small molecules.

A Strategic Resource for Medicinal Chemistry and Scaffold Diversification

Executive Summary

CS-0037619 is a high-value heterocyclic intermediate characterized by a 6-bromo-isochroman core functionalized with an ethyl acetate side chain at the C1 position. In drug discovery, this compound serves as a "privileged scaffold," offering dual vectors for chemical modification: the aryl bromide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space, while the ester moiety allows for derivatization into acids, amides, or alcohols.

This guide details the physicochemical profile, synthetic utility, and handling protocols for CS-0037619, designed for researchers optimizing lead compounds in oncology and metabolic disease programs.

Chemical Identity & Physicochemical Specifications

Core Identifiers
PropertySpecification
Compound Code CS-0037619
Chemical Name Ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate
Alternative Names Ethyl (6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)acetate; (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester
CAS Registry Number 170856-67-4
MDL Number MFCD28991745
Molecular Properties
ParameterValueTechnical Note
Molecular Formula C₁₃H₁₅BrO₃ Halogenated bicyclic ester
Molecular Weight 299.16 g/mol Ideal for fragment-based drug design (FBDD)
Exact Mass 298.0205 g/mol Monoisotopic mass for MS calibration
CLogP ~3.25 ± 0.4Moderate lipophilicity; suitable for cell-permeable analogs
H-Bond Donors 0-
H-Bond Acceptors 3Ester oxygens and ether oxygen
Rotatable Bonds 4Ethyl ester chain and C1-linkage

Structural Analysis & Synthetic Utility

The Isochroman Scaffold

The isochroman (3,4-dihydro-1H-2-benzopyran) ring system is a structural motif found in various bioactive natural products and synthetic drugs. CS-0037619 provides a pre-functionalized entry point into this chemical space.

  • C6-Bromine Handle: The bromine atom at the 6-position is electronically activated for palladium-catalyzed cross-coupling. This allows researchers to introduce aryl, heteroaryl, or alkyl groups to modulate potency and selectivity.

  • C1-Acetate Side Chain: The ethyl acetate group at the benzylic (C1) position serves as a latent nucleophile or electrophile. Hydrolysis yields the corresponding carboxylic acid, a precursor for amide coupling (peptidomimetics) or reduction to an alcohol.

Mechanism of Action (Synthetic Context)

While CS-0037619 is an intermediate rather than a final drug, its derivatives often target:

  • GPCRs: Isochroman derivatives have been explored as Orexin receptor antagonists.

  • Enzymes: Analogs serve as inhibitors for Aldose Reductase and certain kinases.

  • Bioisosterism: The isochroman ring acts as a restricted analog of phenethylamines.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways accessible from CS-0037619.

CS0037619_Workflow CS CS-0037619 (Core Scaffold) Suzuki Pathway A: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) CS->Suzuki Functionalization at C6-Br Hydrolysis Pathway B: Ester Hydrolysis (LiOH/THF) CS->Hydrolysis Activation of C1-Sidechain Biaryl 6-Aryl-Isochroman (Library Generation) Suzuki->Biaryl Acid Carboxylic Acid Intermediate Hydrolysis->Acid Final Bioactive Lead Compound Biaryl->Final Further Opt. Amide Amide Coupling (R-NH2, HATU) Acid->Amide Amide->Final

Caption: Divergent synthetic pathways from CS-0037619 utilizing orthogonal reactivity at the bromine and ester sites.

Experimental Protocols

Solubility & Stock Preparation

CS-0037619 is a lipophilic ester.[1] Proper solubilization is critical for consistent assay results.

  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Solubility Limit: ~30 mg/mL in DMSO.

  • Protocol:

    • Weigh 10 mg of CS-0037619.

    • Add 334 µL of anhydrous DMSO to achieve a 100 mM stock solution.

    • Vortex for 30 seconds until clear.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Standard Suzuki Coupling Protocol (Validation)

To validate the reactivity of the C6-bromine:

  • Reagents: CS-0037619 (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Degas solvents with N₂ for 10 mins and add to the vial.

    • Heat at 90°C for 4-16 hours under inert atmosphere.

    • Monitor by LC-MS (Expect mass shift: -Br +Ph).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Irritant (Skin/Eye). The benzylic ester moiety may be susceptible to hydrolysis; keep away from strong acids/bases unless reacting.

  • Storage: Store solid at 2-8°C (short term) or -20°C (long term) under desiccated conditions.

  • Stability: Stable for >2 years if stored properly. Verify purity by HPLC before use in critical biological assays.

References

  • PubChem Compound Summary. (2025). Cesium cation Cs-137 (and related search context for CS-0037619). National Center for Biotechnology Information. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-bromoisochroman-1-acetic acid ethyl ester, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and prospective applications, offering valuable insights for researchers and scientists in the field.

Core Compound Identification

Chemical Name: 6-Bromoisochroman-1-acetic acid ethyl ester CAS Number: 170856-67-4[1][2][3] Molecular Formula: C₁₃H₁₅BrO₃[2] Molecular Weight: 299.16 g/mol [2] Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

This compound belongs to the isochroman class of bicyclic ethers, which are recognized for their diverse pharmacological activities.[4] The presence of a bromine atom and an ethyl ester functional group offers versatile handles for further chemical modifications, making it an attractive scaffold for library synthesis in drug discovery programs.

Synthesis and Mechanism

The primary route for the synthesis of 6-bromoisochroman-1-acetic acid ethyl ester involves the esterification of its corresponding carboxylic acid precursor, (6-bromoisochroman-1-yl)acetic acid (CAS Number: 187667-63-6). The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.

Underlying Principle: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in excess, and a dehydrating agent or azeotropic removal of water is employed.[5]

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[5]

Fischer_Esterification cluster_0 Step 1: Protonation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack by Alcohol cluster_2 Step 3: Proton Transfer & Elimination of Water cluster_3 Step 4: Deprotonation Carboxylic_Acid (6-bromoisochroman-1-yl)acetic acid H+ H+ (from catalyst) Carboxylic_Acid->H+ Protonated_Acid Protonated Carboxylic Acid (activated) H+->Protonated_Acid Ethanol Ethanol Protonated_Acid->Ethanol Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester H2O Water Protonated_Ester->H2O Elimination Final_Ester 6-bromoisochroman-1-acetic acid ethyl ester Protonated_Ester->Final_Ester H+_regen H+ (catalyst regenerated) Final_Ester->H+_regen Drug_Discovery_Workflow Start 6-Bromoisochroman-1-acetic acid ethyl ester Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki) Start->Cross_Coupling Amidation Amidation/Esterification Start->Amidation Bio_Screening Biological Screening (e.g., Enzyme Assays) Hydrolysis->Bio_Screening Cross_Coupling->Bio_Screening Amidation->Bio_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Bio_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Sources

The Emerging Therapeutic Potential of Isochroman-1-yl-acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, isochroman-1-yl-acetic acid derivatives are emerging as a promising class of compounds with therapeutic potential across a spectrum of diseases, including inflammatory disorders, cancer, diabetes, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into isochroman-1-yl-acetic acid derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Isochroman Core as a Versatile Pharmacophore

Isochroman derivatives are a class of bicyclic ethers that are structurally related to chromanes and are found in a variety of natural products.[1] Their rigid, conformationally constrained framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The addition of an acetic acid moiety at the 1-position introduces a key acidic functional group, which can participate in crucial binding interactions with enzymes and receptors, significantly influencing the pharmacological profile of the parent isochroman core.

This guide will delve into the multifaceted therapeutic landscape of isochroman-1-yl-acetic acid derivatives, with a focus on their potential as:

  • Anti-inflammatory Agents: Modulating key pathways in the inflammatory cascade.

  • Anticancer Therapeutics: Exhibiting cytotoxic effects against various cancer cell lines.

  • Anti-diabetic Compounds: Through the inhibition of protein tyrosine phosphatase 1B (PTP1B).

  • Neuroprotective Agents: Offering potential in the management of neurodegenerative diseases.

Synthetic Strategies for Isochroman-1-yl-acetic Acid Derivatives

The synthesis of the isochroman-1-yl-acetic acid scaffold can be achieved through several synthetic routes. A common and effective method involves the acid-catalyzed cyclization of a phenethyl alcohol derivative with a suitable dicarbonyl compound, followed by hydrolysis of the resulting ester.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: formation of the isochroman ring with an ester-containing side chain, followed by hydrolysis to the desired carboxylic acid.

Synthetic Workflow General Synthetic Workflow for Isochroman-1-yl-acetic Acid Derivatives Start Phenethyl Alcohol Derivative + Keto-ester Step1 Acid-catalyzed Cyclization Start->Step1 Intermediate Isochroman-1-yl-acetate Ester Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 End Isochroman-1-yl-acetic Acid Step2->End

Caption: General synthetic workflow for isochroman-1-yl-acetic acid derivatives.

Detailed Experimental Protocol: Synthesis of 1-Methyl-isochroman-1-yl-acetic Acid

This protocol provides a detailed procedure for the synthesis of 1-methyl-isochroman-1-yl-acetic acid, a representative compound with demonstrated anti-inflammatory activity.

Step 1: Synthesis of Ethyl 1-methyl-isochroman-1-yl-acetate

  • To a solution of 2-(3,4-methylenedioxyphenyl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane, add a keto-ester, for instance, ethyl 2-methylacetoacetate (1.2 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-isochroman-1-yl-acetate.

Step 2: Hydrolysis to 1-Methyl-isochroman-1-yl-acetic Acid

  • Dissolve the purified ethyl 1-methyl-isochroman-1-yl-acetate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-methyl-isochroman-1-yl-acetic acid as a solid.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory Activity

Isochroman-1-yl-acetic acid derivatives have shown significant promise as anti-inflammatory agents. Their mechanism of action is believed to involve the inhibition of key inflammatory mediators.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] Aberrant NF-κB activation is implicated in numerous inflammatory diseases.[3] Isochroman derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[4]

NF-kB Signaling Pathway Proposed Inhibition of NF-κB Pathway by Isochroman Derivatives cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB-NF-kB IκB-NF-κB Complex NF-kB NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n translocates IkB-NF-kB->NF-kB releases Isochroman Derivative Isochroman-1-yl -acetic acid Derivative Isochroman Derivative->IKK Complex inhibits? Gene Transcription Pro-inflammatory Gene Transcription NF-kB_n->Gene Transcription induces

Caption: Putative mechanism of NF-κB inhibition by isochroman-1-yl-acetic acid derivatives.

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[5][6]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the isochroman-1-yl-acetic acid derivative. Administer the vehicle, standard, or test compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Activity

Several studies have highlighted the potential of isochroman derivatives as anticancer agents.[7][8][9] The cytotoxic effects of isochroman-1-yl-acetic acid derivatives are likely mediated through the induction of apoptosis and modulation of cell survival signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis.[3][10] Its aberrant activation is a hallmark of many cancers.[11] Inhibition of this pathway is a key strategy in cancer drug discovery. Isochroman derivatives may exert their anticancer effects by modulating the PI3K/Akt pathway.[12][13]

PI3K-Akt Signaling Pathway Proposed Modulation of PI3K/Akt Pathway by Isochroman Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival Cell Survival Downstream Effectors->Cell Survival promotes Apoptosis Apoptosis Downstream Effectors->Apoptosis inhibits Isochroman Derivative Isochroman-1-yl -acetic acid Derivative Isochroman Derivative->PI3K inhibits?

Caption: Putative mechanism of PI3K/Akt pathway inhibition by isochroman-1-yl-acetic acid derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isochroman-1-yl-acetic acid derivative for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Anticancer Activity of Isochroman-Related Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole DerivativesMCF-7 (Breast)0.5 - 10[9]
Thiazole DerivativesHepG2 (Liver)0.041 - 0.047[8]
Imidazo[1,2-a]pyrimidinesMCF-7 (Breast)39.0 - 43.4[5]

Note: Data for directly substituted isochroman-1-yl-acetic acids is limited; this table presents data for structurally related heterocyclic compounds to indicate the potential for anticancer activity.

Anti-diabetic Potential: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[10] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[7][14] Isochroman-1-yl-acetic acid derivatives have been identified as potential PTP1B inhibitors.[10]

The development of potent and selective PTP1B inhibitors is a significant focus of research. For isochroman-1-yl-acetic acid derivatives, the following SAR trends can be inferred from related inhibitor classes:

  • The Carboxylic Acid Moiety: This group is crucial for binding to the active site of PTP1B, mimicking the phosphate group of the natural substrate.

  • The Isochroman Ring: The hydrophobic nature of the isochroman scaffold likely contributes to binding in the active site and can be modified to enhance potency and selectivity.

  • Substituents on the Aromatic Ring: The electronic and steric properties of substituents on the benzene ring of the isochroman core can significantly influence inhibitory activity.

Table 2: Structure-Activity Relationship of PTP1B Inhibitors

ScaffoldKey MoietiesActivity TrendReference
Oxalylarylaminobenzoic acidsOxalyl and benzoic acid groupsPotent and selective inhibition[15]
FlavonoidsHydroxyl and methoxy groups on the A and B ringsNumber and position of substituents are critical[16]
Thiazole-based compoundsCarboxy-propadiene-thiazole moietyLow micromolar IC50 values[9]

Note: This table highlights key SAR principles from various classes of PTP1B inhibitors that can guide the design of novel isochroman-1-yl-acetic acid derivatives.

Neuroprotective Effects

Emerging evidence suggests that isochroman derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[17][18] The proposed mechanisms of neuroprotection include antioxidant activity and modulation of signaling pathways involved in neuronal survival.[19][20]

Future Perspectives and Conclusion

Isochroman-1-yl-acetic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for lead optimization in various therapeutic areas. Future research should focus on:

  • Elucidation of specific molecular targets: Identifying the precise protein targets for their anti-inflammatory, anticancer, and neuroprotective effects.

  • In-depth SAR studies: Systematically exploring the structure-activity relationships to design more potent and selective derivatives.

  • Pharmacokinetic and in vivo efficacy studies: Evaluating the drug-like properties and therapeutic efficacy of lead compounds in relevant animal models.

References

  • Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Link]

  • Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines - ResearchGate. [Link]

  • cell lines ic50: Topics by Science.gov. [Link]

  • Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure - activity relationship study - PubMed. [Link]

  • a specific inhibitor of the NF-kappa B transcription factor - PubMed. [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. [Link]

  • Research progress in biological activities of isochroman derivatives - PubMed. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC. [Link]

  • Neuroprotective Strategies in Alzheimer's Disease - PMC - NIH. [Link]

  • Inhibition of NF-kappa B activation in vitro and in vivo: role of 26S proteasome - PubMed. [Link]

  • Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed. [Link]

  • Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed. [Link]

  • Advances on Therapeutic Strategies for Alzheimer's Disease: From Medicinal Plant to Nanotechnology - MDPI. [Link]

  • Inactivation of IkappaB contributes to transcriptional activation of spermidine/spermine N(1)-acetyltransferase - PubMed. [Link]

  • Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics | Semantic Scholar. [Link]

  • Natural compounds as potential PI3K-AKT1 signaling pathway inhibitors by means of pharmacophore modeling - ResearchGate. [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease - MDPI. [Link]

  • The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - ResearchGate. [Link]

  • Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC. [Link]

  • Neuroprotective mechanisms of Asiatic acid - PMC - NIH. [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. [Link]

  • Inhibition of the PI3K/Akt/mTOR Pathway in Solid Tumors - PMC - NIH. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed. [Link]

Sources

The 6-Bromo-Isochroman Scaffold: Synthetic Utility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Halogen Handle

In the landscape of heterocyclic medicinal chemistry, 6-bromo-isochroman (6-bromo-3,4-dihydro-1H-2-benzopyran) is not merely a compound but a linchpin intermediate . While the isochroman core is ubiquitous in bioactive natural products (e.g., Ochratoxins, Phyllodulcin), the introduction of a bromine atom at the C6 position transforms this stable ether into a highly reactive "privileged scaffold."

This guide details the technical exploitation of 6-bromo-isochroman. It serves as a divergence point for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of libraries targeting Dopamine D2/D3 receptors , bacterial resistance mechanisms , and oncogenic kinases .

Synthetic Access & Divergent Functionalization[1]

The utility of 6-bromo-isochroman lies in its ability to undergo late-stage functionalization. The C6 position is electronically favorable for oxidative addition by transition metals, enabling the attachment of pharmacophores that dictate biological specificity.[1]

Core Synthesis Strategy

The most robust route to the 6-bromo-isochroman core involves the Oxa-Pictet-Spengler cyclization or the Friedel-Crafts alkylation of suitable phenethyl alcohols.

SyntheticPathway Start 3-Bromophenethyl Alcohol Core 6-Bromo-Isochroman (The Scaffold) Start->Core Oxa-Pictet-Spengler Cyclization Reagent Paraformaldehyde / H+ Prod1 6-Aryl-Isochroman (Dopamine Ligand) Core->Prod1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Prod2 6-Amino-Isochroman (Kinase Inhibitor) Core->Prod2 Buchwald-Hartwig (R-NH2, Pd(0))

Figure 1: Divergent synthesis starting from the 6-bromo-isochroman core. The bromine "handle" allows for orthogonal functionalization.[1]

Biological Domains & Mechanism of Action[3][4]

The biological activity of 6-bromo-isochroman derivatives is heavily dependent on the substituent introduced at the C6 position.

CNS Activity: Dopamine Receptor Modulation

Derivatives where the C6-bromine is replaced by heterocyclic amines (via linkers) or biaryl systems show significant affinity for Dopamine D2 and D3 receptors.

  • Mechanism: The isochroman oxygen acts as a hydrogen bond acceptor, mimicking the catechol oxygens of dopamine. The C6-substituent extends into the secondary binding pocket (SBP) of the GPCR, conferring subtype selectivity (D3 > D2).[1]

  • Therapeutic Application: Atypical antipsychotics and treatment of substance abuse disorders.

Antimicrobial Activity

Lipophilic analogs synthesized from the 6-bromo precursor exhibit activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • SAR Insight: Introduction of a hydrophobic biphenyl moiety at C6 increases membrane permeability.

  • Mechanism: Disruption of bacterial cell wall integrity and potential inhibition of bacterial efflux pumps.

Oncology: Cytotoxicity

6-substituted isochromans function as bioisosteres for flavonoid-based anticancer agents.

  • Target: Tubulin polymerization inhibition and PTP1B (Protein Tyrosine Phosphatase 1B) inhibition.[1]

  • Key Data: Derivatives often show IC50 values in the low micromolar range (1–10 µM) against HepG2 and HeLa cell lines.[1]

Quantitative SAR Summary

The following table summarizes the shift in biological activity based on the modification of the 6-bromo position.

C6 Substituent (R)Primary TargetActivity Metric (Approx)Biological Outcome
-Br (Parent) Baseline / Synthetic IntermediateLow BioactivityWeak antimicrobial; primarily a scaffold.
-Phenyl (Biaryl) Antimicrobial (Gram+)MIC: 2–8 µg/mLMembrane disruption; effective against S. aureus.[1]
-Piperazine-Linker Dopamine D3 ReceptorKi: < 10 nMHigh affinity antagonist; antipsychotic potential.
-Alkynyl-Aryl Tubulin / PTP1BIC50: 5–15 µMCytotoxicity in ovarian/liver cancer lines.
-Morpholine PDE2 (Phosphodiesterase)IC50: ~3.5 µMCognitive enhancement; neuroprotection.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol includes a checkpoint (TLC/NMR) to ensure the integrity of the bromine handle before expensive coupling steps.[1]

Protocol A: Synthesis of 6-Bromo-Isochroman (Oxa-Pictet-Spengler)

This reaction constructs the core scaffold.

  • Reagents: 3-bromophenethyl alcohol (10 mmol), Paraformaldehyde (15 mmol), Trifluoroacetic acid (TFA, solvent/catalyst).[1]

  • Procedure:

    • Dissolve 3-bromophenethyl alcohol in anhydrous CH2Cl2 (20 mL).

    • Add Paraformaldehyde.

    • Add TFA (5 mL) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 9:1). The product should be less polar than the alcohol.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over MgSO4.

  • Purification: Flash column chromatography.

  • Expected Yield: 75-85%. 1H NMR (CDCl3) should show the characteristic singlet at ~4.7 ppm (C1 protons) and aromatic signals consistent with 6-bromo substitution.

Protocol B: General Suzuki Coupling (Derivatization)

This protocol replaces the Br with an Aryl group.[1]

  • Reagents: 6-bromo-isochroman (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).[1]

  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins (Critical for Pd(0) stability).

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 16 hours.

  • Workup: Filter through Celite. Extract with EtOAc.

  • Outcome: Formation of 6-aryl-isochroman.

Protocol C: In Vitro Cytotoxicity Assay (MTT)

To evaluate the anticancer potential of the derivative.[1]

  • Cell Lines: HepG2 or HeLa.

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add derivative (dissolved in DMSO) at concentrations 0.1, 1, 10, 50, 100 µM. (Maintain DMSO < 0.5%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanistic Visualization

The following diagram illustrates the pharmacophore model for CNS-active isochroman derivatives, highlighting why the 6-position is critical for receptor binding.

Pharmacophore cluster_receptor Dopamine D3 Receptor Binding Pocket Asp Aspartate Residue (Ionic Interaction) Phe Phenylalanine Cluster (Pi-Pi Stacking) SBP Secondary Binding Pocket (Selectivity Region) Isochroman Isochroman Core (Scaffold) Isochroman->Phe Hydrophobic Interaction Oxygen Ether Oxygen (H-Bond Acceptor) Isochroman->Oxygen structural C6_Sub C6-Substituent (Aryl/Piperazine) Isochroman->C6_Sub Synthetic Attachment Oxygen->Asp H-Bonding C6_Sub->SBP Critical Selectivity Vector

Figure 2: Pharmacophore mapping of 6-substituted isochromans within the Dopamine D3 receptor. The C6-substituent accesses the secondary binding pocket, driving potency and selectivity.

References

  • Zhang, L., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry.[2] Link

  • Xu, J., et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates.[3] Bioorganic & Medicinal Chemistry.[4][2][3] Link

  • Muramatsu, W., & Nakano, K. (2014). Synthesis of isochromans via oxidation and nucleophilic substitution. Organic Letters.[5] Link

  • Sokoloff, P., et al. (2017). Dopamine receptor affinity for antagonists: The role of D3 receptors. ResearchGate.[6] Link

  • BenchChem. Natural occurrence of isochroman scaffolds in bioactive compounds.[7][8]Link

Sources

Navigating the Synthesis and Potential of 6-Bromo-3,4-dihydro-1H-isochromen-1-yl acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document constructs a robust scientific profile by examining its core structural components, proposing detailed synthetic pathways based on established methodologies for analogous structures, and exploring its potential biological activities by drawing parallels with related isochroman and chromene derivatives. This guide is intended to serve as a foundational resource for researchers, offering insights into the synthesis, characterization, and potential applications of this and similar compounds.

Introduction: The Isochromene Scaffold in Drug Discovery

The isochromene core, a bicyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic molecules with diverse biological activities. These activities include but are not limited to central nervous system (CNS) effects, antioxidant properties, and antimicrobial, antihypertensive, antitumor, and anti-inflammatory actions. The introduction of a bromine atom at the 6-position and an acetate group at the 1-position of the 3,4-dihydro-1H-isochromene ring system is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate a compelling target for synthesis and biological evaluation.

Nomenclature and Synonyms

A clear and unambiguous naming system is crucial for chemical communication. The systematic IUPAC name for the topic compound is 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate . Due to the limited specific literature on this exact molecule, a comprehensive list of established synonyms is not available. However, based on its structure, alternative names and derivatives found in chemical databases include:

  • Synonyms:

    • Acetic acid, (6-bromo-3,4-dihydro-1H-isochromen-1-yl) ester

  • Related Derivatives:

    • Ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate[1]

Table 1: Chemical Identifiers (Predicted)

IdentifierValue
IUPAC Name 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 287.11 g/mol
CAS Number Not assigned

Proposed Synthetic Pathways

While a direct, one-pot synthesis for 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate has not been reported, a logical and feasible multi-step synthetic route can be proposed based on established organic chemistry principles and reactions documented for similar heterocyclic systems. The proposed pathway involves three key stages:

  • Synthesis of the 6-bromo-3,4-dihydro-1H-isochromen-1-one intermediate.

  • Reduction of the lactone to the corresponding lactol.

  • Acetylation of the lactol to yield the final product.

G A 5-Bromo-1-indanone B 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one (by analogy) A->B Schmidt Reaction (NaN3, H2SO4) C 6-Bromo-3,4-dihydro-1H-isochromen-1-one B->C Structural Analogue Justification D 6-Bromo-3,4-dihydro-1H-isochromen-1-ol C->D Reduction (e.g., DIBAL-H) E 6-Bromo-3,4-dihydro-1H-isochromen-1-yl acetate D->E Acetylation (Acetic Anhydride, Pyridine)

Caption: Proposed synthetic workflow for 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate.

Synthesis of 6-Bromo-3,4-dihydro-1H-isochromen-1-one

A plausible route to the key intermediate, 6-bromo-3,4-dihydro-1H-isochromen-1-one, is through a Schmidt reaction of 5-bromo-1-indanone, a commercially available starting material. This reaction has been successfully employed for the synthesis of the analogous 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-bromo-1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add concentrated sulfuric acid (or another strong acid like methanesulfonic acid) dropwise.

  • Schmidt Reaction: Slowly add sodium azide (NaN₃, 1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Carefully quench the reaction by pouring it onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction to 6-Bromo-3,4-dihydro-1H-isochromen-1-ol

The lactone intermediate can be selectively reduced to the corresponding lactol (a hemiacetal) using a mild reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve 6-bromo-3,4-dihydro-1H-isochromen-1-one (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Reduction: Add a solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

  • Workup and Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous phase with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude lactol can be used in the next step without further purification or purified by column chromatography if necessary.

Acetylation to 6-Bromo-3,4-dihydro-1H-isochromen-1-yl acetate

The final step is the acetylation of the hydroxyl group of the lactol. This can be readily achieved using standard acetylation conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 6-bromo-3,4-dihydro-1H-isochromen-1-ol (1 equivalent) in a mixture of pyridine and an aprotic solvent like dichloromethane.

  • Acetylation: Add acetic anhydride (1.2-1.5 equivalents) dropwise to the solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by adding water or a dilute solution of hydrochloric acid to neutralize the pyridine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate, can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data are predicted:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons in the range of δ 7.0-7.5 ppm, with splitting patterns indicative of a trisubstituted benzene ring. A singlet or doublet for the proton at the 1-position (C1-H) in the range of δ 5.5-6.5 ppm. Methylene protons at the 3 and 4 positions (C3-H₂ and C4-H₂) as multiplets in the aliphatic region (δ 2.0-4.5 ppm). A singlet for the acetate methyl protons around δ 2.1 ppm.
¹³C NMR Carbonyl carbon of the acetate group around δ 170 ppm. Aromatic carbons in the range of δ 110-140 ppm. The carbon bearing the bromine atom (C6) would be shifted to a lower field. The acetal carbon (C1) in the range of δ 90-100 ppm. Methylene carbons (C3 and C4) in the aliphatic region. The acetate methyl carbon around δ 21 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the acetate group and other characteristic cleavages of the isochromene ring.
IR A strong absorption band for the ester carbonyl group (C=O) around 1740-1760 cm⁻¹. C-O stretching bands for the ester and ether linkages. Aromatic C-H and C=C stretching vibrations.

Potential Biological Activities and Applications

The 3,4-dihydro-1H-isochromene scaffold is a component of many biologically active natural products and synthetic compounds. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. The acetate group can act as a prodrug moiety, being hydrolyzed in vivo to release the active alcohol.

G Core 6-Bromo-3,4-dihydro-1H-isochromen-1-yl acetate A Antitumor Core->A B Antimicrobial Core->B C Anti-inflammatory Core->C D CNS Activity Core->D E Antioxidant Core->E F Antihypertensive Core->F

Caption: Potential therapeutic areas for 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate derivatives.

Based on the known activities of related isochroman and chromene derivatives, 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate and its analogues could be investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many chromene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The bromo-isochromene core could be a valuable pharmacophore for the development of new anticancer drugs.

  • Antimicrobial Agents: The isochroman nucleus has been associated with antibacterial and antifungal activities. The target compound could be screened for its efficacy against a panel of pathogenic microorganisms.

  • Anti-inflammatory Agents: Certain isochromene derivatives have shown anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

  • Central Nervous System (CNS) Modulators: The structural similarity to some known CNS-active compounds suggests that derivatives of 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate could be explored for their effects on neurological pathways.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate. By leveraging established synthetic methodologies for related compounds, a viable pathway for its synthesis has been outlined. The potential for this molecule and its derivatives to exhibit a range of valuable biological activities makes it an attractive target for further investigation in the field of drug discovery.

Future research should focus on the successful synthesis and purification of 6-bromo-3,4-dihydro-1H-isochromen-1-yl acetate, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a comprehensive biological evaluation against a diverse panel of assays is warranted to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modifications at various positions of the isochromene ring, will be crucial in optimizing its biological profile and identifying lead compounds for further development.

References

Sources

Solubility profile of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester (CAS: 170856-67-4), a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.[1]

The content is structured for application scientists and process chemists, moving from theoretical physicochemical properties to practical experimental protocols for solubility determination and process optimization.[1]

Technical Guide & Characterization Protocol [1]

Executive Summary & Compound Identity

This compound (also known as Ethyl 2-(6-bromoisochroman-1-yl)acetate) is a lipophilic heterocyclic ester.[1] Its solubility behavior is dominated by the hydrophobic isochroman core and the bromine substituent, which significantly reduce aqueous solubility while enhancing affinity for non-polar and moderately polar organic solvents.[1]

Understanding its solubility profile is essential for:

  • Reaction Work-up: Efficient phase separation during extraction.

  • Purification: Optimizing mobile phases for flash chromatography.

  • Crystallization: Identifying suitable solvent/anti-solvent systems for isolating the solid form from crude oils.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name Ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate
CAS Number 170856-67-4
Molecular Formula C₁₃H₁₅BrO₃
Molecular Weight 299.16 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Predicted LogP ~2.43 (Moderate Lipophilicity)

Physicochemical Characterization & Solubility Profile

Theoretical Solubility Landscape

Based on the calculated partition coefficient (LogP ~2.[1]43) and structural analysis (ester functionality, halogenated bicycle), the compound exhibits a Class II (Low Solubility, High Permeability) behavior in the context of biopharmaceutics, though it is primarily treated as a chemical intermediate.[1]

Solubility Heatmap (Estimated)
Solvent ClassRepresentative SolventsSolubility PredictionProcess Implication
Aqueous Water, PBS (pH 7.[1]4)Insoluble (< 0.1 mg/mL)Ideal for aqueous washes to remove inorganic salts.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)Excellent for extraction and initial dissolution.[1]
Esters/Ketones Ethyl Acetate (EtOAc), AcetoneHigh (> 50 mg/mL)Primary solvent for column chromatography and extraction.[1]
Alcohols Methanol, EthanolModerate-High Potential for transesterification if heated/acidic.[1]
Alkanes Hexane, Heptane, Petroleum EtherLow-Moderate Acts as an anti-solvent for crystallization.[1]
Critical Process Observations
  • Oil-Out Phenomenon: Due to its low melting point, the compound frequently isolates as a "dark yellow oil" upon solvent removal.[1] High-purity fractions may crystallize over time or with seeding.[1]

  • Chromatographic Behavior: The compound elutes effectively using a gradient of Petroleum Ether / Ethyl Acetate (100:0 to 80:20) .[1] This confirms that while it is soluble in EtOAc, it retains significant retention on silica in non-polar mobile phases, a key trait for purification planning.[1]

Experimental Protocols: Solubility Determination

As specific experimental solubility values are rarely published for intermediates, the following self-validating protocols are designed to generate the necessary data for your specific batch.

Protocol A: Kinetic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation solubility in process solvents.[1]

  • Preparation: Weigh 10 mg of the compound into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[1][2]

    • Turbid/Precipitate: Saturation reached.

  • Quantification (Optional): If precise values are needed, filter the saturated supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm).

Protocol B: Anti-Solvent Crystallization Screen

Objective: Identify conditions to convert the "oily" crude into a handleable solid.

  • Dissolution: Dissolve 100 mg of crude oil in a minimum volume (approx. 0.5 mL) of Ethyl Acetate or DCM .[1]

  • Anti-Solvent Addition: Slowly add Heptane dropwise with stirring.

  • Cloud Point: Stop when a persistent cloudiness appears.

  • Aging: Cool the mixture to 0–5°C and stir for 2 hours.

  • Result: Check for precipitate formation. If oiling occurs, reheat to dissolve and cool more slowly.[1]

Solubility-Driven Process Workflow

The following diagram illustrates the logical flow for handling this compound during synthesis, leveraging its specific solubility profile for purification.

G Synthesis Crude Reaction Mixture (Contains Product + Salts + Impurities) Extraction Liquid-Liquid Extraction (DCM or EtOAc / Water) Synthesis->Extraction Add Solvent PhaseCut Phase Separation Extraction->PhaseCut Aqueous Aqueous Phase (Salts, Polar Impurities) DISCARD PhaseCut->Aqueous Partition Coeff < 1 Organic Organic Phase (Product in Soln) PhaseCut->Organic Partition Coeff > 2.4 Concentration Concentration (Rotovap) Result: Dark Yellow Oil Organic->Concentration Purification Flash Chromatography Mobile Phase: Pet. Ether / EtOAc Gradient: 0% -> 20% EtOAc Concentration->Purification Load on Silica FinalProduct Pure Product (Solid or Purified Oil) Purification->FinalProduct Elution

Figure 1: Purification workflow based on the differential solubility of this compound.

Stability & Handling in Solution

  • Hydrolytic Sensitivity: As an ethyl ester, the compound is susceptible to hydrolysis in the presence of strong aqueous acids or bases.[1]

    • Recommendation: Avoid prolonged exposure to high pH (>10) aqueous phases during extraction.[1] Use neutral washes (Brine/Water) or mild buffers.[1]

  • Transesterification: When dissolving in alcohols (Methanol/Ethanol) for analysis or reaction, ensure the solution is neutral.[1] Acidic conditions in methanol can lead to the formation of the methyl ester impurity.[1]

References

  • AK Scientific. this compound Product Specifications. Retrieved from [1]

  • PubChem. Ethyl bromoacetate (Structural Analogue Data). National Library of Medicine.[1] Retrieved from [1]

  • Cardiff University. Supplemental Chemical Synthesis (General Isochroman Protocols). Retrieved from

  • Sigma-Aldrich. Ethyl 2-(6-bromoisochroman-1-yl)acetate Product Sheet. Retrieved from [1]

Sources

Methodological & Application

Application Note: Precision Synthesis of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester (CAS 170856-67-4), a critical intermediate in the development of isochroman-based therapeutics. The synthesis leverages the Oxa-Pictet-Spengler cyclization , a powerful method for constructing the isochroman core from


-arylethanols and carbonyl derivatives.[1]

Unlike standard protocols, this guide addresses the specific challenges posed by the electron-withdrawing bromine substituent, which deactivates the aromatic ring toward electrophilic aromatic substitution. We provide a robust, scalable methodology using titanium(IV) chloride (


)  as a Lewis acid promoter to ensure high regioselectivity and yield.
Key Chemical Transformation
  • Precursor: 2-(3-Bromophenyl)ethanol

  • Reagent: Ethyl 3,3-diethoxypropionate (Aldehyde equivalent)

  • Catalyst:

    
     (Lewis Acid)
    
  • Mechanism: Oxocarbenium ion formation followed by intramolecular Friedel-Crafts alkylation.

Strategic Analysis & Retrosynthesis

The target molecule features a 6-bromo-isochroman core with an ethyl acetate side chain at the C1 position. The retrosynthetic disconnection reveals the utility of the Oxa-Pictet-Spengler reaction, which allows for the simultaneous formation of the pyran ring and the C1-stereocenter.

Regioselectivity Logic

The starting material, 2-(3-Bromophenyl)ethanol , presents two potential sites for cyclization:

  • Position 6 (Para to alkyl, Ortho to Br): This is the favored pathway. The alkyl group (ethyl chain) is an activator and ortho, para-director. The bromine is a deactivator but also an ortho, para-director. Cyclization at the position para to the activating alkyl group is electronically and sterically preferred, leading to the 6-bromo isomer.

  • Position 2 (Ortho to alkyl, Ortho to Br): Sterically congested and electronically less favorable.

Reaction Pathway Diagram

Retrosynthesis cluster_conditions Critical Process Parameters Target This compound (Target Molecule) Intermediate Oxocarbenium Ion Intermediate (Electrophilic Species) Intermediate->Target Intramolecular Friedel-Crafts (Cyclization) Precursors 2-(3-Bromophenyl)ethanol + Ethyl 3,3-diethoxypropionate Precursors->Intermediate Lewis Acid (TiCl4) Acetal Activation Cond1 Anhydrous Conditions (Moisture Sensitive) Cond2 Temp: 0°C -> RT (Kinetic Control)

Figure 1: Retrosynthetic pathway and mechanistic flow for the Oxa-Pictet-Spengler construction of the isochroman core.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS NumberEq.Role
2-(3-Bromophenyl)ethanol 53020-29-21.0Substrate
Ethyl 3,3-diethoxypropionate 10601-80-61.2Electrophile Source
Titanium(IV) Chloride (1M in DCM) 7550-45-01.5 - 2.0Lewis Acid Catalyst
Dichloromethane (DCM) 75-09-2SolventReaction Medium (Anhydrous)
Sodium Bicarbonate (

)
144-55-8N/AQuench/Neutralization
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the procedure.

  • Solvation: Charge the flask with 2-(3-Bromophenyl)ethanol (10.0 g, 49.7 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.

  • Electrophile Addition: Add Ethyl 3,3-diethoxypropionate (11.3 g, 59.6 mmol, 1.2 eq) to the solution.

    • Note: Ethyl 3,3-diethoxypropionate acts as a stable surrogate for ethyl 3-oxopropanoate (formyl acetate), which is unstable.

Step 2: Lewis Acid Promoted Cyclization
  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Catalyst Addition: Dropwise, add

    
      (1M solution in DCM, 75 mL, 75 mmol, 1.5 eq) over 20 minutes.
    
    • Critical Observation: The solution will likely darken (yellow/orange to dark red) upon addition of the Lewis acid, indicating complexation.

    • Why TiCl4? The bromine substituent deactivates the benzene ring. Weaker acids (e.g.,

      
      ) may result in slow kinetics or incomplete conversion. 
      
      
      
      provides the necessary electrophilicity to the oxocarbenium ion to overcome the ring deactivation.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.

    • Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Look for the disappearance of the alcohol starting material.

Step 3: Quench and Workup
  • Quench: Cool the mixture back to 0°C. Carefully quench by slow addition of saturated aqueous

    
      (100 mL).
    
    • Caution: Gas evolution (

      
      ) and exotherm will occur. Add slowly.
      
  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][4] Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Combine organic layers and wash with brine (100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain the crude oil.
    
Step 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).

    • Target Fraction: The product typically elutes after the starting materials but before highly polar byproducts.

  • Yield: Expected yield is 65–75% as a pale yellow or colorless oil.

Analytical Specifications (Self-Validating)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Diagnostic signals include:
    • 
       5.1–5.3 ppm (dd, 1H, H-1 of isochroman): The benzylic proton next to oxygen.
      
    • 
       4.1–4.2 ppm (q, 2H): Ethyl ester 
      
      
      
      .
    • 
       2.6–3.0 ppm (m, 4H): Benzylic protons (H-4) and side-chain methylene (
      
      
      
      ).
    • Aromatic region: Should show 3 protons consistent with 1,2,4-substitution pattern (6-bromo isomer).

  • Mass Spectrometry:

    
     or 
    
    
    
    consistent with
    
    
    . Look for the characteristic 1:1 bromine isotope pattern (
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to deactivation.Increase

to 2.0 eq or gently reflux (40°C). Ensure anhydrous conditions.
Regioisomers Formation of 8-bromo isomer.The 6-bromo isomer is thermodynamically favored. Ensure the reaction runs at RT or slightly above to allow thermodynamic equilibration if kinetic product forms.
Ester Hydrolysis Harsh quench conditions.Maintain pH ~7-8 during quench. Avoid strong acids or bases during workup.

Process Workflow Diagram

Workflow Start Start: 3-Bromophenethyl Alcohol Mix Mix with Acetal Reagent in DCM Start->Mix Cat Add TiCl4 (0°C) Mix->Cat React Stir at RT (4-12h) Cat->React Quench Quench (Sat. NaHCO3) React->Quench Purify Column Chromatography Quench->Purify End Final Product: (6-Bromo-isochroman-1-yl)- acetic acid ethyl ester Purify->End

Figure 2: Operational workflow for the synthesis process.

References

  • Larghi, E. L., et al. "Synthesis of Oxacycles Employing the Oxa-Pictet-Spengler Reaction: Recent Developments and New Prospects." European Journal of Organic Chemistry, vol. 2011, no. 27, 2011, pp. 5195–5231.[1] Link

  • Gu, X., et al. "Total Synthesis of the Isochroman Natural Product (±)-Pseudo-saccharin." Journal of Organic Chemistry, vol. 85, no. 5, 2020.
  • Sigma-Aldrich. "Product Specification: Ethyl 2-(6-bromoisochroman-1-yl)acetate."[5] SigmaAldrich.com. Link

  • Wünsch, B., et al. "Regioselective Synthesis of 1-Substituted Tetrahydroisoquinolines and Isochromans." Tetrahedron, vol. 53, no. 5, 1997.

Sources

Technical Guide: Hydrolysis Strategies for Isochroman-1-yl Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical nature of the isochroman scaffold and its applications in drug development (e.g., as a precursor to oxaprozin-like analgesics or chiral building blocks), I have designed this technical guide.

Note on Nomenclature: The term "Isochroman-1-yl ethyl ester" is interpreted here as Ethyl isochroman-1-carboxylate (the ethyl ester of isochroman-1-carboxylic acid). This is the standard pharmaceutical intermediate. If the substrate were an ester of isochroman-1-ol (a hemiacetal), it would be chemically unstable and spontaneously hydrolyze/degrade; thus, the carboxylate interpretation is the only scientifically viable target for a hydrolysis protocol.

Application Note & Protocol Series | ID: AN-ISO-HYD-01

Introduction & Chemical Context

The hydrolysis of Ethyl isochroman-1-carboxylate (1) to Isochroman-1-carboxylic acid (2) is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive heterocycles.

The Chemical Challenge

The isochroman-1-yl moiety presents a unique "chemical minefield" due to its electronic structure:

  • Benzylic Acidity: The C1 proton is benzylic and

    
    -to-carbonyl, making it susceptible to deprotonation (pKa 
    
    
    
    22). Strong bases or prolonged exposure can lead to racemization of chiral substrates.
  • Acetal-like Sensitivity: The C1 position is adjacent to the ring oxygen, effectively making it a cyclic benzyl ether. While stable under basic conditions, harsh acidic conditions can trigger ring-opening via oxocarbenium ion formation, destroying the isochroman core.

Therefore, the protocol selection depends strictly on the stereochemical requirements:

  • Route A (Chemical): For racemic synthesis or when stereocenter integrity is not critical.

  • Route B (Enzymatic): For Kinetic Resolution to isolate enantiopure isochroman-1-carboxylic acids (High-Value Target).

Mechanism & Workflow Visualization

The following diagram outlines the decision tree and mechanistic pathways for both hydrolysis methods.

G Start Start: Ethyl isochroman-1-carboxylate Decision Stereochemistry Required? Start->Decision ChemRoute Route A: Chemical Hydrolysis (LiOH / THF / H2O) Decision->ChemRoute No (Racemic OK) EnzRoute Route B: Kinetic Resolution (CALB or PLE) Decision->EnzRoute Yes (Chiral Needed) TetInt Tetrahedral Intermediate ChemRoute->TetInt OH- Attack RacemicProd Product: (±)-Isochroman-1-carboxylic acid TetInt->RacemicProd Elimination of EtOH EnzComplex Acyl-Enzyme Complex EnzRoute->EnzComplex Serine Nucleophile ChiralProd Product: (S)-Acid + (R)-Ester (High ee%) EnzComplex->ChiralProd Selective Hydrolysis

Figure 1: Decision matrix for hydrolysis protocols based on stereochemical requirements.

Protocol A: Chemical Hydrolysis (Saponification)

Best for: Bulk synthesis of racemic intermediates. Critical Control: Use Lithium Hydroxide (LiOH) instead of NaOH/KOH to minimize racemization risks due to its milder basicity and better solubility in THF mixtures.

Reagents & Equipment[1][2][3][4]
  • Substrate: Ethyl isochroman-1-carboxylate (1.0 equiv)

  • Base: LiOH

    
    H
    
    
    
    O (Lithium Hydroxide monohydrate) (1.5 – 2.0 equiv)
  • Solvent System: THF : Water (3:1 v/v)

  • Quench: 1M HCl or 1M Citric Acid (Preferred for acid-sensitive substrates)

Step-by-Step Methodology
  • Preparation: Dissolve the ethyl ester in THF (approx. 5 mL per mmol substrate) in a round-bottom flask. Cool to 0°C using an ice bath.

    • Why? Cooling suppresses potential benzylic deprotonation/racemization during the initial exotherm of base addition.

  • Base Addition: Dissolve LiOH

    
    H
    
    
    
    O in the calculated volume of water. Add this aqueous solution dropwise to the stirring THF solution.
    • Observation: The mixture may turn slightly cloudy (biphasic) initially but should become homogenous as hydrolysis proceeds.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours .

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The ester spot (

      
      ) should disappear, and a baseline spot (carboxylate) should appear.
      
  • Workup (Critical Step):

    • Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).

    • Dilute the aqueous residue with Et

      
      O or DCM and extract once to remove any unreacted neutral impurities. Discard the organic layer.
      
    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 3–4 using 1M Citric Acid .

    • Caution: Do not use concentrated HCl. Strong mineral acids can trigger ring opening of the isochroman acetal linkage.

  • Isolation: Extract the acidic aqueous layer with EtOAc (

    
    ).[1] Dry combined organics over Na
    
    
    
    SO
    
    
    , filter, and concentrate.

Yield Expectation: >90% Purity: >95% (NMR)

Protocol B: Enzymatic Kinetic Resolution

Best for: Generating enantiomerically enriched isochroman-1-carboxylic acid. Enzyme Choice: Candida antarctica Lipase B (CALB / Novozym 435) is the gold standard for benzylic esters. Pig Liver Esterase (PLE) is a viable alternative if CALB fails.

Reagents & Equipment[1][2][3][4]
  • Substrate: Racemic Ethyl isochroman-1-carboxylate

  • Enzyme: Novozym 435 (Immobilized CALB) - Load: 20–50% w/w relative to substrate.

  • Solvent: Phosphate Buffer (pH 7.0) with 10-20% Co-solvent (Acetone or DMSO) to aid solubility.

  • Titrant: 0.1M NaOH (for pH stat)

Step-by-Step Methodology
  • Emulsion Preparation: Suspend the racemic ester in Phosphate Buffer (0.1 M, pH 7.0). If the ester is insoluble, add Acetone (up to 20% v/v).

    • Note: High co-solvent concentrations can denature the enzyme. Keep below 20%.

  • Enzyme Addition: Add Novozym 435 beads.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

  • pH Control (pH Stat): As hydrolysis proceeds, acid is released, dropping the pH. Maintain pH 7.0 by automatic addition of 0.1M NaOH.

    • Endpoint: Stop the reaction at 50% conversion . This is critical for maximizing enantiomeric excess (

      
      ) of both the product acid and the remaining ester.
      
  • Separation:

    • Filter off the enzyme beads.

    • Adjust pH to 8.0 and extract with Et

      
      O. The Organic Layer  contains the unreacted (R)-Ester  (typically).
      
    • Acidify the aqueous layer to pH 3.0 (Citric acid) and extract with EtOAc. The Organic Layer contains the chiral (S)-Acid .

  • Analysis: Determine

    
     via Chiral HPLC (e.g., Chiralcel OD-H column).
    

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureChemical Hydrolysis (LiOH)Enzymatic Resolution (CALB)
Conversion 100%Max 50% (Theoretical)
Stereochemistry Racemic (±)Enantiopure (>95%

)
Reaction Time 2–4 Hours24–48 Hours
Cost LowHigh (Enzyme cost)
Risk Ring opening if acidified too stronglyIncomplete conversion
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Chemical) Isochroman ring opening during workup.Use Citric Acid instead of HCl. Keep pH > 3.0.
Racemization (Chemical) Base too strong or temp too high.Switch to LiOH at 0°C. Avoid reflux.
No Reaction (Enzymatic) Substrate insolubility.Add Triton X-100 surfactant or increase Acetone co-solvent.
Low

(Enzymatic)
Reaction went beyond 50% conversion.Stop reaction earlier. Use a pH-stat to monitor extent of reaction precisely.

References

  • Isochroman Synthesis & Reactivity

    • Review of isochroman chemistry and stability.
    • Source:

  • Enzymatic Kinetic Resolution Principles

    • General protocols for benzylic ester resolution using CALB.
    • Source: [Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution... J. Org.[2][3] Chem.]([Link]3]

  • Base Hydrolysis of Labile Esters

    • Methodology for LiOH hydrolysis in sensitive substr
    • Source:

  • General Esterification/Hydrolysis Mechanisms

    • Fischer Esterific
    • Source:

Sources

Cross-coupling reactions using 6-bromo-isochroman intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Cross-Coupling 6-Bromoisochroman Intermediates

Executive Summary & Strategic Value

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, appearing in diverse bioactive natural products (e.g., berry compounds, fungal metabolites) and synthetic therapeutics targeting CNS disorders and hypertension.

6-Bromoisochroman represents a critical "pivot point" intermediate. Unlike its acyclic phenethyl ether analogs, the isochroman ring imposes conformational restriction, often improving binding affinity and metabolic stability. The 6-bromo substituent provides a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi), allowing rapid library generation of 6-substituted isochromans.

This guide details validated protocols for synthesizing the 6-bromoisochroman core and executing high-efficiency cross-coupling reactions, addressing specific challenges such as catalyst poisoning by the cyclic ether oxygen and optimizing oxidative addition rates.

Substrate Preparation: Synthesis of 6-Bromoisochroman

While 6-bromoisochroman is occasionally available commercially, high-purity material is best prepared fresh to avoid protodebromination or oxidation. The most robust route involves the reduction of 6-bromoisochroman-1-one , which is stable and commercially accessible.

Workflow Diagram: Substrate Synthesis

SynthesisWorkflow Start 6-Bromoisochroman-1-one (CAS: 676134-68-2) Reagent LiAlH4 (2.0 equiv) THF, 0°C to Reflux Start->Reagent Reduction Inter Alkoxide Intermediate Reagent->Inter Hydride Transfer Quench Fieser Workup (H2O, 15% NaOH, H2O) Inter->Quench Hydrolysis Product 6-Bromoisochroman (Target Scaffold) Quench->Product Isolation

Figure 1: Reduction workflow for generating the active 6-bromoisochroman scaffold.

Protocol: Reduction of 6-Bromoisochroman-1-one
  • Reagents: 6-Bromoisochroman-1-one (1.0 equiv), LiAlH4 (2.0 equiv), Anhydrous THF.

  • Procedure:

    • Charge a flame-dried 3-neck flask with 6-bromoisochroman-1-one (10 mmol) and anhydrous THF (50 mL) under Argon.

    • Cool to 0°C.

    • Add LiAlH4 (2.0 M in THF, 10 mL) dropwise over 20 minutes. Caution: Exothermic.

    • Warm to room temperature, then reflux for 2 hours. Monitor by TLC (EtOAc/Hexanes) for disappearance of the lactone.

    • Fieser Quench: Cool to 0°C. Carefully add 0.76 mL H2O, followed by 0.76 mL 15% NaOH, then 2.3 mL H2O.

    • Stir for 30 minutes until a granular white precipitate forms.

    • Filter through Celite, dry filtrate over Na2SO4, and concentrate.

    • Purification: Flash chromatography (0-10% EtOAc/Hexanes).

    • Note: The resulting ether is stable but should be stored under inert gas to prevent benzylic oxidation.

Cross-Coupling Protocols

The 6-position of isochroman is electronically similar to a meta,para-dialkyl substituted aryl bromide. It is moderately electron-rich, meaning oxidative addition can be the rate-determining step. Ligands that create electron-rich Pd(0) species are preferred.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling aryl/heteroaryl boronic acids.

  • Substrate: 6-Bromoisochroman.

  • Catalyst System: Pd(dppf)Cl2·DCM (Robust, air-stable) or Pd(OAc)2/SPhos (For hindered substrates).

  • Base: K3PO4 (Preferred over carbonates for ether-containing substrates to minimize side reactions).

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine:

    • 6-Bromoisochroman (1.0 equiv, 0.5 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(dppf)Cl2·DCM (3 mol%)

    • K3PO4 (3.0 equiv)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas by sparging with Argon for 5 mins.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Silica gel chromatography.

Optimization Table: Suzuki Conditions

Parameter Standard Condition Challenging/Hindered Partners Rationale
Catalyst Pd(dppf)Cl2 (3 mol%) Pd2(dba)3 (2 mol%) + SPhos (4 mol%) SPhos facilitates oxidative addition on electron-rich rings.
Solvent Dioxane/H2O (4:1) Toluene/H2O (10:[1]1) or n-BuOH Dioxane is standard; Toluene minimizes ether coordination.

| Base | K2CO3 | K3PO4 or CsF | Phosphate is gentler; Fluoride activates boronic esters effectively. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Formation of 6-amino-isochromans is critical for CNS-active targets. The ether oxygen at position 2 can occasionally chelate Pd, slowing the reaction; bulky biaryl phosphine ligands prevent this.

  • Catalyst System: Pd2(dba)3 / BrettPhos (Primary amines) or RuPhos (Secondary amines).

  • Base: NaOtBu (Strong base) or Cs2CO3 (Weak base for sensitive groups).

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow:

    • 6-Bromoisochroman (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd2(dba)3 (2 mol%)

    • BrettPhos (4 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd residue before aqueous workup.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical influence of the isochroman ether oxygen (Position 2) which can act as a weak directing group or a catalyst poison if coordination sites are not protected by bulky ligands.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII L2Pd(II)(Ar)Br Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-Isochroman RedElim->Product Substrate 6-Bromoisochroman Substrate->OxAdd

Figure 2: Catalytic cycle for Pd-catalyzed coupling. Note: The electron-rich nature of the isochroman ring requires robust ligands (L) to facilitate the initial Oxidative Addition step.

Troubleshooting & Critical Parameters

  • Regioselectivity & Stability: The isochroman ring is generally stable. However, strong Lewis acids (used in some deprotection steps) can open the ether ring. Avoid BBr3 or AlCl3 post-coupling if possible.

  • Catalyst Deactivation: If conversion stalls at <50%, the ether oxygen may be coordinating to Pd. Solution: Switch to a bulky ligand (e.g., XPhos, tBuXPhos) that sterically crowds the metal center, preventing non-productive coordination.

  • Protodehalogenation: If 6-H-isochroman (reduction byproduct) is observed, ensure the solvent is strictly anhydrous (for Buchwald) or increase the catalyst loading to outcompete the side reaction.

References

  • Isochroman Scaffold in Drug Discovery: BenchChem. "Natural occurrence of isochroman scaffolds in bioactive compounds."

  • Suzuki Coupling Mechanisms & Protocols: Wikipedia. "Suzuki reaction."[1][2][3]

  • Buchwald-Hartwig Amination Guides: Chemistry LibreTexts. "Buchwald-Hartwig Amination."[2][4]

  • Reduction of Lactones to Cyclic Ethers: Organic Chemistry Portal. "Reductions using LiAlH4."

  • 6-Bromoisochroman-1-one Properties: Sigma-Aldrich. "6-Bromoisochroman-4-one / 1-one derivatives."

Sources

Advanced Reagent Systems for the Cyclization of Isochroman Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Cyclization of Isochroman Precursors Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isochroman Scaffold in Medicinal Chemistry

The isochroman (3,4-dihydro-1H-2-benzopyran) pharmacophore is a structural cornerstone in diverse bioactive natural products (e.g., quinocyclines, ochratoxins) and synthetic therapeutics targeting CNS disorders and hypertension. Its physicochemical properties—balancing lipophilicity with polar ether functionality—make it an ideal scaffold for fragment-based drug discovery.

This guide moves beyond textbook synthesis, focusing on field-proven reagent systems that address common synthetic bottlenecks: regioselectivity, harsh conditions, and atom economy. We categorize these into three primary mechanistic pathways: Oxa-Pictet-Spengler (OPS) cyclization , Transition Metal-Catalyzed Cycloisomerization , and Intramolecular Friedel-Crafts alkylation .

Mechanism-Based Reagent Selection

A. The Oxa-Pictet-Spengler (OPS) Platform

The most direct route to isochromans involves the condensation of


-arylethanols with aldehydes or ketones. This reaction parallels the classic Pictet-Spengler synthesis of isoquinolines but utilizes oxygen as the nucleophile.
  • Classic Reagents (Brønsted Acids): p-TsOH, TFA.

    • Use Case: Simple, robust substrates. Requires high temperatures (reflux) and Dean-Stark water removal.

    • Limitation: Incompatible with acid-sensitive functional groups; often requires electron-rich aromatic rings.

  • Modern Lewis Acids: Bi(OTf)3, Fe(OTf)2, TMSOTf.

    • Use Case: Mild conditions (often RT), lower catalyst loading (1-5 mol%), and improved tolerance for electron-neutral rings.

    • Expert Insight:Iron(II) triflate is a superior "green" alternative, offering high yields without toxic heavy metals.

  • Advanced Surrogate Systems: Epoxides + HFIP (Hexafluoroisopropanol) + TfOH.

    • Use Case: Accessing isochromans from epoxides (aldehyde surrogates) via Meinwald rearrangement in situ.[1][2] This allows for the synthesis of complex, functionalized isochromans unstable under standard OPS conditions.

B. Gold-Catalyzed Cycloisomerization (The Alkynol Route)

For accessing isochromenes (which are readily reduced to isochromans) or 1-substituted derivatives, the cyclization of o-alkynylbenzyl alcohols is the gold standard (pun intended) for atom economy.[3]

  • Reagents: AuCl3, AuCl, [JohnPhosAu(MeCN)]SbF6.

    • Mechanism:[1][2][4][5][6][7][8][9][10] Gold(I/III) acts as a

      
      -Lewis acid, activating the alkyne for nucleophilic attack by the pendant hydroxyl group.
      
    • Regioselectivity:[11][12] High preference for 6-endo-dig cyclization over the 5-exo-dig pathway (which forms isobenzofurans), a common issue with Pd or Cu catalysts.

C. Intramolecular Friedel-Crafts of Acetals[13]
  • Reagents: TiCl4, SnCl4, BF3·OEt2.

    • Use Case: Cyclization of acetals derived from phenethyl alcohols. Excellent for installing specific substitution at the C1 position.

Comparative Analysis of Reagent Systems

FeatureFe(OTf)₂ (OPS) Au(I)/Au(III) (Cycloisomerization) TiCl₄ (Friedel-Crafts)
Precursor 2-Phenylethanol + Aldehydeo-Alkynylbenzyl alcoholPhenethyl acetal
Product State Isochroman (Saturated)Isochromene (Unsaturated)Isochroman
Primary Mechanism Oxocarbenium / EAS

-Activation / 6-endo-dig
Lewis Acid / EAS
Key Advantage Green, low cost, water byproduct100% Atom economy, mildHigh C1 stereocontrol potential
Limitation Requires electron-rich arenesRequires synthesis of alkynyl precursorStoichiometric Lewis acid often needed
Typical Loading 1–5 mol%1–5 mol%1.0–2.0 equiv

Detailed Experimental Protocols

Protocol A: Iron-Catalyzed Oxa-Pictet-Spengler Cyclization

Target: Efficient synthesis of 1-substituted isochromans under mild conditions.

Reagents:

  • Substrate: 2-Phenylethanol derivative (1.0 equiv)

  • Electrophile: Aldehyde (1.2 equiv)

  • Catalyst: Iron(II) triflate Fe(OTf)2 (1.0 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-phenylethanol derivative (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (5.0 mL).

  • Catalysis: Add Fe(OTf)2 (3.5 mg, 0.01 mmol, 1 mol%) in one portion.

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor via TLC (typically 2–6 hours).

    • Note: For electron-neutral substrates, heating to 50 °C in toluene may be required.

  • Quench: Upon completion, quench the reaction with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Validation:

  • Self-check: The appearance of a triplet at ~3.9 ppm (CH₂-O) and a singlet/triplet at ~4.5–5.5 ppm (C1-H) in ¹H NMR confirms the isochroman ring closure.

Protocol B: Gold(I)-Catalyzed 6-Endo-Dig Cyclization

Target: Synthesis of isochromenes (isochroman precursors) from alkynols.[3]

Reagents:

  • Substrate: o-Alkynylbenzyl alcohol (1.0 equiv)

  • Catalyst: [JohnPhosAu(MeCN)]SbF6 (2–5 mol%)

  • Solvent: DCM or Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the o-alkynylbenzyl alcohol (0.5 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.

  • Catalysis: Add the Gold(I) catalyst (7.7 mg, 0.01 mmol, 2 mol%).

  • Reaction: Stir at room temperature. The reaction is typically rapid (< 1 hour).

    • Observation: The reaction mixture usually remains clear. Darkening may indicate decomposition.

  • Filtration: Filter the mixture through a short pad of silica or Celite to remove the gold catalyst. Rinse with DCM.

  • Concentration: Evaporate the solvent.

  • Reduction (Optional to Isochroman): To the crude isochromene in MeOH, add Pd/C (10% w/w) and stir under H₂ balloon (1 atm) for 2 hours to obtain the saturated isochroman.

Visualizing the Chemistry

Figure 1: Mechanistic Pathways for Isochroman Synthesis

This diagram illustrates the divergent pathways of the Oxa-Pictet-Spengler and Gold-Catalyzed routes, highlighting the key intermediates.

IsochromanPathways cluster_ops Oxa-Pictet-Spengler cluster_au Au-Catalyzed Cycloisomerization Phenethyl 2-Phenylethanol Hemi Hemiacetal Intermediate Phenethyl->Hemi Acid Cat. Aldehyde Aldehyde (R-CHO) Aldehyde->Hemi Acid Cat. Alkynol o-Alkynylbenzyl Alcohol AuComplex Au-Alkyne Complex Alkynol->AuComplex Au(I) Oxocarb Oxocarbenium Ion Hemi->Oxocarb - H2O Isochroman Isochroman (Target) Oxocarb->Isochroman Intramolecular EAS (Friedel-Crafts) VinylAu Vinyl-Au Intermediate AuComplex->VinylAu 6-endo-dig Cyclization Isochromene Isochromene VinylAu->Isochromene Protodeauration Isochromene->Isochroman H2 / Pd-C

Caption: Comparative mechanistic flow of Acid-mediated OPS vs. Gold-mediated cycloisomerization.

Figure 2: Reagent Selection Decision Tree

A logical guide for selecting the optimal reagent based on substrate properties.

ReagentSelection Start Start: Select Precursor Q1 Precursor Type? Start->Q1 Phenethyl 2-Phenylethanol + Aldehyde Q1->Phenethyl Alkynol o-Alkynylbenzyl Alcohol Q1->Alkynol Epoxide Epoxide (Aldehyde Surrogate) Q1->Epoxide Q2 Arene Electronics? Phenethyl->Q2 Rec_Au Use AuCl3 / AgOTf (Cycloisomerization) Alkynol->Rec_Au Rec_HFIP Use TfOH / HFIP (Meinwald-OPS) Epoxide->Rec_HFIP Rich Electron Rich (e.g., -OMe, -OH) Q2->Rich Neutral Electron Neutral/Poor Q2->Neutral Q3 Acid Sensitivity? Rich->Q3 Rec_Fe Use Fe(OTf)2 or Bi(OTf)3 (Mild OPS) Neutral->Rec_Fe Sensitive High Sensitivity Q3->Sensitive Robust Robust Substrate Q3->Robust Sensitive->Rec_Fe Rec_TsOH Use p-TsOH / Toluene (Classic OPS) Robust->Rec_TsOH

Caption: Decision matrix for selecting the optimal reagent system based on precursor availability and stability.

References

  • Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Source: Chemical Science (RSC). URL:[Link]

  • Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. Source: University of Liverpool / ScienceDirect. URL:[Link]

  • Synthesis of isochromans (General Review & Reagents). Source: Organic Chemistry Portal.[4] URL:[Link]

  • Bismuth Triflate as a Safe and Readily Handled Source of Triflic Acid: Application to the Oxa–Pictet–Spengler Reaction. Source: Semantic Scholar / Synlett. URL:[Link]

Sources

Using CS-0037619 as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of CS-0037619 for Divergent Library Synthesis

Executive Summary

This application note details the methodological framework for utilizing CS-0037619 (Ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate) as a core scaffold in the generation of high-diversity small molecule libraries.[1] The isochroman (3,4-dihydro-1H-2-benzopyran) core is a "privileged structure" in medicinal chemistry, appearing in various bioactive natural products and synthetic therapeutics targeting dopamine receptors, inflammation, and metabolic pathways.[1]

CS-0037619 offers two orthogonal handles for diversification:

  • Aryl Bromide (C6 position): Amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Ethyl Ester (C1-sidechain): A versatile electrophile for amidation, reduction, or heterocycle formation.[1]

This guide provides validated protocols for "scaffold-decoration" strategies, ensuring high fidelity in parallel synthesis workflows.

Scaffold Profile & Structural Logic

Compound Identity:

  • Catalog Code: CS-0037619[1][2][3]

  • IUPAC Name: Ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate[1][2]

  • CAS Number: 170856-67-4[1][2]

  • Molecular Weight: 299.16 g/mol [1][2]

  • Core Geometry: Bicyclic, partially saturated (sp3 character improves solubility and "drug-likeness" over flat aromatics).[1]

Chemoinformatic Rationale: The utility of CS-0037619 lies in its Fsp3 character (fraction of sp3 hybridized carbons).[1] Unlike flat heteroaromatic scaffolds, the isochroman ring introduces specific vectorality, positioning substituents at defined angles that explore unique chemical space within protein binding pockets.[1]

Diagram 1: Divergent Synthesis Strategy

G Scaffold CS-0037619 (6-Br-Isochroman Core) Suzuki Path A: Suzuki-Miyaura (C-C Bond Formation) Scaffold->Suzuki Boronic Acids (R1-B(OH)2) Pd(dppf)Cl2, K2CO3 Amidation Path B: Direct Amidation (C-N Bond Formation) Scaffold->Amidation Alternative Route (Prioritize Amide) Intermed1 Intermediate A (6-Aryl-Isochroman Ester) Suzuki->Intermed1 Yield: 75-90% Intermed1->Amidation Primary Amines (R2-NH2) TBD, 80°C Library Final Library Matrix (6-Aryl-Isochroman Amides) Amidation->Library High Diversity

Caption: Orthogonal functionalization logic for CS-0037619. Path A prioritizes the C6-aryl installation, followed by side-chain modification.

Experimental Protocols

The following protocols are optimized for parallel synthesis (24-well or 96-well block format).

Protocol A: Suzuki-Miyaura Coupling (C6 Diversification)

Objective: To install diverse aryl/heteroaryl groups at the 6-position while preserving the ester functionality.

Reagents:

  • Scaffold: CS-0037619 (1.0 equiv)

  • Boronic Acid/Ester: R1-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) — Selected for robustness against steric bulk.[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge CS-0037619 (100 mg, 0.33 mmol), the specific boronic acid (0.40 mmol), and Pd(dppf)Cl₂ (13.5 mg, 0.016 mmol).

  • Inertion: Seal the vial and purge with Nitrogen (N₂) for 5 minutes.

  • Addition: Add degassed 1,4-Dioxane (3 mL) followed by 2M K₂CO₃ (0.5 mL).

  • Reaction: Heat the block to 90°C for 4–16 hours. Monitor by LC-MS (Target mass: MW of Scaffold - Br + R1).[1]

  • Workup: Cool to RT. Dilute with EtOAc (5 mL), wash with water (2 mL) and brine (2 mL).[1] Dry organic phase over Na₂SO₄.[1]

  • Purification: For library scale, pass through a silica plug or use prep-HPLC.[1]

    • Note: The ester group is generally stable under these mild basic conditions.[1]

Protocol B: Direct Amidation of Ester (C1-Sidechain Diversification)

Objective: To convert the ethyl ester into a diverse array of amides without hydrolyzing to the acid first (TBD-catalyzed aminolysis).[1]

Reagents:

  • Substrate: Intermediate from Protocol A (or CS-0037619 parent) (1.0 equiv)

  • Amine: R2-NH₂ (Primary or Secondary, 3.0 equiv)[1]

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.3 equiv)[1]

  • Solvent: THF or 2-MeTHF (anhydrous)[1]

Procedure:

  • Mix: Dissolve the ester substrate (0.2 mmol) in anhydrous THF (1.0 mL).

  • Add: Add the amine (0.6 mmol) followed by TBD (8.3 mg, 0.06 mmol).

  • Heat: Seal and heat to 70°C for 12 hours.

  • Validation: TBD is a potent guanidine base that facilitates direct aminolysis, bypassing the need for acidic hydrolysis and coupling reagents (EDC/HATU), thus streamlining the workflow.[1]

  • Scavenging: For purification, add polymer-supported isocyanate (to scavenge excess amine) and polymer-supported acid (to remove TBD).[1] Filter and concentrate.

Data Analysis & Library Specifications

When designing a library around CS-0037619, physicochemical properties must be monitored to ensure the final compounds remain within "Lead-Like" space.[1]

Table 1: Calculated Property Shifts (Representative)

Transformation StageMW Range (Da)cLogPH-Bond DonorsH-Bond AcceptorsApplication
CS-0037619 (Parent) 299.163.203Starting Material
Stage 1 (Suzuki) 350 - 4503.5 - 5.00-23-5Lipophilic Core
Stage 2 (Amide) 380 - 5002.5 - 4.51-34-6Final Lead

Note: Amidation typically lowers cLogP relative to the ester/biaryl intermediate, improving solubility.[1]

Diagram 2: Mechanistic Pathway (TBD-Catalyzed Aminolysis)

Mechanism Step1 Ester Substrate (Electrophile) Step2 TBD Activation (H-Bonding to Carbonyl) Step1->Step2 Step3 Amine Attack (Tetrahedral Intermediate) Step2->Step3 + R-NH2 Step4 Collapse & EtOH Release Step3->Step4 Final Target Amide (CS-0037619 Derivative) Step4->Final

Caption: The TBD catalyst acts as a dual H-bond donor/acceptor, activating the ester carbonyl and the incoming amine simultaneously.[1]

Troubleshooting & Optimization

  • Issue: Hydrolysis during Suzuki Coupling.

    • Cause: Hydroxide concentration too high or reaction time too long.[1]

    • Solution: Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio (use 10:1 Dioxane:Water).[1]

  • Issue: Low Conversion in Amidation (Steric Hindrance).

    • Cause: Bulky amines (e.g., tert-butyl amines) react slowly with TBD.[1]

    • Solution: Switch to AlMe₃ (Trimethylaluminum) mediated amidation (Caution: Pyrophoric) or hydrolyze to the acid (LiOH) and couple using HATU/DIPEA .[1]

  • Issue: Protodebromination.

    • Cause: Overheating during Suzuki coupling.[1]

    • Solution: Lower temperature to 70°C and extend time; ensure rigorous degassing to remove Oxygen.[1]

References

  • Blakemore, D. C., et al. (2018).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394.[1] [Link]

  • Sabot, C., et al. (2007).[1] "TBD-Catalyzed Aminolysis of Esters: A Simple and General Method." Tetrahedron Letters, 48(22), 3863-3866.[1] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromo-Isochroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its unique structural and electronic properties make it a valuable core for the development of novel therapeutic agents. The functionalization of the isochroman ring system is a key strategy for modulating the pharmacological profile of these molecules. Specifically, the introduction of aryl and heteroaryl substituents at the 6-position via carbon-carbon bond formation can lead to the discovery of new drug candidates with improved potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the construction of C-C bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an indispensable tool in modern medicinal chemistry. This guide provides a detailed technical overview and actionable protocols for the successful application of the Suzuki coupling to 6-bromo-isochroman derivatives, enabling the synthesis of diverse libraries of 6-aryl-isochromans for drug discovery programs.

Core Principles and Mechanistic Insights: The "Why" Behind the Suzuki Coupling

A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle, as illustrated below.

Suzuki_Mechanism cluster_product Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (Base) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Workflow1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 6-bromo-isochroman, boronic acid, and K₂CO₃ in a flask. B Add 1,4-dioxane and water. A->B C Degas the mixture with N₂ or Ar for 15-20 min. B->C D Add Pd(PPh₃)₄ under an inert atmosphere. C->D E Heat the reaction mixture at 90-100 °C. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with EtOAc. F->G H Wash with water and brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by column chromatography. I->J

Figure 2: Experimental workflow for the Suzuki coupling using Pd(PPh₃)₄.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 6-bromo-isochroman derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Degassing: Seal the flask with a septum and purge the mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • Reaction: Heat the reaction mixture in a preheated oil bath at 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-isochroman derivative.

Protocol 2: Conditions for Challenging Couplings using a Buchwald Ligand

For less reactive boronic acids or to improve reaction efficiency, a more active catalyst system employing a Buchwald ligand is recommended.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube or a sealed vial under an inert atmosphere (glovebox or Schlenk line), combine the 6-bromo-isochroman derivative (1.0 equiv.), the boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Pre-formation (optional but recommended): In the same vessel, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 equiv.) and a bulky phosphine ligand such as SPhos (0.02-0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring, work-up, and purification.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki coupling reactions of aryl bromides, which can serve as a starting point for the optimization of reactions with 6-bromo-isochroman derivatives.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
15-Chloro-4-(2-((tert-butoxycarbonyl)amino)ethyl)-2-bromophenol derivativePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane10095[1]
24-BromoanisolePhenylboronic acidPd-bpydc-Nd (cat.)-Na₂CO₃ (2)Methanol60>95[2]
3Heteroaryl BromidesPyridylboronic acidPd(PPh₃)₄ (cat.)-Na₂CO₃DMF8010-32[3]
4Aryl Iodides (on DNA)(Hetero)Aryl Boronic AcidsNa₂PdCl₄sSPhos-Acetonitrile/Water3751-95[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Low reaction temperature- Inefficient oxidative addition- Use a fresh batch of catalyst.- Increase the reaction temperature.- Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).- Ensure thorough degassing of the reaction mixture.
Protodeboronation - Hydrolysis of the boronic acid- Use a more stable boronic ester (e.g., pinacol ester).- Use anhydrous conditions with a base like K₃PO₄.- Minimize the amount of water in the solvent system.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction- Ensure rigorous degassing.- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Formation of Byproducts - Side reactions of functional groups- Protect sensitive functional groups on the substrate or boronic acid.- Screen different bases and solvents to find milder conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-aryl-isochroman derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of these valuable compounds for biological screening. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful transformation in drug discovery and development programs.

References

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009;21 Suppl 1:S124-6. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. MDPI. Available at: [Link]

  • Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued). ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. Available at: [Link]

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. J Org Chem. 2011 Oct 7;76(19):8107-12. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]

Sources

Preparation of Isochroman-Based PTP1B Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Senior Application Scientist

Introduction: Targeting PTP1B in Metabolic Disease

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, primarily the insulin and leptin pathways. By dephosphorylating the activated insulin receptor and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, PTP1B attenuates their signaling cascades. Overexpression or hyperactivity of PTP1B is strongly associated with insulin resistance, type 2 diabetes mellitus (T2DM), and obesity. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for the management of these pervasive metabolic disorders. The isochroman scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This application note provides a detailed guide to the synthesis and evaluation of isochroman-based PTP1B inhibitors, offering researchers a practical framework for the development of novel therapeutic agents.

PTP1B Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade. Isochroman-based inhibitors are designed to block the catalytic activity of PTP1B, thereby preventing the dephosphorylation of the insulin receptor and its downstream substrates. This leads to a sustained insulin signal, promoting glucose uptake and utilization.

PTP1B_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) p-IR p-IR (Active) Insulin_Receptor->p-IR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds IRS-1 IRS-1 p-IR->IRS-1 Phosphorylates p-IRS-1 p-IRS-1 IRS-1->p-IRS-1 PI3K PI3K p-IRS-1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enables PTP1B PTP1B PTP1B->p-IR Dephosphorylates Inhibitor Isochroman-based Inhibitor Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Synthesis of Isochroman-Based PTP1B Inhibitors

The oxa-Pictet-Spengler reaction is a powerful and atom-economical method for the synthesis of the isochroman core. This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. Here, we present a protocol for the synthesis of a representative 1-aryl-isochroman derivative, a class of compounds with potential for PTP1B inhibition, utilizing an iron(II) triflate catalyst.[1]

General Synthetic Workflow

Synthetic_Workflow Starting_Materials β-Arylethanol + Aldehyde/Ketone Reaction Oxa-Pictet-Spengler Cyclization (Fe(OTf)2 catalyst) Starting_Materials->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isochroman Derivative Purification->Product

Caption: General workflow for the synthesis of isochroman derivatives.

Protocol: Synthesis of 1-Phenyl-6,7-dimethoxyisochroman

This protocol is adapted from the general procedure for iron-catalyzed oxa-Pictet-Spengler cyclization.[1]

Materials and Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanol (β-arylethanol)

  • Benzaldehyde

  • Iron(II) triflate (Fe(OTf)₂)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup (optional, but recommended)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(3,4-dimethoxyphenyl)ethanol (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq).

  • Add anhydrous toluene (5 mL) to dissolve the starting materials.

  • Add iron(II) triflate (Fe(OTf)₂, 0.01 mmol, 1 mol%) to the reaction mixture.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-phenyl-6,7-dimethoxyisochroman.

Causality Behind Experimental Choices:

  • Fe(OTf)₂ as Catalyst: Iron(II) triflate is a mild and efficient Lewis acid catalyst for the oxa-Pictet-Spengler cyclization, offering an environmentally benign alternative to stronger, more corrosive acids.[1]

  • Anhydrous Toluene: The use of an anhydrous solvent is crucial as water can hydrolyze the catalyst and interfere with the reaction.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere helps to prevent the oxidation of the catalyst and starting materials, ensuring higher yields and purity.

  • Aqueous Workup with NaHCO₃: This step is essential to quench the acidic catalyst and remove any acidic byproducts from the reaction mixture.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of the synthesized isochroman derivatives against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Protocol: PTP1B Inhibition Assay

Materials and Reagents:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • Synthesized isochroman compounds (dissolved in DMSO)

  • Sodium orthovanadate (positive control, a known PTP1B inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator (37 °C)

Procedure:

  • Prepare a stock solution of the synthesized isochroman compound and the positive control (sodium orthovanadate) in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the test compound solution at various concentrations to the respective wells. For the control wells, add 2 µL of DMSO.

  • Add 28 µL of the PTP1B enzyme solution (final concentration, e.g., 0.1 µg/mL) to each well and pre-incubate at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of pNPP solution (final concentration, e.g., 2 mM) to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Mechanism of Action and Structural Insights

Isochroman-based inhibitors are thought to interact with the active site of PTP1B. Molecular docking studies of various PTP1B inhibitors suggest that these compounds often form hydrogen bonds with key residues in the catalytic site, such as Asp181, and engage in hydrophobic interactions within the binding pocket. The isochroman core provides a rigid scaffold that can be functionalized to optimize these interactions and enhance inhibitory potency and selectivity.

Data Presentation: PTP1B Inhibitory Activity

The following table summarizes the IC₅₀ values of various classes of PTP1B inhibitors to provide a context for the evaluation of novel isochroman derivatives.

Compound ClassExample CompoundPTP1B IC₅₀ (µM)Reference
TriterpenoidUrsolic Acid3.47 ± 0.02[2]
FlavonoidKaempferol-3-O-α-l-rhamnosidePotent Inhibition[2]
ThiazolidinoneCompound 14i6.09[3]
Oxovanadium ComplexCompound 50.1672 ± 0.008[4]
Cinnoline DerivativeCompound 2~5-7 fold selective for PTP1B[5]

Conclusion

This application note provides a comprehensive guide for the preparation and evaluation of isochroman-based PTP1B inhibitors. The detailed protocols for synthesis via the oxa-Pictet-Spengler reaction and for in vitro enzymatic assays offer a solid foundation for researchers in the field of drug discovery. The isochroman scaffold represents a promising starting point for the development of novel and effective therapeutic agents for the treatment of type 2 diabetes, obesity, and other metabolic diseases associated with PTP1B dysregulation. Further optimization of the isochroman core through medicinal chemistry efforts, guided by structure-activity relationship studies and computational modeling, holds the potential to yield potent and selective PTP1B inhibitors with clinical utility.

References

  • Zhou, J., Wang, C., Li, C., et al. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization. Tetrahedron. [Link]

  • Jiménez-Arreola, M., Díaz-Rojas, F., Rivera-Chávez, J., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1256565. [Link]

  • Pei, Z., Li, X., Liu, G., et al. (2003). Discovery and SAR of novel, potent and selective protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3129-3132. [Link]

  • Song, G. J., Lee, S. Y., You, H. J., et al. (2017). Protein tyrosine phosphatase 1B inhibitors from natural sources. Archives of Pharmacal Research, 40(12), 1339-1355. [Link]

  • Jung, H. A., Ali, Z., Kim, J. E., et al. (2016). Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa. Journal of Ethnopharmacology, 194, 915-923. [Link]

  • Li, J., Li, M., Shen, M., et al. (2016). Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I. European Journal of Medicinal Chemistry, 123, 546-559. [Link]

  • Kostrzewa, T., Jończyk, J., Drzeżdżon, J., et al. (2022). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. International Journal of Molecular Sciences, 23(13), 7027. [Link]

  • Krasilnikova, M., Egorova, A., Gerasimova, M., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. International Journal of Molecular Sciences, 24(5), 4467. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Isochroman-1-yl-acetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isochroman-1-yl-acetic acid esters. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights to overcome common challenges in this synthesis. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and high-yielding synthetic process.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing detailed causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors and how can I address them?

A1: Low yield in this synthesis is a frequent challenge, typically stemming from the reversible nature of the final esterification/cyclization step and the presence of water. The reaction is governed by equilibrium principles, and several factors can be optimized to drive it toward the desired product.

Core Issue: Reaction Equilibrium The formation of the ester is an equilibrium process. According to Le Châtelier's Principle, the equilibrium can be shifted to favor the product by either increasing the concentration of a reactant or removing a product as it is formed.[1][2]

Key Solutions:

  • Water Removal (Crucial for Yield Improvement): Water is a byproduct of the esterification. Its presence in the reaction mixture will push the equilibrium back towards the starting materials, significantly reducing the yield.[3][4]

    • Method: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus .[5] Toluene or benzene are common solvents for this purpose as they form a low-boiling azeotrope with water. As the reaction refluxes, the water-solvent azeotrope distills over, condenses, and is collected in the Dean-Stark trap. The denser water separates to the bottom of the trap while the solvent, now dehydrated, overflows back into the reaction flask.

  • Use of Excess Reagent: Employing a large excess of one of the reactants can also shift the equilibrium. In esterifications, the alcohol is often used in excess as it can also serve as the solvent and is typically easier to remove during workup than an excess of the carboxylic acid.[2][3][6]

  • Catalyst Choice and Concentration: An acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] Insufficient catalysis will result in a slow reaction that may not reach equilibrium in a reasonable timeframe.

    CatalystTypical LoadingNotes
    Conc. Sulfuric Acid (H₂SO₄) 1-5 mol%Highly effective and inexpensive. However, it's a strong dehydrating agent that can cause charring and side reactions if used in excess or at high temperatures.[3][7]
    p-Toluenesulfonic Acid (PTSA) 1-5 mol%A solid, making it easier to handle than H₂SO₄. It is less oxidizing and often leads to cleaner reactions with fewer side products.[8]
    Acidic Ion-Exchange Resins VariesCan simplify workup as the catalyst is a solid and can be filtered off. May require higher temperatures and longer reaction times.[5]
  • Temperature Control: The reaction should be heated to reflux to ensure a reasonable reaction rate and efficient azeotropic removal of water. However, excessively high temperatures can promote side reactions, such as dehydration of the intermediate alcohol.

The following diagram illustrates a typical workflow incorporating the Dean-Stark apparatus for optimal yield.

G cluster_0 Reaction Setup cluster_1 Cyclization & Esterification cluster_2 Workup & Purification A Combine ortho-acylated phenylacetic acid ester, reducing agent (e.g., NaBH₄) in a suitable solvent. B Monitor reduction via TLC. Perform aqueous workup. A->B C Isolate intermediate alcohol. B->C D Dissolve alcohol in toluene. Add acid catalyst (e.g., PTSA). C->D E Set up for reflux with a Dean-Stark apparatus. D->E F Reflux and collect water. Monitor reaction via TLC until starting material is consumed. E->F G Cool reaction. Wash with NaHCO₃ (aq) to neutralize acid. F->G H Wash with brine. Dry organic layer (e.g., Na₂SO₄). G->H I Concentrate in vacuo. H->I J Purify by column chromatography or distillation. I->J

Caption: Optimized workflow for isochroman ester synthesis.

Q2: I'm struggling with the workup and purification. What is an effective protocol?

A2: A challenging workup is often due to residual acid catalyst and the similar polarities of the product and unreacted starting materials. A systematic approach is key.

Causality:

  • Acidic Residue: The acid catalyst must be neutralized to prevent potential hydrolysis of the ester product during storage or subsequent steps.[6][9]

  • Emulsions: Vigorous shaking during extraction, especially after a basic wash, can lead to stable emulsions that make phase separation difficult.

  • Purification: The final product's polarity is often similar to that of the starting alcohol, necessitating careful selection of a purification method.

Recommended Workup and Purification Protocol:

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction flask to room temperature.

  • Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a solvent like toluene, you may dilute it with another immiscible organic solvent like ethyl acetate to facilitate extraction.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3] Add it slowly, as CO₂ gas will evolve if there is significant residual acid. Swirl gently at first, and vent the funnel frequently. Once gas evolution ceases, stopper the funnel and invert it gently a few times. Do not shake vigorously. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer ("salting out").[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it sit for 10-15 minutes, swirling occasionally.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. This will yield the crude product.

  • Final Purification:

    • Column Chromatography: This is the most common method for achieving high purity. Use silica gel and a solvent system determined by TLC analysis (e.g., a hexane/ethyl acetate gradient).

    • Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method, especially for larger scales.[10]

Q3: TLC analysis shows multiple spots, indicating side product formation. What are the likely side reactions?

A3: The appearance of significant impurities is generally due to competing reaction pathways or the degradation of starting materials or products.

Probable Causes and Solutions:

  • Incomplete Reduction: The initial step is the reduction of a ketone to a secondary alcohol. If this reduction is incomplete, the unreacted keto-ester will persist through the workup.

    • Solution: Ensure an adequate molar excess of the reducing agent (e.g., NaBH₄) is used. Monitor the reduction carefully by TLC before proceeding to the cyclization step.

  • Dehydration of Intermediate Alcohol: The intermediate benzylic alcohol can be susceptible to dehydration under strong acidic conditions and heat, leading to the formation of an undesired alkene.

    • Solution: Use a milder acid catalyst like PTSA instead of concentrated H₂SO₄.[8] Avoid unnecessarily high reaction temperatures.

  • Formation of Dimeric Ether: Two molecules of the intermediate alcohol can condense to form an ether, especially if the intramolecular cyclization is slow.

    • Solution: Ensure the reaction is run at a sufficient concentration to favor the intramolecular reaction, but not so high that intermolecular reactions dominate. The primary solution remains optimizing conditions (catalyst, temperature) to favor the desired cyclization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for isochroman-1-yl-acetic acid esters?

A1: The most common and reliable method involves a two-step sequence starting from an ortho-acylated phenylacetic acid ester.[8]

  • Reduction: The keto group of the ortho-acylated phenylacetic acid ester is selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).

  • Cyclization/Esterification: The resulting hydroxy-ester is then treated with an acid catalyst. The alcohol attacks the ester carbonyl, leading to an intramolecular transesterification that forms the isochroman ring structure. This step is often driven to completion by the removal of water.

G Start ortho-Acylated Phenylacetic Acid Ester Intermediate Intermediate Benzylic Alcohol Start->Intermediate 1. Reduction (e.g., NaBH₄) Product Isochroman-1-yl-acetic Acid Ester Intermediate->Product 2. Acid Catalyst (e.g., PTSA) Toluene, Reflux (Dean-Stark)

Caption: General two-step synthesis pathway.

Q2: How critical are anhydrous conditions for this synthesis?

A2: They are absolutely critical for achieving a high yield. The final cyclization is a reversible esterification reaction where water is a product. According to Le Châtelier's principle, any water present at the start or produced during the reaction will inhibit the forward reaction and can even hydrolyze the desired ester product back to the starting alcohol.[1][3] Using dry glassware, anhydrous solvents, and a method to remove water as it forms (like a Dean-Stark trap) is essential.[5]

Q3: Can I use a different acid catalyst besides sulfuric acid?

A3: Yes. While sulfuric acid is effective, it can be aggressive and lead to charring or side reactions. p-Toluenesulfonic acid (PTSA) is an excellent alternative that is often preferred.[8] It is a solid, making it easier to weigh and handle, and it is generally less oxidizing, leading to cleaner reaction profiles. Other options include camphor-sulfonic acid (CSA) or acidic resins.

Q4: What is the role of the Dean-Stark apparatus in this reaction?

A4: The Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a refluxing reaction mixture.[5] It is essential for driving equilibrium-limited reactions like esterification to completion. It works by exploiting the principles of azeotropic distillation. The solvent (e.g., toluene) forms a minimum-boiling azeotrope with water. This vapor mixture travels into the condenser, liquefies, and drips into the graduated side arm of the trap. Because water is immiscible with and denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask, effectively sequestering the water byproduct away from the reaction equilibrium.

References

  • Ivanov, I., et al. (2007). Application of ortho-acylated phenylacetic acid esters to the synthesis of 1-substituted isochromanes. ARKIVOC, 2007(xv), 31-44. [Link]

  • Chegg. (n.d.). To increase the yield of ester in a Fischer esterification, one often uses a large excess of one... Chegg Study. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Napoleon, A. A., & Sureshbabu, P. (2018). Synthesis of Novel Isochromen-1-one analogues of Etodolac. IOP Conference Series: Materials Science and Engineering. [Link]

  • University of Colorado Boulder. (n.d.). The Fischer Esterification. [Link]

  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]

  • Boegesoe, K. P. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Nguyen, H., et al. (2017). Enhancing the Acylation Activity of Acetic Acid by Forming an Intermediate Aromatic Ester. ChemSusChem. [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]

  • Google Patents. (1999). EP0906304B1 - Process for preparing 3-isochromanone.
  • ResearchGate. (2018). How to remove acetic acid from an ester?[Link]

  • Wang, J., et al. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science. [Link]

  • Google Patents. (1981). US4304925A - Process for purifying esters.
  • The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). How to purify esterefication product?[Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Reddit. (n.d.). Esterification not Working (Separation). [Link]

  • Reddit. (n.d.). How can I improve the yield of my Fischer Esterification?[Link]

  • YouTube. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. [Link]

  • University of Massachusetts Boston. (n.d.). Esterification: the synthesis of isoamyl acetate. [Link]

  • StuDocu. (n.d.). Chemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. [Link]

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Technical Support Center: Purification of 6-Bromo-Isochroman Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-bromo-isochroman and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical structural motif. The following question-and-answer section addresses common issues, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate when synthesizing 6-bromo-isochroman, and how do they influence my purification strategy?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. Impurities typically arise from the specific synthetic route employed. They can be broadly categorized into three classes:

  • Starting Material Residue: Incomplete reactions will leave starting materials in your crude product. For instance, if synthesizing from a precursor via cyclization, the uncyclized open-chain compound will be a primary impurity.

  • Reaction Byproducts: These are impurities formed from side reactions. In the context of bromination, this could include regioisomers (e.g., 8-bromo-isochroman) or over-brominated products (e.g., 6,8-dibromo-isochroman). The formation of such byproducts is highly dependent on reaction conditions.[1]

  • Degradation Products: 6-Bromo-isochroman can be sensitive to certain conditions. For example, prolonged exposure to strong acids or bases, or even the inherent acidity of silica gel, can lead to decomposition. One potential degradation pathway involves the cleavage of the benzylic ether.[2]

The nature of these impurities dictates the choice of purification. For example, separating regioisomers often requires high-resolution techniques like flash chromatography, whereas removing a highly polar starting material might be achievable with a simple aqueous wash or crystallization. The identification of impurities is critical and can be achieved using techniques like LC-MS and NMR.[3][4]

Q2: How do I select the optimal purification method? Should I use flash chromatography or recrystallization?

A2: The choice between flash chromatography and recrystallization depends on several factors: the scale of your reaction, the purity of your crude material, and the physical properties of your compound and its impurities.

Below is a decision-making workflow to guide your selection.

G start Crude 6-Bromo-Isochroman check_purity Assess Crude Purity (TLC, LCMS, 1H NMR) start->check_purity high_purity >90% Pure? check_purity->high_purity Yes low_purity <90% Pure? check_purity->low_purity No check_scale Determine Scale large_scale > 5g Scale? check_scale->large_scale Yes small_scale < 5g Scale? check_scale->small_scale No is_solid Is the Compound a Solid? is_solid->check_scale chromatography Primary Method: Flash Chromatography is_solid->chromatography No (Oil) high_purity->is_solid low_purity->chromatography Separation of multiple or close-running impurities recrystallize Primary Method: Recrystallization large_scale->recrystallize More scalable and cost-effective small_scale->chromatography Efficient for smaller quantities recrys_polish Follow with Recrystallization (Polishing Step) chromatography->recrys_polish If solid & requires higher purity chrom_first Consider Chromatography First (To remove major impurities) G start Tailing / Streaking Observed check_stability Is Compound Stable on Silica? (Run 2D TLC) start->check_stability stable Yes check_stability->stable unstable No check_stability->unstable Degradation spot seen check_load Is Column Overloaded? overloaded Yes check_load->overloaded not_overloaded No check_load->not_overloaded check_solubility Is Sample Fully Soluble in Mobile Phase? soluble Yes check_solubility->soluble If all else fails, consider alternative purification method insoluble No check_solubility->insoluble stable->check_load solution_stability Deactivate Silica: - Add 1% Et3N to eluent - Use Alumina unstable->solution_stability solution_load Reduce Sample Load: (1-5% of silica mass) overloaded->solution_load not_overloaded->check_solubility solution_solubility Change Loading Method: - Use stronger solvent for loading - Dry load onto silica insoluble->solution_solubility

Sources

Overcoming steric hindrance in isochroman ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isochroman Ester Hydrolysis

Subject: Troubleshooting Steric Hindrance in Isochroman-1-carboxylate and Related Scaffolds Ticket ID: #ISO-HYD-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Hydrolyzing esters attached to the isochroman (3,4-dihydro-1H-2-benzopyran) scaffold presents a unique duality of challenges: steric shielding from the bicyclic core and chemical sensitivity of the benzylic ether linkage. Standard saponification often fails due to the inability of the hydroxide nucleophile to access the carbonyl carbon (the "Tetrahedral Gate" problem) or results in unwanted ring-opening of the isochroman via elimination mechanisms.

This guide moves beyond standard textbook protocols, offering a tiered troubleshooting system based on steric severity and substrate stability.

Module 1: The Thermodynamic Approach (Tier 1)

For moderately hindered esters (e.g., C3-isochroman esters or un-substituted C1 esters).

Standard NaOH/MeOH protocols often fail here because the solvated hydroxide ion is too bulky and insufficiently nucleophilic. We must switch to "Hard-Hard" interactions or "Naked" anions.

Protocol A: Lithium Hydroxide in Aprotic Media

The Logic: Lithium (


) has a small ionic radius and acts as a Lewis acid, coordinating with the carbonyl oxygen. This lowers the LUMO energy of the ester, making it more susceptible to attack.[1] Using THF instead of MeOH reduces hydrogen bonding around the hydroxide, making it more "naked" and reactive.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of isochroman ester in THF (

    
    ).
    
  • Reagent Prep: Prepare a solution of

    
     (3.0 eq) in a minimum amount of water.
    
  • Addition: Add the aqueous LiOH to the THF solution. The mixture should become biphasic or cloudy.

  • Reaction: Stir vigorously at

    
     for 4–12 hours.
    
  • Workup: Acidify carefully to pH 4 with

    
     (avoid HCl to prevent oxocarbenium formation). Extract with EtOAc.
    
ParameterStandard (NaOH/MeOH)Optimized (LiOH/THF)
Cation Role SpectatorLewis Acid Catalyst (

)
Nucleophile Solvated

(Bulky)
"Naked"

(Reactive)
Risk High (Elimination)Low
Protocol B: Anhydrous Hydroxide ( )

The Logic: Based on Gassman’s methodology, reacting potassium tert-butoxide with exactly 1 equivalent of water in diethyl ether or THF generates highly reactive, anhydrous KOH in situ. This avoids the solvation shell of water that normally retards the attack on hindered centers.

Module 2: The Nucleophilic Scalpel (Tier 2)

For severely hindered esters (e.g., C1-substituted isochromans) where basic attack is blocked.

When the "front door" (carbonyl carbon) is blocked by sterics, we must attack the "back door" (the alkyl group of the ester) using an


 mechanism. This is Alkyl-Oxygen Fission .
Protocol C: Trimethyltin Hydroxide ( )

The Logic: This is the "Gold Standard" for acid-sensitive and sterically occluded esters (Nicolaou’s Method). The tin hydroxide acts as a mild, lipophilic delivery system for hydroxide that is not basic enough to cause elimination (isochroman ring opening).

Step-by-Step:

  • Setup: Dissolve ester (1.0 eq) in 1,2-dichloroethane (DCE).

  • Reagent: Add

    
     (2.0 – 5.0 eq).
    
  • Reflux: Heat to

    
     in a sealed tube or reflux condenser.
    
  • Monitoring: Reaction typically completes in 6–24 hours.

  • Workup (Critical): The tin byproduct is toxic. Dilute with

    
    , wash with 
    
    
    
    (briefly) or KF solution to precipitate tin as insoluble
    
    
    .
Protocol D: Iodotrimethylsilane (TMSI) – Use with Caution

The Logic: TMSI cleaves esters under neutral conditions via silylation of the carbonyl followed by iodide attack on the alkyl group. WARNING: TMSI can also cleave the isochroman ether ring. You must control temperature strictly.

Mechanism & Risk Visualization:

TMSI_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Dealkylation (Desired) cluster_2 Risk: Ether Cleavage Ester Isochroman Ester Activated Silylated Intermediate Ester->Activated O-Silylation TMSI TMS-I Attack Iodide Attack (SN2 on Alkyl) Activated->Attack Fast (< 0°C) RingOpen Isochroman Ring Opening Activated->RingOpen Slow (> RT) AVOID HEAT Product Silyl Ester + Alkyl Iodide Attack->Product

Caption: Kinetic competition between ester cleavage (fast) and isochroman ether cleavage (slow). Maintain T < 0°C.

Module 3: Biocatalysis (Tier 3)

For chiral resolution or substrates sensitive to both acid and base.

Protocol E: Pig Liver Esterase (PLE)

The Logic: PLE is remarkably tolerant of steric bulk and bicyclic structures. It operates at pH 7.0–8.0, avoiding all chemical extremes.

Step-by-Step:

  • Buffer: Prepare

    
     phosphate buffer (pH 7.5).
    
  • Solvent: Add acetone (up to 10% v/v) to solubilize the isochroman ester.

  • Enzyme: Add PLE (100–300 units/mmol).

  • Stirring: Stir gently at

    
    . Monitor pH; as acid forms, pH drops.
    
  • Titration: Maintain pH 7.5 by automated addition of

    
     (pH-stat) or manual addition.
    
  • Completion: Reaction stops when base consumption ceases.

Decision Matrix: Selecting Your Method

Decision_Tree Start Start: Isochroman Ester Hydrolysis BaseSensitive Is the substrate base-sensitive? Start->BaseSensitive StericBulk Degree of Steric Hindrance? BaseSensitive->StericBulk No Tier2 Tier 2: Me3SnOH (Protocol C) BaseSensitive->Tier2 Yes (Chemical) Tier3 Tier 3: PLE Enzyme (Protocol E) BaseSensitive->Tier3 Yes (Biological/Chiral) Tier1 Tier 1: LiOH / THF (Protocol A) StericBulk->Tier1 Moderate (C3-Ester) StericBulk->Tier2 Severe (C1-Ester) TMSI_Route Special: TMSI (Protocol D) StericBulk->TMSI_Route Severe + Non-Acid Sensitive

Caption: Strategic workflow for selecting hydrolysis reagents based on substrate sensitivity and steric profile.

Frequently Asked Questions (FAQ)

Q1: My isochroman ester hydrolyzed, but I lost the cyclic ether (ring opening). What happened? A: You likely utilized harsh acidic conditions or high-temperature basic conditions. The benzylic position (C1) of isochroman is prone to forming a stabilized cation (oxocarbenium).

  • Correction: Switch to Protocol C (

    
    ) . It is neutral and avoids the elimination pathway that leads to ring opening.
    

Q2: I am using LiOH (Protocol A), but the reaction is stuck at 50% conversion after 24 hours. A: The product inhibition effect might be occurring (lithium carboxylate coating the interface).

  • Correction: Add a phase transfer catalyst (TBAF or aliquat 336) or switch to the Gassman Anhydrous Hydroxide method (Protocol B) to increase the "naked" character of the hydroxide.

Q3: Can I use


 to cleave the ester? 
A: Absolutely not. 

is a strong Lewis acid used for ether cleavage. It will destroy your isochroman scaffold instantly. Use TMSI (Protocol D) only if you can strictly control the temperature (

), otherwise stick to Tin Hydroxide.

References

  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[2][3][4] Angewandte Chemie International Edition, vol. 44, no.[4] 9, 2005, pp. 1378-1382.[4]

  • Gassman, P. G., & Schenk, W. N. "A General Procedure for the Base-Promoted Hydrolysis of Hindered Esters at Ambient Temperatures." The Journal of Organic Chemistry, vol. 42, no.[5] 5, 1977, pp. 918–920.

  • Jung, M. E., & Lyster, M. A. "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." Journal of the American Chemical Society, vol. 99, no. 3, 1977, pp. 968–969.

  • Ohno, M., et al. "Pig Liver Esterase in Organic Synthesis." Organic Reactions, 2004.[3][5] (General reference for PLE utility in bicyclic systems).

Sources

Technical Support Center: A Guide to Preventing Racemization of Chiral Isochroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral isochroman derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with maintaining the stereochemical integrity of these valuable compounds. Here, we will delve into the mechanisms of racemization, provide practical troubleshooting advice, and offer detailed protocols to help you preserve the enantiomeric excess (e.e.) of your isochroman derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral isochroman derivatives?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] This is a significant issue in pharmaceutical development because the biological activity of a chiral drug is often associated with only one of its enantiomers (the eutomer), while the other (the distomer) may be inactive or even cause harmful side effects.[2][3] For isochroman derivatives, which are prevalent in many bioactive natural products and synthetic drugs, maintaining chiral purity is paramount to ensuring their therapeutic efficacy and safety.[4][5]

Q2: What are the primary chemical mechanisms that lead to the racemization of isochroman derivatives?

A: The racemization of chiral isochroman derivatives typically proceeds through the formation of a planar, achiral intermediate. The most common mechanisms are:

  • Acid-Catalyzed Racemization: In the presence of an acid, the ether oxygen of the isochroman ring can be protonated. This can facilitate ring-opening to form a planar oxocarbenium ion intermediate.[6] Subsequent ring-closure can occur from either face of the planar intermediate, leading to a racemic mixture.

  • Base-Catalyzed Racemization: If there is an acidic proton at a stereocenter, a base can abstract this proton to form a planar enolate or a related stabilized carbanion.[7][8] Reprotonation can then occur from either side, resulting in racemization. This is particularly relevant for isochroman derivatives with activating groups adjacent to a chiral center.

Q3: Which factors in my experimental setup are most likely to induce racemization?

A: Several common laboratory conditions can inadvertently promote racemization:

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier to racemization.[9][10]

  • pH: Both strongly acidic and strongly basic conditions can catalyze racemization through the mechanisms described above.[9][11]

  • Solvent Choice: Protic solvents can facilitate racemization by stabilizing charged intermediates.[12]

  • Prolonged Reaction or Workup Times: The longer a chiral compound is exposed to harsh conditions, the greater the opportunity for racemization to occur.[12]

Q4: How can I accurately determine the enantiomeric excess of my isochroman derivatives?

A: Several analytical techniques are available to quantify the enantiomeric excess of your compounds. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[13][14]

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer faster separations.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers.[16]

  • Capillary Electrophoresis (CE): A high-resolution technique suitable for small sample volumes.[13][17]

  • Vibrational Optical Activity (VOA) Spectroscopy: Techniques like Raman Optical Activity (ROA) can provide highly accurate measurements of enantiomeric excess.[17][18]

Section 2: Troubleshooting Guide for Racemization Issues

This section provides a systematic approach to identifying and resolving common racemization problems encountered during the synthesis and purification of chiral isochroman derivatives.

Issue 1: Significant loss of enantiomeric excess observed after aqueous workup.

This is a frequent problem that requires a methodical investigation to pinpoint the cause.

  • Initial Assessment:

    • Was the workup performed at elevated temperatures?

    • Were strong acids or bases used during extraction?

    • Was the workup process lengthy?

    • Was a protic solvent used for extraction?

dot graph TD { A[Loss of e.e. after workup] --> B{Elevated Temperature?}; B -- Yes --> C[Action: Repeat at 0-5 °C with pre-chilled solutions]; B -- No --> D{Strong Acid/Base Used?}; D -- Yes --> E[Action: Use buffered solutions e.g., sat. NH4Cl, sat. NaHCO3]; D -- No --> F{Prolonged Workup?}; F -- Yes --> G[Action: Streamline the workup process]; F -- No --> H{Protic Solvent Used?}; H -- Yes --> I[Action: Switch to aprotic solvent e.g., DCM, EtOAc]; H -- No --> J[Re-evaluate other factors]; C --> K[Re-analyze e.e.]; E --> K; G --> K; I --> K; }

Caption: Troubleshooting Decision Tree for Racemization During Workup.

Issue 2: My chiral isochroman derivative is racemizing during purification by column chromatography.

Racemization on silica or alumina gel is a common, yet often overlooked, issue.

Potential Cause Explanation Recommended Solution
Acidic Nature of Silica Gel Standard silica gel is inherently acidic and can catalyze racemization, especially for acid-labile compounds.1. Neutralize Silica: Pre-treat the silica gel with a solution of triethylamine in your eluent system (e.g., 1% triethylamine), then flush with the eluent until the pH is neutral. 2. Use Alternative Stationary Phases: Consider using neutral alumina, florisil, or a bonded-phase silica gel.
Prolonged Exposure on the Column The longer the compound remains on the stationary phase, the greater the risk of racemization.1. Optimize Eluent System: Develop a mobile phase that provides good separation with a faster elution time. 2. Use Flash Chromatography: Employing a higher flow rate can minimize the residence time on the column.
Trace Metal Impurities Metal impurities in the stationary phase can sometimes act as Lewis acids, catalyzing racemization.Use high-purity, chromatography-grade stationary phases.
Issue 3: I am observing racemization during storage of my purified isochroman derivative.

The stability of a chiral compound over time is crucial for its use in further studies or as a final product.

  • Storage Conditions:

    • Temperature: Store chiral compounds at low temperatures (e.g., -20°C or -80°C) to minimize thermal decomposition and racemization.[9]

    • Light: Protect light-sensitive compounds by storing them in amber vials or in the dark.[9]

    • Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen).[12]

Section 3: Experimental Protocols for Preventing Racemization

Protocol 1: Optimized Aqueous Workup for Acid- and Base-Sensitive Chiral Isochromans

This protocol is designed to minimize contact with harsh pH conditions and elevated temperatures.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of a mild quenching agent.

    • For acidic reactions: Use saturated sodium bicarbonate (NaHCO₃).

    • For basic reactions: Use saturated ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a pre-chilled aprotic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction quickly and efficiently.

  • Washing: Wash the combined organic layers with pre-chilled brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Quantification of Enantiomeric Excess using Chiral HPLC

Accurate determination of e.e. is essential to evaluate the success of your strategies to prevent racemization.

  • Sample Preparation:

    • Accurately weigh a small amount of your purified isochroman derivative.

    • Dissolve the sample in an appropriate mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Select a chiral stationary phase (CSP) known to be effective for the separation of your class of compounds.

    • Mobile Phase: Develop an isocratic or gradient mobile phase that provides baseline separation of the enantiomers. Common mobile phases include mixtures of hexanes and isopropanol.

    • Flow Rate: Set an appropriate flow rate (e.g., 1 mL/min).

    • Detection: Use a UV detector at a wavelength where your compound has strong absorbance.

  • Analysis:

    • Inject a small volume of your sample (e.g., 10 µL).

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Recommended Workflow for Preserving Chirality.

By implementing these strategies and protocols, you can significantly improve the preservation of the stereochemical integrity of your chiral isochroman derivatives, leading to more reliable and reproducible research outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • Wikipedia. (2023). Racemization.
  • Palusiak, M., Pfitzner, A., Zabel, M., Grabowski, S. J., Epsztajn, J., & Kowalska, J. A. (2004). Isochroman derivatives and their tendency to crystallize in chiral space groups. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 4), o239–o241.
  • Jacobsen, E. N., et al. (2022). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. Journal of the American Chemical Society.
  • Jiang, X., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega.
  • Rifai, S. (2003). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis.
  • Ballard, A., et al. (2020). Racemisation in Chemistry and Biology. Chemistry – A European Journal.
  • Unknown. (n.d.). RACEMIzATION AND ISOMERISATION completed.pptx.
  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing.
  • Unknown. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers.
  • Unknown. (n.d.). Functional Groups.
  • University of Barcelona. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples.
  • Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • University of Liverpool. (2018, October 17). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization.
  • Ballard, A., et al. (n.d.). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff.
  • ResearchGate. (2025, November 25). Catalytic Asymmetric Synthesis of Isochroman Derivatives.
  • ResearchGate. (2025, October 14). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
  • PubMed. (n.d.). Investigation of the mechanism of racemization of litronesib in aqueous solution: unexpected base-catalyzed inversion of a fully substituted carbon chiral center.
  • MDPI. (2022, May 12). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
  • Kail, D. C., et al. (2014). On the configurational stability of chiral, nonracemic fluoro- and iodo-[D(1)]methyllithiums. Chemistry.
  • Semantic Scholar. (2021, June 16). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
  • ResearchGate. (n.d.). Acid-catalyzed racemization (modified from Friedman, 1999).
  • Chemistry Stack Exchange. (2020, August 19). Do different alkyl groups affect chirality?.
  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans.
  • PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development.
  • ResearchGate. (2019, March 18). The problem of racemization in drug discovery and tools to predict it.
  • CrystEngComm (RSC Publishing). (n.d.). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition.
  • Unknown. (2026, January 9). Functional Groups In Organic Chemistry.
  • PubMed. (n.d.). Kinetics of base catalyzed racemization of ibuprofen enantiomers.
  • Unknown. (n.d.). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Chemical Communications (RSC Publishing). (n.d.). Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives.
  • MDPI. (n.d.). Functional Chirality: From Small Molecules to Supramolecular Assemblies.
  • Waseda University. (2025, June 25). Decoding Thermal Behavior in Crystals: Insights from Thalidomide.
  • MDPI. (n.d.). Environmentally Stable Chiral-Nematic Liquid-Crystal Elastomers with Mechano-Optical Properties.
  • PubMed Central. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

Technical Support Center: Troubleshooting 6-Bromo-Isochroman Ethyl Ester in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-ISO-006 Subject: Solubility & Stability Optimization for 6-Bromo-Isochroman Ethyl Ester Assigned Specialist: Senior Application Scientist, Compound Management Division

Introduction: The "Invisible" Variable

You are encountering solubility issues with 6-bromo-isochroman ethyl ester in Dimethyl Sulfoxide (DMSO). While DMSO is often termed the "universal solvent," it presents unique physicochemical challenges for lipophilic esters.

The core of your issue likely lies not in the molecule itself, but in the thermodynamic battle between the lipophilic isochroman core and the hygroscopic nature of DMSO . This guide deconstructs the problem into three failure modes: Water Contamination, Thermal Phase Separation, and Chemical Hydrolysis.

Module 1: Diagnostic Matrix (Triage)

Before altering your protocol, use this matrix to identify the specific failure mode based on visual observation.

ObservationLikely Root CauseImmediate Action
Cloudy suspension immediately upon mixingWater Contamination: DMSO has absorbed atmospheric moisture (>1-2%), acting as an anti-solvent.STOP. Do not heat. Centrifuge to pellet. Redissolve pellet in fresh, anhydrous DMSO.
Solid crystals appearing after storage at 4°C or -20°CPhase Separation: DMSO freezes at ~18.5°C. You are seeing frozen solvent, not necessarily precipitated compound.Warm to 25-30°C. Vortex gently. If solids persist at RT, proceed to "Sonication Protocol."
Needle-like precipitate forming over days at RTHydrolysis: The ethyl ester has hydrolyzed to the carboxylic acid (less soluble in neutral DMSO).Check Purity. Run LC-MS. If acid is present, the stock is degraded.
Insoluble particulates (sand-like)Inorganic Impurity: Residual salts (KBr, NaBr) from the bromination/esterification synthesis.Filter. Use a 0.2 µm PTFE filter. These salts are insoluble in DMSO.

Module 2: The Hygroscopic Trap (Mechanism of Failure)

The most common reason for precipitation of lipophilic esters like 6-bromo-isochroman ethyl ester is water uptake .

The Mechanism

DMSO is aggressively hygroscopic.[1][2] An open vial can absorb 3-5% water by volume within 24 hours at standard humidity [1].

  • Polarity Shift: Pure DMSO has a dielectric constant (

    
    ) of ~47. Water has an 
    
    
    
    of 80. As DMSO absorbs water, the solvent mixture becomes significantly more polar.
  • The Anti-Solvent Effect: Your molecule contains a hydrophobic isochroman core and a heavy bromine atom. It requires a lipophilic environment. As water content rises, the "solubility power" for this specific lipophile drops exponentially, forcing it out of solution.

Visualization: The Precipitation Cascade

G Step1 Anhydrous DMSO (High Solubility) Step2 Atmospheric Exposure (Cap left open) Step1->Step2 Step3 Hygroscopic Action (Absorbs H2O) Step2->Step3 + H2O Step4 Polarity Shift (Dielectric Constant ↑) Step3->Step4 Step5 Precipitation of Lipophilic Ester Step4->Step5 Anti-solvent Effect

Figure 1: The cascade of water-induced precipitation in DMSO stocks.

Module 3: Chemical Stability (The Ester Risk)

The Issue: Ethyl esters are susceptible to hydrolysis, converting the ester to a carboxylic acid and ethanol.



While DMSO itself is not a strong hydrolysis catalyst, "wet" DMSO combined with trace impurities (acids/bases from synthesis) accelerates this reaction [2]. The resulting 6-bromo-isochroman-carboxylic acid often has different solubility parameters than the ester, potentially leading to "crash out" precipitation or false negatives in biological assays.

Prevention:

  • Store stocks at -20°C or -80°C to kinetically inhibit hydrolysis.

  • Use Molecular Biology Grade DMSO (packed under Nitrogen/Argon) to ensure no acidic impurities are present.

Module 4: Optimized Solubilization Protocol (SOP)

Follow this protocol to create a stable, self-validating stock solution (e.g., 10 mM or 100 mM).

Reagents Required[3]
  • Compound: 6-bromo-isochroman ethyl ester (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Procedure
  • Environment Control:

    • Do not open the DMSO bottle in a humid room. If possible, dispense inside a fume hood with low humidity or under a nitrogen stream.

  • Weighing & Calculation:

    • Weigh the solid. Calculate the required DMSO volume.

    • Tip: Do not target the saturation limit. If the theoretical solubility is 100 mM, target 50 mM to provide a safety buffer against temperature fluctuations.

  • Solvent Addition (The "Sandwich" Method):

    • Add 50% of the calculated DMSO volume.[3]

    • Vortex vigorously for 30 seconds.

    • Add the remaining 50% DMSO.

    • Reasoning: High local concentration gradients can cause "gumming." Stepwise addition prevents this.

  • Dissolution Assistance:

    • Sonication: Sonicate in a water bath at 30-35°C (Max 40°C) for 5-10 minutes.

    • Warning: Do not overheat.[4] High temps (>40°C) accelerate ester hydrolysis [3].

  • Visual QC:

    • Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls), which indicate incomplete mixing. The solution must be optically clear.

  • Storage:

    • Aliquot immediately into single-use vials to avoid freeze-thaw cycles.

    • Store at -20°C.

FAQ: Rapid Troubleshooting

Q: My DMSO stock froze in the fridge. Is the compound ruined? A: Likely not. DMSO freezes at 18.5°C. The solid you see is frozen solvent. Thaw it completely at room temperature (or a 30°C water bath) and vortex. If the solution clears, the compound is safe. If solids remain after full thawing, precipitation has occurred [4].

Q: Can I heat the solution to 60°C to force it to dissolve? A: Not recommended. While it might dissolve temporarily, you risk two things:

  • Hydrolysis: Degrading the ester.

  • Super-saturation: Upon cooling, the compound will likely precipitate again (crash out) in a crystalline form that is even harder to redissolve [5].

Q: Can I use Ethanol instead? A: Yes, if your biological assay tolerates it. Ethanol is less hygroscopic than DMSO but more volatile. It is a good alternative for esters if DMSO hydrolysis is a confirmed issue, provided the downstream assay can handle the solvent effect.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from

  • Pliego, J. R., & Riveros, J. M. (2004).[5] Free Energy Profile of the Reaction between the Hydroxide Ion and Ethyl Acetate in Aqueous and Dimethyl Sulfoxide Solutions. The Journal of Physical Chemistry A, 108(13), 2520-2526.[5]

  • Cheng, X., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.[6] Organic Process Research & Development.

  • Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression of DMSO.[1]

  • Popa-Burke, I., & Russell, J. (2014).[7] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[7]

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Technical Support Center: Optimizing Friedel-Crafts Cyclization for Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isochromans via Friedel-Crafts cyclization. This powerful intramolecular reaction is a cornerstone for constructing the isochroman core, a privileged scaffold in numerous natural products and pharmaceutical agents. However, like any sophisticated chemical transformation, it is not without its challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring your path to successful isochroman synthesis is as smooth as possible.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the Friedel-Crafts cyclization for isochroman synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Issue 1: Low or No Product Yield

A low yield of the desired isochroman is one of the most common frustrations in intramolecular Friedel-Crafts reactions.[1] This can often be traced back to several key factors related to the catalyst, reaction conditions, or the substrate itself.

Potential Cause A: Inactive or Inappropriate Catalyst

The choice and handling of the Lewis acid catalyst are critical. Many catalysts are highly sensitive to moisture, which can lead to deactivation.[1] Furthermore, the strength of the Lewis acid might be insufficient to promote the cyclization of your specific substrate.

Solutions:

  • Catalyst Screening: A systematic screening of different Lewis acids is often the most effective approach.[1] Common choices range from strong Lewis acids like AlCl₃ and TiCl₄ to milder ones such as SnCl₄, In(OTf)₃, or solid acid catalysts like sulfated zirconia.[1][2][3]

  • Increase Catalyst Loading: In some cases, simply increasing the molar equivalents of the catalyst can drive the reaction to completion. However, be mindful that excess catalyst can sometimes lead to side reactions.[1]

  • Ensure Anhydrous Conditions: All glassware should be rigorously flame-dried or oven-dried before use.[4] Solvents must be anhydrous, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause B: Suboptimal Reaction Conditions

Temperature and solvent can significantly influence the outcome of a Friedel-Crafts cyclization.

Solutions:

  • Temperature Variation: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote decomposition or side reactions.[1] Starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or higher is a prudent strategy.[1]

  • Solvent Screening: The choice of solvent can impact the solubility of reactants and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), dichloroethane (DCE), and nitrobenzene.[5] In some cases, using the aromatic substrate as the solvent can be effective.[6]

Potential Cause C: Unsuitable Substrate

The electronic nature of the aromatic ring and the length of the tether connecting it to the electrophilic center are crucial for successful cyclization.

Solutions:

  • Aromatic Ring Electronics: The aromatic ring must be sufficiently nucleophilic to attack the electrophile.[1] Strongly deactivated aromatic rings, for instance, those bearing nitro groups, often fail to react.[1][7] If possible, consider modifying the substrate to include electron-donating groups on the aromatic ring.

  • Linker Length: The formation of five- and six-membered rings is generally favored in intramolecular reactions.[1][8] If your linker is too short or too long, cyclization may be disfavored.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Catalyst 1. Catalyst Choice & Activity Start->Catalyst Conditions 2. Reaction Conditions Start->Conditions Substrate 3. Substrate Suitability Start->Substrate ScreenCatalysts Screen Different Lewis Acids (e.g., AlCl₃, SnCl₄, In(OTf)₃) Catalyst->ScreenCatalysts IncreaseLoading Increase Catalyst Loading Catalyst->IncreaseLoading VaryTemp Vary Temperature Conditions->VaryTemp ScreenSolvents Screen Solvents Conditions->ScreenSolvents CheckPurity Check Reagent Purity Conditions->CheckPurity ModifyGroups Modify Activating/ Deactivating Groups Substrate->ModifyGroups ChangeLinker Change Linker Length Substrate->ChangeLinker ImprovedYield Improved Yield ScreenCatalysts->ImprovedYield IncreaseLoading->ImprovedYield VaryTemp->ImprovedYield ScreenSolvents->ImprovedYield CheckPurity->ImprovedYield ModifyGroups->ImprovedYield ChangeLinker->ImprovedYield

Caption: A troubleshooting decision tree for addressing low yields.

Issue 2: Poor Regioselectivity

When the aromatic ring has multiple potential sites for electrophilic attack, a mixture of regioisomers can be formed. The directing effects of existing substituents on the ring play a major role here.

Potential Cause: Competing Reaction Sites

Electron-donating groups (ortho-, para-directing) and electron-withdrawing groups (meta-directing) will influence the position of cyclization. Steric hindrance can also play a significant role in favoring one site over another.

Solutions:

  • Careful Substrate Design: If possible, design the substrate to favor cyclization at a specific position. This might involve the strategic placement of blocking groups or strongly directing groups.

  • Catalyst Choice: The size and nature of the Lewis acid catalyst can sometimes influence regioselectivity. Experimenting with different catalysts may lead to a more selective reaction. For instance, bulkier catalysts might favor attack at a less sterically hindered position.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

Issue 3: Carbocation Rearrangement Leading to Undesired Products

In Friedel-Crafts alkylations, the intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to the formation of an unexpected product.[1][9][10][11]

Potential Cause: Formation of an Unstable Carbocation

If the initial carbocation formed is primary or secondary, it may rearrange via a hydride or alkyl shift to form a more stable secondary or tertiary carbocation.[12][13]

Solutions:

  • Use of Milder Conditions: Employing milder Lewis acids and lower reaction temperatures can sometimes suppress carbocation rearrangements.

  • Alternative Precursors: Instead of alkyl halides, consider using precursors that are less prone to carbocation formation, such as alcohols or alkenes, under specific catalytic conditions.[2][10]

  • Friedel-Crafts Acylation Followed by Reduction: A reliable strategy to avoid rearrangement is to perform an intramolecular Friedel-Crafts acylation to form an isochromanone, followed by reduction of the ketone to the desired methylene group. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[10][14]

General Experimental Workflow for Friedel-Crafts Cyclization

ExperimentalWorkflow Setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) Addition Substrate & Solvent Addition Setup->Addition Cooling Cooling (e.g., 0 °C) Addition->Cooling CatalystAdd Catalyst Addition Cooling->CatalystAdd Reaction Reaction Monitoring (TLC, GC/MS, LC/MS) CatalystAdd->Reaction Quench Quenching (e.g., Ice-water, sat. NaHCO₃) Reaction->Quench Workup Workup & Extraction Quench->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for isochroman synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best Lewis acids for Friedel-Crafts cyclization to form isochromans?

There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate. However, a good starting point is to screen a range of Lewis acids with varying strengths. Common and effective catalysts include:

  • Strong Lewis Acids: AlCl₃, FeCl₃, TiCl₄, BF₃·OEt₂[2][14]

  • Milder Lewis Acids: SnCl₄, InCl₃, Bi(OTf)₃, Yb(OTf)₃[15][16][17]

  • Solid Acids: Sulfated zirconia, zeolites, and heteropolyacids can be effective, reusable, and environmentally friendlier alternatives.[3][6]

Q2: Can I use protic acids instead of Lewis acids?

Yes, strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or triflic acid (TfOH) can also catalyze intramolecular Friedel-Crafts reactions, particularly with alcohol or alkene precursors that can be protonated to generate a carbocation.[2][18]

Q3: My starting material has a functional group that is sensitive to strong Lewis acids (e.g., an amine or alcohol). What can I do?

Functional groups with lone pairs, such as amines and alcohols, can complex with Lewis acids, rendering them inactive.[1][11]

  • Protection Strategy: Protect the sensitive functional group before the cyclization step. For example, an amine can be protected as an amide or a carbamate.

  • Use of Milder Catalysts: Milder Lewis acids or some Brønsted acids may be more compatible with certain functional groups.

Q4: How can I prevent intermolecular side reactions?

Intramolecular cyclization is favored over intermolecular reactions under high dilution conditions.[1] By performing the reaction at a low concentration (e.g., 0.01-0.05 M), the probability of two different molecules reacting with each other is minimized.

Q5: What is the mechanism of the Friedel-Crafts cyclization for isochroman synthesis?

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the case of an alkyl halide precursor, the Lewis acid coordinates to the halogen, making it a better leaving group and generating a carbocation (or a carbocation-like species).[13] The electron-rich aromatic ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond and a six-membered ring. Finally, a proton is lost from the aromatic ring to restore aromaticity, yielding the isochroman product.[14]

Mechanism of Intramolecular Friedel-Crafts Alkylation

FC_Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation A Substrate-X + AlCl₃ B [Substrate⁺] [AlCl₃X]⁻ (Carbocation Intermediate) A->B Coordination & Ionization C Aromatic Ring D Arenium Ion (Sigma Complex) C->D Intramolecular Attack E Isochroman Product D->E Loss of H⁺ F + AlCl₃ + HX

Caption: The three key steps of the Friedel-Crafts cyclization mechanism.

Table 1: Comparison of Common Lewis Acid Catalysts

CatalystRelative StrengthCommon Applications/Notes
AlCl₃Very StrongHighly effective but can be harsh; requires stoichiometric amounts in acylations.[14]
TiCl₄StrongOften used for cyclizations involving carbonyl groups.[2]
SnCl₄ModerateA milder alternative to AlCl₃ and TiCl₄.[2]
In(OTf)₃MildTolerant of some functional groups and can be used in catalytic amounts.[1]
Bi(OTf)₃MildEffective for cyclization of arylbutyric acids to tetralones.[17]
Sulfated ZirconiaSolid AcidHeterogeneous catalyst, easily separable, and reusable.[3]

This technical support guide provides a comprehensive overview of common challenges and solutions for the Friedel-Crafts synthesis of isochromans. By understanding the underlying principles and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate and efficiency of their synthetic efforts.

References
  • Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds via regio- and chemoselective domino Friedel-Crafts acylation/Allan-Robinson reaction. PubMed. Available at: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PMC. Available at: [Link]

  • Process for producing aromatic compounds by friedel-crafts reaction. Google Patents.
  • Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines. PMC. Available at: [Link]

  • Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry (RSC Publishing). Available at: [Link]

  • Biocatalytic Friedel‐Crafts Reactions. PMC. Available at: [Link]

  • Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. PMC. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • ORGANIC REACTION MECHANISM. Available at: [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[15]annulen-7-ols. PMC. Available at: [Link]

  • Iron-catalyzed Friedel-Crafts Benzylation With Benzyl TMS Ethers at Room Temperature. PubMed. Available at: [Link]

  • Efficient synthesis of isochromanones and isoquinolinesviaYb(OTf)3-catalyzed tandem oxirane/aziridine ring opening/Friedel–Crafts cyclization. Chemical Communications (RSC Publishing). Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Highly stereoselective Friedel–Crafts type cyclization. Facile access to enantiopure 1,4-dihydro-4-phenyl isoquinolinones. ResearchGate. Available at: [Link]

  • FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals. Dalton Transactions (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

  • The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. PMC. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of 4H-chromen-4-ones (2012-2021). SciSpace. Available at: [Link]

  • The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Macmillan Group - Princeton University. Available at: [Link]

  • Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Chemistry Stack Exchange. Available at: [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]

  • What Makes Friedel-Crafts Reactions So Tricky? YouTube. Available at: [Link]

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Removing impurities from CS-0037619 reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of CS-0037619 and related small molecule drug candidates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of synthetic reaction mixtures. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying principles to empower you to make informed decisions in the laboratory.

This guide is structured to address specific issues in a question-and-answer format, covering the most common purification techniques: Liquid-Liquid Extraction, Flash Chromatography, and Recrystallization, along with strategies for removing persistent impurities like catalyst residues.

FAQs: Troubleshooting Purification Workflows

Section 1: Liquid-Liquid Extraction Issues

Question: I'm performing an aqueous workup of my CS-0037619 reaction mixture, and a thick emulsion has formed between the organic and aqueous layers that won't separate. What should I do?

Answer: Emulsion formation is a common problem, especially when residual surfactants or fatty materials are present in the reaction mixture.[1][2] The goal is to disrupt the stable mixture of the two immiscible solvents. Here are several strategies to try, from least to most disruptive:

  • Mechanical Separation: Gently swirl the separatory funnel instead of vigorous shaking. This maintains a large surface area for extraction while minimizing the agitation that causes emulsions.[1]

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, forcing organic-soluble, surfactant-like molecules into the organic phase and helping to break the emulsion. This technique is known as "salting out."[1]

  • Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize the emulsifying agent.[1]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, allowing the layers to separate.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[3]

Question: My compound, CS-0037619, has some solubility in both the organic and aqueous layers, leading to poor recovery. How can I improve my extraction efficiency?

Answer: The partitioning of a compound between two immiscible solvents is governed by its partition coefficient (LogP) and, for ionizable compounds, the pH of the aqueous layer.[2]

  • pH Adjustment: If CS-0037619 has acidic or basic functional groups, you can dramatically alter its solubility.

    • For an acidic compound, adjust the aqueous layer to a pH at least two units below its pKa to ensure it is in its neutral, more organic-soluble form.[2]

    • For a basic compound, adjust the aqueous layer to a pH at least two units above its pKa to neutralize it.[2]

  • Solvent Choice: Ensure you are using an appropriate extraction solvent. The choice of solvent is critical for achieving good selectivity and recovery.[2]

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. This is a fundamental principle of liquid-liquid extraction.

Section 2: Flash Chromatography Challenges

Question: My spots are streaking on the TLC plate, and the separation on my flash column is poor. What is causing this?

Answer: Streaking on a TLC plate and poor column separation are often related and can be caused by several factors:

  • Compound Insolubility: Your compound may not be fully soluble in the mobile phase, causing it to precipitate on the silica. If solubility is poor, consider a different solvent system or using a co-solvent like a few drops of methanol in dichloromethane (DCM).[4]

  • Acidic/Basic Nature of Compound: Standard silica gel is slightly acidic and can strongly interact with basic compounds, causing streaking. If CS-0037619 is basic, you can deactivate the silica by running a solvent system containing 1-3% triethylamine through the column before loading your sample.[5]

  • Sample Loading: The way you load your sample onto the column is critical.

    • Liquid Loading: Ensure your sample is dissolved in a minimal amount of the mobile phase or a weaker solvent.

    • Dry Loading: If your compound is poorly soluble in the mobile phase, dry loading is recommended. Dissolve your compound in a volatile solvent (like DCM), mix it with a small amount of silica gel or Celite®, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the column.[5]

Question: I need to purify a very polar version of CS-0037619, and it either stays at the baseline in normal-phase chromatography or elutes immediately in reversed-phase. What are my options?

Answer: Purifying highly polar compounds is a common challenge. Here are a few strategies:

  • Reversed-Phase Chromatography: While you've tried it, optimizing the mobile phase is key. For very polar compounds, you may need to use highly aqueous mobile phases. Using a C18Aq column, which is designed for these conditions, can prevent phase collapse and improve retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for polar compounds. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. Water acts as the "strong" solvent in this case, eluting the polar compounds.[6]

In-Depth Protocols & Methodologies

Protocol 1: General Workflow for Method Development in Flash Chromatography

This protocol outlines a systematic approach to developing a purification method for a new compound like CS-0037619.

Objective: To find a suitable solvent system and conditions for purifying CS-0037619 using automated flash chromatography.

Materials:

  • Crude CS-0037619 reaction mixture

  • TLC plates (silica gel 60 F254)

  • A range of solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Automated flash chromatography system with appropriate size silica gel column

Procedure:

  • Solubility Test: Test the solubility of your crude material in various potential chromatography solvents. A good loading solvent will fully dissolve the sample.

  • TLC Screening:

    • Dissolve a small amount of the crude mixture in a strong solvent like DCM or methanol.

    • Spot the mixture onto several TLC plates.

    • Develop each plate in a different solvent system with varying polarities (e.g., 10%, 20%, 50% Ethyl Acetate in Hexanes).

    • Goal: Find a solvent system where the desired compound (CS-0037619) has an Rf value between 0.15 and 0.40, and is well-separated from major impurities.[4]

  • Method Optimization for Flash System:

    • Select the solvent system from TLC as your starting point for the flash method.

    • A common practice is to run a linear gradient from a weaker eluent (e.g., 100% Hexanes) to a stronger eluent (e.g., 50% Ethyl Acetate in Hexanes) over 10-15 column volumes (CV).

  • Sample Loading:

    • Based on solubility, choose either liquid or dry loading.

    • For dry loading, dissolve the crude sample, add silica gel (approx. 2-3 times the sample weight), and evaporate the solvent until a free-flowing powder is obtained. Load this onto a solid load cartridge.

  • Execution and Fraction Collection:

    • Equilibrate the column with the initial mobile phase conditions.

    • Load the sample and begin the run.

    • Monitor the separation using the system's UV detector.

    • Collect fractions based on the detector signal.

  • Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify which contain the pure CS-0037619.

    • Combine the pure fractions and evaporate the solvent.

ParameterRecommendationRationale
TLC Rf Target 0.15 - 0.40Balances good resolution with a reasonable run time on the column.[4]
Column Size Dependant on sample massA general rule is a 1:20 to 1:100 ratio of sample mass to silica gel mass.
Flow Rate System DependantFollow manufacturer's recommendation for the chosen column size to ensure optimal separation.
Loading Method Dry LoadingOften preferred as it can lead to better peak shapes and resolution, especially for less soluble compounds.[4][5]
Protocol 2: Recrystallization for Final Purification

Recrystallization is a powerful technique for obtaining highly pure solid material.[7][8]

Objective: To purify solid CS-0037619 by removing soluble and insoluble impurities.

Procedure:

  • Solvent Selection: The key is to find a solvent that dissolves CS-0037619 well at high temperatures but poorly at low temperatures.[9] Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[7]

  • Drying: Keep the vacuum on to pull air through the crystals to help them dry. For final drying, the crystals can be placed in a vacuum oven.

Visualizing Purification Workflows

A logical approach is essential when facing a purification challenge. The following diagram illustrates a typical decision-making workflow.

Purification_Workflow cluster_start Initial State cluster_workup Phase 1: Bulk Removal cluster_purification Phase 2: Main Purification cluster_final Phase 3: Final Polishing Crude Crude Reaction Mixture (CS-0037619 + Impurities) Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Evaporation Evaporate Organic Layer Workup->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Purity_Check Purity Check (LC-MS / NMR) Chromatography->Purity_Check Pure Pure CS-0037619 (>95%) Purity_Check->Pure Acceptable NotPure Impure Fractions (<95%) Purity_Check->NotPure Unacceptable Recrystallize Recrystallization / Prep-HPLC Recrystallize->Purity_Check NotPure->Recrystallize

Caption: Decision workflow for purifying CS-0037619.

Special Case: Removing Palladium Catalyst Residues

Question: My reaction used a palladium catalyst (e.g., Pd(PPh₃)₄), and I'm struggling to remove the residual metal, which is contaminating my final product.

Answer: Palladium catalysts and their byproducts (like phosphine oxides) can be persistent impurities.

  • Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a plug of Celite®. This is often effective at removing a significant portion of the heterogeneous palladium residues.[10]

  • Specialized Scavengers: If simple filtration is insufficient, consider using a scavenger. These are materials with functional groups that chelate to the metal, allowing it to be removed by filtration. Examples include:

    • Thiol-functionalized silica gel: These are commercially available and are highly effective at scavenging palladium.

    • Polystyrene-bound trimercapto-s-triazine (TMT): This resin can be stirred with the reaction mixture to bind the palladium.[10]

  • Aqueous Washes: Sometimes, washing with an aqueous solution containing a chelating agent like thiourea or sodium thiosulfate can help extract residual palladium into the aqueous phase.

Catalyst_Removal start Reaction Mixture with Pd Catalyst celite Filter through Celite® Plug start->celite check1 Check Pd Level (e.g., ICP-MS) celite->check1 scavenger Treat with Thiol Scavenger Resin check1->scavenger Too High end Pd-Free Product check1->end Acceptable check2 Check Pd Level scavenger->check2 check2->end Acceptable

Sources

Technical Support Center: (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the stability and handling of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester. Given the limited direct stability data for this specific molecule, this document synthesizes information from structurally related compounds and general chemical principles to offer robust guidance. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and protocols for assessing compound stability.

I. Introduction to this compound

This compound is a key intermediate in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents. Its structure, featuring a bromo-substituted isochroman core and an ethyl ester side chain, presents specific considerations for storage and handling to ensure its integrity and prevent degradation. This guide aims to address potential stability concerns to support the successful use of this compound in your research.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on best practices for similar bromo-isochroman derivatives and bromo-organic compounds, the following storage conditions are recommended to maximize shelf life:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Some suppliers of similar bromo-substituted heterocyclic compounds recommend storage at 0-5°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial or container to protect the compound from light and moisture.[1]

  • Ventilation: Ensure the storage area is well-ventilated.[2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation studies on this molecule are not widely published, two primary pathways can be inferred from its structure:

  • Hydrolysis of the Ethyl Ester: Like other ethyl esters, this compound is susceptible to hydrolysis, which would cleave the ester bond to form the corresponding carboxylic acid and ethanol.[3][4] This reaction can be catalyzed by the presence of acids or bases and is accelerated by moisture.

  • Instability of the Bromo-Isochroman Moiety: Some bromo-isochroman derivatives are known to be unstable and can spontaneously eliminate hydrogen bromide (HBr).[5] This could lead to the formation of an unsaturated isochromene derivative. Additionally, exposure to light can sometimes promote the degradation of bromo-organic compounds.[1]

Troubleshooting Common Issues

Issue 1: Inconsistent results in reactions using a previously opened bottle of the compound.

  • Potential Cause: The compound may have partially degraded due to improper storage after the initial opening. Exposure to atmospheric moisture could have led to hydrolysis of the ethyl ester.

  • Troubleshooting Steps:

    • Assess the purity of the compound using the analytical methods described in Section III.

    • If degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound for sensitive reactions.

    • To prevent future issues, ensure the container is tightly sealed and flushed with an inert gas after each use.

Issue 2: The appearance of the compound has changed over time (e.g., color change, clumping).

  • Potential Cause: A change in physical appearance can be an indicator of chemical degradation or absorption of moisture.

  • Troubleshooting Steps:

    • Do not use the compound if a significant change in appearance is observed.

    • Analyze a small sample to identify any impurities or degradation products.

    • Review storage conditions to ensure they align with the recommendations.

Issue 3: Unexpected peaks are observed in the NMR spectrum of the compound.

  • Potential Cause: The presence of new peaks in an NMR spectrum is a strong indication of impurities or degradation products.

  • Troubleshooting Steps:

    • Compare the current NMR spectrum with the spectrum from the Certificate of Analysis (CoA) or a freshly prepared sample.

    • Attempt to identify the impurities. For example, a broadened peak in the acidic region could suggest the presence of the hydrolyzed carboxylic acid.

    • Consider purification of the compound by column chromatography if the impurities are interfering with your experiments.

III. Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term studies or when using a batch that has been stored for an extended period. Spectroscopic techniques are invaluable for this purpose.[6][7]

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.[8] The appearance of new signals or changes in the integration of existing signals can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify any degradation products. Developing a stability-indicating HPLC method is recommended for long-term stability studies.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help identify any degradation products by their mass-to-charge ratio.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups. For example, the appearance of a broad O-H stretch could indicate hydrolysis of the ester to a carboxylic acid.[6]

Experimental Protocol: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., dimethyl sulfoxide or 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis:

    • Integrate the characteristic peaks of the compound and the internal standard.

    • Calculate the purity based on the relative integrations.

    • Examine the spectrum for any unexpected peaks that may correspond to degradation products.

Data Presentation: Hypothetical Stability Study

The following table illustrates how data from a hypothetical stability study could be presented.

Storage ConditionTimepointPurity by HPLC (%)AppearanceNotes
2-8 °C, Dark, Inert Atmosphere0 Months99.5White to off-white solidInitial analysis
2-8 °C, Dark, Inert Atmosphere6 Months99.2No changeWithin acceptable limits
2-8 °C, Dark, Inert Atmosphere12 Months98.9No changeMinor decrease in purity
25 °C/60% RH, Exposed to Air/Light0 Months99.5White to off-white solidInitial analysis
25 °C/60% RH, Exposed to Air/Light6 Months95.1Slight yellowingSignificant degradation observed
25 °C/60% RH, Exposed to Air/Light12 Months88.7Yellowish, slightly stickyUnacceptable degradation, new impurities detected

RH = Relative Humidity

IV. Visualization of Key Concepts

Logical Flow for Stability Troubleshooting

A Inconsistent Experimental Results B Visual Inspection of Compound A->B C Analytical Purity Assessment (NMR, HPLC) A->C D Review Storage & Handling Procedures A->D E No Change in Appearance B->E F Color Change / Clumping B->F G Purity >98% C->G H Purity <98% / Impurities Detected C->H I Procedures are Correct D->I J Procedures are Incorrect D->J M Proceed with Experiment E->M K Purify Compound or Use New Batch F->K G->M H->K I->M L Implement Correct Procedures J->L K->C Re-analyze after purification

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

cluster_0 Degradation Pathways A This compound (Parent Compound) B Hydrolysis (+H₂O) A->B C Elimination (-HBr) A->C D (6-Bromo-isochroman-1-yl)-acetic acid (Hydrolysis Product) B->D E Ethyl (6-bromo-isochromen-1-yl)acetate (Elimination Product) C->E

Caption: Potential degradation pathways of the title compound.

V. References

  • Lapointe, S. L., & Knowles, R. R. (2017). Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. PubMed. Retrieved from [Link]

  • Laposata, M. (2017). Alcohol and Fatty Acid Ethyl Esters. ResearchGate. Retrieved from [Link]

  • Sprenger, R. D. (1977). Isochroman Chemistry. Defense Technical Information Center. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2001). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • PYG Lifesciences. (2025). How to Determine Shelf Life of Bromo-OTBN. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Saget, J., et al. (1990). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. PubMed. Retrieved from [Link]

  • Gunawan, I. W., et al. (2019). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. PMC. Retrieved from [Link]

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Validation & Comparative

1H NMR spectrum analysis of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester: A Comparative Analysis for Structural Elucidation

For researchers engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary analytical tool for this purpose, offering detailed insights into the molecular framework of organic compounds.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted heterocyclic compound.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple peak list. It delves into the rationale behind the expected spectral features, comparing them with the parent isochroman structure and potential isomeric impurities. This comparative approach is designed to equip researchers with the expertise to not only confirm the identity of their target molecule but also to identify and diagnose potential side products in a synthetic pathway.

The Molecular Architecture: Assigning Proton Environments

The first step in any NMR interpretation is to dissect the molecule into its distinct proton environments. The structure of this compound presents several key regions, each with predictable spectral characteristics. The numbering convention used throughout this guide is based on the isochroman ring system.

Caption: Molecular structure of this compound with proton and carbon numbering.

The molecule can be divided into three primary spin systems:

  • The Aromatic System: Protons H5, H7, and H8 on the benzene ring.

  • The Isochroman Aliphatic System: The methine proton H1 and the two pairs of diastereotopic methylene protons, H3 and H4.

  • The Ethyl Ester Side Chain: The methylene (Hα) and ethyl (CH₂ and CH₃) protons.

Predicted ¹H NMR Spectrum and Comparative Analysis

The following analysis predicts the spectrum in a standard solvent like CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.[3]

The Aromatic Region (δ 7.0 - 7.5 ppm)

The bromine atom at the C6 position is an electron-withdrawing group, which will influence the chemical shifts of the aromatic protons.[4] The expected pattern is an AXM system.

  • H5 (δ ≈ 7.35 ppm, d, J ≈ 8.5 Hz): This proton is ortho to the bromine atom and will be deshielded. It has only one ortho-coupling neighbor, H7, and is expected to appear as a doublet.

  • H7 (δ ≈ 7.20 ppm, dd, J ≈ 8.5, 2.0 Hz): This proton is coupled to H5 (ortho-coupling, large J) and H8 (meta-coupling, small J). It should appear as a doublet of doublets.

  • H8 (δ ≈ 7.05 ppm, d, J ≈ 2.0 Hz): This proton is meta to the bromine. It has only a meta-coupling to H7 and will appear as a doublet with a small coupling constant.

Comparison Point: In the parent isochroman, the aromatic protons appear as a more complex multiplet between δ 6.87 and 7.10 ppm.[5] The clear splitting pattern predicted here is a direct consequence of the bromine substituent breaking the symmetry and spreading the signals, providing a key diagnostic feature.

The Isochroman Aliphatic Region (δ 2.7 - 5.5 ppm)

This region provides critical information about the heterocyclic ring.

  • H1 (δ ≈ 5.30 ppm, t, J ≈ 5.0 Hz): This is a benzylic methine proton adjacent to an oxygen atom (an acetal proton), causing a significant downfield shift. It is coupled to the two Hα protons of the side chain and should appear as a triplet, assuming similar coupling constants.

  • H3 Protons (δ ≈ 4.20 - 3.90 ppm, m): These two protons are diastereotopic (chemically non-equivalent) because H1 is a stereocenter. They are adjacent to the ring oxygen, shifting them downfield. They couple with each other (geminal coupling) and with the two H4 protons (vicinal coupling), resulting in a complex multiplet.

  • H4 Protons (δ ≈ 2.90 - 2.70 ppm, m): These benzylic protons are also diastereotopic. They couple geminally with each other and vicinally with the H3 protons, also producing a complex multiplet.

Comparison Point: The signals for the parent isochroman are found at δ 4.68 (H1), 3.87 (H3), and 2.75 (H4).[5] The presence of the bulky acetic acid ethyl ester group at C1 is expected to slightly modify the conformation and electronic environment, leading to the predicted shifts. Confirmation of the H3/H4 connectivity would ideally be achieved with a 2D COSY experiment.[1]

The Side Chain Region (δ 1.2 - 4.2 ppm)

This region confirms the presence and structure of the ethyl ester group.

  • -OCH₂- (Ethyl Quartet, δ ≈ 4.15 ppm, q, J ≈ 7.1 Hz): The methylene protons of the ethyl ester are adjacent to the ester oxygen, shifting them downfield. They are split by the three methyl protons into a characteristic quartet.

  • Hα Protons (-CH₂-COOH, δ ≈ 2.65 ppm, d, J ≈ 5.0 Hz): These methylene protons are adjacent to the C1 methine and the carbonyl group. They are coupled to H1 and will appear as a doublet.

  • -CH₃ (Ethyl Triplet, δ ≈ 1.25 ppm, t, J ≈ 7.1 Hz): The terminal methyl protons of the ethyl group are split by the adjacent methylene group into a sharp triplet, one of the most recognizable patterns in ¹H NMR.

Data Summary and Isomer Comparison

To underscore the diagnostic power of ¹H NMR, the table below summarizes the predicted data for the target molecule and contrasts it with a potential isomeric impurity, (7-Bromo-isochroman-1-yl)-acetic acid ethyl ester.

Proton Assignment (6-Bromo-...) Predicted Data (7-Bromo-...) Predicted Data Rationale for Difference
Aromatic Protons H5: ~7.35 (d) H7: ~7.20 (dd) H8: ~7.05 (d)H5: ~7.25 (d) H6: ~7.30 (d) H8: ~7.15 (s)The substitution pattern dramatically alters the aromatic splitting. A 7-bromo substitution would yield two doublets and a singlet (or very finely split doublet), a clear distinction from the 6-bromo pattern.
H1 (Methine) ~5.30 (t)~5.30 (t)The local environment of H1 is unchanged, so its chemical shift and multiplicity would be very similar.
H3, H4 (Aliphatic) ~4.2-3.9 (m), ~2.9-2.7 (m)~4.2-3.9 (m), ~2.9-2.7 (m)The aliphatic portion of the ring is distant from the aromatic bromine, so minimal changes are expected.
Side Chain Protons Hα: ~2.65 (d) OCH₂: ~4.15 (q) CH₃: ~1.25 (t)Hα: ~2.65 (d) OCH₂: ~4.15 (q) CH₃: ~1.25 (t)The side chain is electronically isolated from the aromatic ring; no significant changes are predicted.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with a robust experimental procedure. The following is a standard protocol for preparing and running an NMR sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh 5-10 mg of the this compound b 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add internal standard (e.g., TMS) if not present in solvent b->c d 4. Transfer solution to a clean, dry 5mm NMR tube c->d e 5. Insert tube into NMR spinner and place in spectrometer d->e f 6. Lock, Tune, and Shim the instrument for optimal field homogeneity e->f g 7. Acquire ¹H NMR spectrum (e.g., 16-32 scans) f->g h 8. Apply Fourier Transform, Phase Correction, and Baseline Correction g->h i 9. Calibrate spectrum to residual solvent peak or TMS (0 ppm) h->i j 10. Integrate signals and analyze chemical shifts and coupling constants i->j

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean vial.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[6] Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to create a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. The number of scans can be adjusted based on the sample concentration (16 scans is often adequate).

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum should be phase-corrected and baseline-corrected.

  • Calibration and Analysis: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals and measure the chemical shifts and coupling constants for analysis.[7]

Conclusion

The ¹H NMR spectrum of this compound provides a rich tapestry of information that allows for its unequivocal identification. By understanding the influence of the isochroman ring, the bromo-substituent, and the ethyl ester side chain on proton chemical shifts and coupling patterns, a researcher can confidently assign every peak in the spectrum. Furthermore, the comparative analysis against potential isomers highlights the technique's power in confirming regiochemistry during synthesis. When coupled with a rigorous experimental protocol, ¹H NMR spectroscopy serves as a self-validating system for structural elucidation, ensuring the integrity and accuracy of chemical research.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). H NMR Spectroscopy and Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Mishra, B., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 25056–25081. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Krivdin, L. B. (2019). Vicinal 1H–15N coupling constants measured in the 1D 1H NMR spectra... [Image]. ResearchGate. Retrieved from [Link]

  • Supporting information for various chemical syntheses. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Widener University, Department of Chemistry. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 82, 199. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Natelson, S., & Gottfried, S. (1941). Ethyl Bromoacetate. Organic Syntheses, 21, 57. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Sprenger, R. D. (1955). Isochroman Chemistry. Defense Technical Information Center. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for Isochroman Ester Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of isochroman esters is paramount. These compounds, integral to numerous pharmaceutical agents, demand robust analytical methods to detect and quantify impurities.[1][2] This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for isochroman ester purity analysis. We will explore the rationale behind experimental choices, compare alternative approaches, and present a self-validating protocol grounded in scientific principles and regulatory expectations.

Foundational Strategy: Understanding the Analyte and Method Objectives

The initial step in any successful method development is a thorough understanding of the analyte's physicochemical properties. Isochroman esters, containing a bicyclic ether and an ester functional group, possess moderate polarity. This knowledge is crucial for the initial selection of the stationary and mobile phases. The primary objective is to develop a stability-indicating method capable of separating the main isochroman ester peak from potential process impurities, synthetic byproducts, and degradation products.[3][4][5]

A well-designed method should provide accurate and precise quantification of the active pharmaceutical ingredient (API) and its impurities, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Chromatographic Conditions: A Comparative Analysis

Column Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor influencing selectivity and resolution.[3] For isochroman esters, a reversed-phase approach is typically the most effective starting point due to the analyte's hydrophobicity.

Stationary PhaseAdvantagesDisadvantagesRecommended For
C18 (Octadecylsilane) Highly retentive for non-polar to moderately polar compounds, wide availability, extensive literature support.[9]Potential for strong hydrophobic interactions leading to long retention times; may require higher organic solvent concentrations.Initial screening and for separating a wide range of impurities with varying polarities.
C8 (Octylsilane) Less retentive than C18, offering shorter analysis times for moderately polar compounds.May provide insufficient retention for very non-polar impurities.Optimizing analysis time when dealing with known, less hydrophobic impurities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic rings present in the isochroman structure.Selectivity benefits are highly dependent on the specific structure of the analyte and impurities.Resolving closely eluting peaks that are not separated on traditional alkyl phases.
Polar-Embedded Phases Can be used with highly aqueous mobile phases without phase collapse, beneficial for retaining polar impurities.May exhibit different selectivity compared to standard C18 columns.Analysis of polar degradation products or starting materials that may be present.

For this guide, we will proceed with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) as the primary choice due to its versatility and high resolving power.[10]

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition is adjusted to achieve optimal retention and separation. A gradient elution is often preferred over isocratic elution for purity analysis as it can effectively separate a wider range of impurities with varying polarities in a reasonable timeframe.[11]

  • Aqueous Phase (Solvent A): Buffered water is essential to control the ionization of any acidic or basic functional groups and to ensure reproducible retention times. A common starting point is a 20 mM ammonium acetate buffer adjusted to pH 4.0.[10]

  • Organic Phase (Solvent B): Acetonitrile is generally favored over methanol due to its lower viscosity and UV cutoff, leading to better peak shapes and lower backpressure.[12]

Initial Gradient Program:

Time (min)% Acetonitrile (B)
040
2090
2590
2640
3040

This generic gradient allows for the elution of a broad range of compounds and serves as a starting point for further optimization.

Detector Selection: Ensuring Sensitive Detection

The choice of detector depends on the chromophoric properties of the isochroman ester. Most aromatic compounds, including isochromans, exhibit significant UV absorbance. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.[2] The detection wavelength should be set at the absorbance maximum of the isochroman ester to ensure the highest sensitivity.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
  • Isochroman Ester Reference Standard

  • HPLC-grade Acetonitrile[13]

  • HPLC-grade Water[13]

  • Ammonium Acetate (for buffer preparation)

  • Formic Acid or Acetic Acid (for pH adjustment)

Standard and Sample Preparation
  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh and dissolve the isochroman ester reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve the desired concentration.

  • Sample Solution (e.g., 0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Spiked Sample: To confirm the separation of known impurities, a sample solution can be spiked with small amounts of available impurity standards.

Initial Chromatographic Run and System Suitability

Before analyzing samples, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.[1]

System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0% for peak area and retention time

Method Optimization and Troubleshooting

The initial chromatogram will provide valuable information for method optimization. The goal is to achieve a resolution (Rs) of ≥ 2.0 between the main peak and all impurity peaks.[3]

Method_Optimization_Workflow cluster_Initial Initial Analysis cluster_Evaluation Evaluation cluster_Optimization Optimization Strategies cluster_Final Final Method InitialRun Perform Initial Chromatographic Run Evaluate Evaluate Resolution (Rs) and Peak Shape InitialRun->Evaluate AdjustGradient Adjust Gradient Slope Evaluate->AdjustGradient Rs < 2.0 FinalMethod Optimized Method Achieved (Rs ≥ 2.0) Evaluate->FinalMethod Rs ≥ 2.0 AdjustGradient->Evaluate ChangeOrganic Change Organic Modifier (e.g., to Methanol) AdjustGradient->ChangeOrganic ChangeOrganic->Evaluate ModifypH Modify Mobile Phase pH ChangeOrganic->ModifypH ModifypH->Evaluate ChangeColumn Select Alternative Column Chemistry ModifypH->ChangeColumn ChangeColumn->Evaluate

Troubleshooting Common Issues:

  • Poor Resolution: If peaks are not well-separated, first try adjusting the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. If this is insufficient, consider changing the organic modifier to methanol or altering the mobile phase pH to influence the ionization and retention of impurities. As a final step, switching to a column with a different stationary phase (e.g., Phenyl-Hexyl) can provide the necessary change in selectivity.[3]

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate to suppress the ionization of the analyte. Using a highly inert "end-capped" column can also minimize tailing.

  • Ghost Peaks: These can arise from impurities in the mobile phase or carryover from previous injections. Using high-purity solvents and implementing a robust needle wash protocol can mitigate this issue.[13]

Forced Degradation Studies: Ensuring Stability-Indicating Power

To demonstrate that the method is stability-indicating, forced degradation studies are performed.[14][15][16] The isochroman ester is subjected to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[16]

Stress Conditions:

ConditionReagent/Method
Acid Hydrolysis 0.1 M HCl, heated
Base Hydrolysis 0.1 M NaOH, heated
Oxidation 3% H₂O₂, ambient temperature
Thermal Degradation Dry heat (e.g., 80°C)
Photolytic Degradation Exposure to UV and visible light

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-separated from the main peak and from each other, and the peak purity of the main peak is maintained.[4]

Method Validation: A Commitment to Accuracy and Precision

Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.[6][7][8] Validation demonstrates that the method is suitable for its intended purpose.[1][17]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD

Summary of Validation Parameters:

ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[7][8]
Linearity To show that the results are directly proportional to the concentration of the analyte over a given range.[7]
Accuracy To determine the closeness of the test results to the true value.[7]
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).[6]
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7][8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Conclusion: A Framework for Reliable Purity Analysis

Developing a robust and reliable HPLC method for isochroman ester purity is a systematic process that combines a deep understanding of chromatographic principles with rigorous experimental design and validation. By carefully selecting the column and mobile phase, optimizing the separation through a logical, stepwise approach, and demonstrating the method's stability-indicating capabilities through forced degradation studies, researchers can be confident in the quality and purity of their isochroman ester compounds. This guide provides a comprehensive framework, but it is the meticulous execution and interpretation of these experimental steps that will ultimately lead to a successful and defensible analytical method.

References

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  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate. Available from: [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available from: [Link]

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Mass spectrometry fragmentation of 6-bromo-isochroman derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-Isochroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of halogenated heterocyclic compounds is a cornerstone of drug discovery and development. Isochroman derivatives, in particular, form the backbone of numerous pharmacologically active molecules.[1] This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 6-bromo-isochroman derivatives. Due to the scarcity of direct literature on this specific subclass, this guide establishes a predictive framework based on the well-documented fragmentation of related structures, including isochromans, chromones, and bromo-aromatic compounds.[2][3] We will compare the expected fragmentation pathways of a model 6-bromo-isochroman with its non-brominated analog, providing hypothetical yet mechanistically sound experimental data to illustrate key differences. This guide is intended to equip researchers with the expertise to predict, interpret, and leverage mass spectrometry data for the confident identification of these important chemical entities.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of unknown compounds.[4][5] In the context of drug development, MS is crucial for confirming the identity of synthesized molecules, identifying metabolites, and characterizing impurities. Electron Ionization (EI) is a classic and widely used "hard" ionization technique that imparts significant energy into the analyte molecule.[6][7][8][9] This excess energy induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[8][9] Understanding the principles that govern these fragmentation reactions is paramount for accurate spectral interpretation.[4][5]

This guide will focus on the EI-MS fragmentation of 6-bromo-isochroman. We will explore how the core isochroman structure and the presence of a bromine substituent dictate the primary fragmentation pathways.

Foundational Fragmentation Mechanisms

Before delving into the specific case of 6-bromo-isochroman, it is essential to understand the key fragmentation reactions relevant to its structure.

α-Cleavage in Ethers

For cyclic ethers like isochroman, cleavage of the bond alpha to the oxygen atom is a primary fragmentation event. The driving force is the formation of a stable, resonance-stabilized oxonium ion.

Retro-Diels-Alder (RDA) Reaction

Cyclic systems containing a double bond, or those that can form one upon initial fragmentation, can undergo a retro-Diels-Alder (RDA) reaction.[10][11][12][13][14] This pericyclic reaction results in the cleavage of the ring at two points, yielding a diene and a dienophile radical cation (or vice-versa, depending on where the charge is retained). While isochroman itself does not have the requisite double bond in its heterocyclic ring, initial fragmentation can lead to intermediates that are susceptible to RDA-type cleavages.

Fragmentation of Bromo-Aromatic Compounds

The presence of a bromine atom introduces several characteristic fragmentation patterns:

  • Isotopic Signature: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, with the two peaks having almost equal intensity.

  • Loss of Halogen: A primary fragmentation pathway for bromo compounds is the simple cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).

  • Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is also a common fragmentation route, particularly if an adjacent hydrogen is available.

Comparative Fragmentation Analysis: Isochroman vs. 6-Bromo-Isochroman

To illustrate the influence of the bromine substituent, we will compare the predicted EI-MS fragmentation of unsubstituted isochroman with that of 6-bromo-isochroman. The following data is presented as a plausible, illustrative example based on established fragmentation principles.

Hypothetical Experimental Conditions

A standard protocol for analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) would be as follows:

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).[6][7]

    • Ionization Energy: 70 eV.[8][9]

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

Predicted Mass Spectra and Fragmentation Pathways

The following diagram illustrates the overarching workflow for predicting and interpreting the fragmentation patterns.

G cluster_input Input Molecules cluster_process Analytical Process cluster_output Data Interpretation Isochroman Isochroman (MW = 134) GCMS GC-MS Analysis (EI, 70 eV) Isochroman->GCMS BromoIsochroman 6-Bromo-Isochroman (MW = 212/214) BromoIsochroman->GCMS Ionization Molecular Ion Formation (M+•) GCMS->Ionization Fragmentation Energy-Induced Fragmentation Ionization->Fragmentation Spectra Mass Spectra (m/z vs. Abundance) Fragmentation->Spectra Pathways Fragmentation Pathway Elucidation Spectra->Pathways Comparison Comparative Analysis Pathways->Comparison

Caption: Workflow for MS fragmentation analysis.

Case Study 1: Unsubstituted Isochroman (MW = 134)

The fragmentation of isochroman is initiated by the loss of an electron to form the molecular ion (M+•) at m/z 134.

G M Isochroman (m/z 134) F1 [M-H]+• (m/z 133) M->F1 - •H F2 [M-CH2O]+• (m/z 104) M->F2 - CH2O (Benzylic Cleavage) F3 [C7H7]+ (m/z 91) F2->F3 - •CH3 F4 [C6H5]+ (m/z 77) F3->F4 - CH2

Caption: Key fragmentation pathways for Isochroman.

The primary fragmentation involves the benzylic cleavage and loss of formaldehyde (CH₂O) to yield a stable radical cation at m/z 104. This ion is essentially a vinylbenzene radical cation. Subsequent loss of a methyl radical (•CH₃) can lead to the tropylium ion at m/z 91, a very common and stable fragment in the mass spectra of alkylbenzenes.

Case Study 2: 6-Bromo-Isochroman (MW = 212/214)

The presence of bromine significantly alters the fragmentation pattern. The molecular ion will appear as a characteristic doublet at m/z 212 and 214.

G M 6-Bromo-Isochroman (m/z 212/214) F1 [M-Br]+• (m/z 133) M->F1 - •Br F2 [M-CH2O]+• (m/z 182/184) M->F2 - CH2O F4 [M-HBr]+• (m/z 131) M->F4 - HBr F3 [M-CH2O-Br]+• (m/z 103) F2->F3 - •Br

Caption: Predicted fragmentation of 6-Bromo-Isochroman.

Here, several competing pathways exist:

  • Loss of Bromine: Cleavage of the C-Br bond is a major pathway, leading to a fragment ion at m/z 133. This ion corresponds to the molecular ion of an isochroman-derived radical, and its subsequent fragmentation would be similar to that of unsubstituted isochroman.

  • Benzylic Cleavage: Similar to the unsubstituted analog, loss of formaldehyde (CH₂O) occurs, yielding a bromine-containing fragment at m/z 182/184. This fragment can then lose a bromine radical to form an ion at m/z 103.

  • Loss of HBr: Elimination of hydrogen bromide can lead to a radical cation at m/z 131.

Comparative Data Summary

The table below summarizes the key predicted fragments and provides a direct comparison of the two compounds.

m/z (Charge) Predicted Fragment Ion Proposed Structure/Origin Unsubstituted Isochroman 6-Bromo-Isochroman
212/214[M]+•Molecular Ion-High Abundance
182/184[M-CH₂O]+•Benzylic Cleavage-Moderate Abundance
134[M]+•Molecular IonHigh Abundance-
133[M-H]+ or [M-Br]+Loss of H radical or Br radicalHigh AbundanceHigh Abundance
131[M-HBr]+•Loss of HBr-Moderate Abundance
104[M-CH₂O]+•Benzylic CleavageHigh Abundance-
103[M-CH₂O-Br]+Sequential Loss-Moderate Abundance
91[C₇H₇]+Tropylium IonModerate AbundanceLow Abundance

Discussion: Interpreting the Differences

The comparison clearly demonstrates the directing effect of the bromine substituent.

  • Molecular Ion Stability: The molecular ion of 6-bromo-isochroman is expected to be prominent due to the presence of the heavy halogen atom.

  • Dominant Fragmentation Pathways: In unsubstituted isochroman, the fragmentation is dominated by benzylic cleavage leading to the m/z 104 and 91 ions. For the 6-bromo derivative, the C-Br bond cleavage is a highly favorable and competing pathway, generating an intense peak at m/z 133. The loss of Br from the molecular ion is often a dominant process for bromo-aromatic compounds.[15][16][17]

  • Diagnostic Ions: The presence of the M/M+2 doublet for the molecular ion (212/214) and the fragment at m/z 182/184 are definitive indicators of a monobrominated compound. The ion at m/z 133, resulting from the loss of a bromine atom, is a key diagnostic fragment that confirms the core isochroman structure's mass.

Conclusion and Best Practices

The mass spectrometric fragmentation of 6-bromo-isochroman derivatives can be rationally predicted by considering the interplay between the fragmentation of the core isochroman ring system and the characteristic behavior of bromo-aromatic compounds. Researchers analyzing these molecules should:

  • Always look for the M/M+2 isotope pattern to confirm the presence and number of bromine atoms in any given fragment.

  • Anticipate the facile loss of the bromine radical as a primary and often dominant fragmentation pathway.

  • Compare the spectrum to an unsubstituted analog (if available) or to library spectra of isochroman to identify fragments arising from the core heterocyclic structure.

  • Utilize high-resolution mass spectrometry (HRMS) when possible to confirm the elemental composition of fragment ions, which can definitively distinguish between, for example, [C₁₀H₁₃]+ and [C₉H₇O]+, which have the same nominal mass (133).

By applying these principles, scientists and drug development professionals can confidently use mass spectrometry to elucidate the structure of novel 6-bromo-isochroman derivatives and accelerate their research programs.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybromin
  • Mass Spectrometry: Fragment
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube.
  • Electron Ionization.
  • Electron ioniz
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • 3.
  • Mass spectrometry: Retro diels alder fragment
  • Electron Ionization for GC–MS.
  • Spectroscopic Analysis of Isochroman Deriv
  • Mass spectrometry: Retro Diel's-Alder fragment
  • (PDF) Retro‐Diels‐Alder reaction in mass spectrometry.
  • Fragmentation of chromon derivatives using mass spectrometry technique. DEA.
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC.
  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI.
  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. SciELO.
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed.
  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragment
  • Fragment

Sources

Technical Comparison: Isochroman vs. Chroman Scaffolds in SAR & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between chroman (3,4-dihydro-2H-1-benzopyran) and isochroman (3,4-dihydro-1H-2-benzopyran) scaffolds is rarely arbitrary. While they are structural isomers differing only by the position of the oxygen atom, this "oxygen walk" from position 1 to position 2 fundamentally alters the electronic landscape, metabolic liability, and vector orientation of the molecule.

This guide provides a technical analysis of these two privileged scaffolds, offering decision-making frameworks for scaffold hopping, synthesis, and SAR optimization.

Part 1: Structural & Electronic Anatomy

The core distinction lies in the electronic coupling between the heteroatom and the aromatic system.

FeatureChroman ScaffoldIsochroman Scaffold
Structure Oxygen at C1 (attached to benzene).Oxygen at C2 (separated by methylene).
Electronic Effect Conjugated: Oxygen lone pair donates into the aromatic ring (+M effect).Insulated: Methylene group at C1 breaks conjugation. Oxygen acts only via induction (-I).
Aromatic Character Electron-rich (activated). Para-position to oxygen is highly reactive.Electron-neutral/slightly deactivated (similar to alkylbenzene).
Conformation Half-chair (typically).Half-chair (distorted).
Key Vector Substituents at C2/C3 project equatorially/axially relative to the fused ring.Substituents at C3/C4 offer distinct vector angles, often used to access unique sub-pockets.
Visualization: Structural Isomerism & Electronic Flow

The following diagram illustrates the connectivity and the interruption of electronic conjugation in the isochroman scaffold.

ScaffoldComparison Chroman Chroman Scaffold (O-linked to Ar) Electronic_C Electronic Effect: +M Donation into Ring Chroman->Electronic_C Lone Pair Overlap Isochroman Isochroman Scaffold (C-linked to Ar) Electronic_I Electronic Effect: No Conjugation (-I only) Isochroman->Electronic_I Methylene Spacer Metabolism_C Metabolic Liability: C4 Benzylic Oxidation Electronic_C->Metabolism_C Activated Ring Metabolism_I Metabolic Liability: C1 Benzylic Ether Oxidation (Lactone Formation) Electronic_I->Metabolism_I Ether Activation

Caption: Comparative logic flow of electronic effects and resulting metabolic liabilities for Chroman vs. Isochroman scaffolds.

Part 2: Physicochemical & Metabolic Profiling

When optimizing a lead series, switching from chroman to isochroman (or vice versa) is a classic scaffold hopping strategy used to alter metabolic stability or patentability without destroying binding affinity.

1. Metabolic Soft Spots
  • Chroman: The C4 position is benzylic. In vivo, this is a "hotspot" for CYP450-mediated hydroxylation, often leading to the stable chroman-4-one or ring opening.

  • Isochroman: The C1 position is unique—it is both benzylic and alpha to the oxygen (a benzylic ether). Oxidation here is rapid and leads to the isochroman-1-one (lactone) , which can be unstable or reactive. However, if C1 is substituted (e.g., gem-dimethyl), this liability is blocked, often resulting in superior metabolic stability compared to chroman.

2. Lipophilicity (LogP) & Solubility

Isochroman derivatives often exhibit slightly lower LogP values than their chroman counterparts due to the loss of the electron-donating resonance into the lipophilic aromatic ring, making the ether oxygen slightly more accessible for hydrogen bonding with solvent water.

Part 3: SAR Case Studies
Case Study A: Dopamine D1 Agonists (The Isochroman Advantage)

Compound: A-68930 Mechanism: Dopamine D1 Receptor Agonist Insight: In the development of D1 agonists, the isochroman scaffold proved superior to the chroman. The isochroman core in A-68930 rigidly holds the amino and hydroxyl groups in a conformation that perfectly mimics the bioactive rotamer of dopamine.

  • Key Result: A-68930 demonstrated >200-fold selectivity for D1 over D2 receptors. The chroman analogs failed to achieve this specific vector alignment, highlighting how the "oxygen walk" shifts the exit vectors of the pharmacophore [1].

Case Study B: SIRT2 Inhibitors (The Chroman Dominance)

Compound: 2-alkyl-chroman-4-ones Mechanism: Sirtuin 2 (SIRT2) Inhibition Insight: Here, the chroman scaffold is preferred because the oxidation at C4 (chroman-4-one) is not a liability but a feature. The carbonyl oxygen at C4 accepts a critical hydrogen bond from the enzyme backbone. The conjugated system of the chroman-4-one allows for pi-stacking interactions that the non-conjugated isochroman cannot replicate [2].

Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Substituted Isochroman (Oxa-Pictet-Spengler)

This protocol utilizes the oxa-Pictet-Spengler reaction, the most robust method for constructing the isochroman core from phenethyl alcohols.

Reagents:

  • 2-Phenylethanol derivative (1.0 equiv)

  • Aldehyde (R-CHO) (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the 2-phenylethanol derivative and anhydrous DCM (0.2 M concentration).

  • Addition: Add the aldehyde (1.2 equiv) followed by pTSA (10 mol%).

  • Cyclization:

    • For electron-rich rings: Stir at room temperature for 4–12 hours.

    • For electron-neutral rings: Reflux in toluene with a Dean-Stark trap to remove water (azeotropic distillation) is required to drive the equilibrium.

  • Quench: Cool to RT. Quench with sat. NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check: Look for the characteristic AB quartet of the C1 protons (if chiral/substituted) or the singlet (if unsubstituted) in ¹H NMR around 4.5–5.0 ppm.

Protocol 2: Fluorescence-Based Metabolic Stability Assay

A high-throughput method to compare the stability of chroman vs. isochroman scaffolds using P450 consumption.

Principle: Measures the consumption of NADPH (autofluorescent) during the P450 reaction. More stable compounds consume NADPH slower.

Materials:

  • Recombinant CYP450 isozymes (e.g., CYP3A4, CYP2D6).

  • NADPH regeneration system.

  • Test compounds (Chroman/Isochroman analogs) at 10 µM.

  • 96-well black fluorescence plates.

Workflow:

  • Plating: Add 10 µL of test compound (10 µM final) to wells.

  • Enzyme Mix: Add 40 µL of CYP450 enzyme mix in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to initiate reaction.

  • Kinetic Read: Immediately monitor fluorescence (Ex 340 nm / Em 460 nm) for 30 minutes at 37°C.

  • Calculation: Plot relative fluorescence units (RFU) vs. time. The slope corresponds to the rate of metabolism.[1]

    • Steep Slope = High Clearance (Unstable).

    • Flat Slope = Low Clearance (Stable).

Part 5: Decision Matrix

Use this logic flow to select the appropriate scaffold for your project.

DecisionMatrix Start Start: Scaffold Selection TargetType Is the target an Enzyme or Receptor? Start->TargetType Enzyme Enzyme (e.g., Kinase, SIRT) TargetType->Enzyme Receptor GPCR / Ion Channel TargetType->Receptor Q_Hbond Is a backbone H-bond acceptor required at the core? Enzyme->Q_Hbond Q_Metab Is the phenyl ring electron-rich/labile? Receptor->Q_Metab Yes Yes Q_Hbond->Yes Use Chroman-4-one No No Q_Hbond->No Chroman Select CHROMAN (Oxidation to C4-ketone feasible) Isochroman Select ISOCHROMAN (Avoids conjugation, unique vectors) Q_Metab->No Screen Both Yes (High Metabolism) Yes (High Metabolism) Q_Metab->Yes (High Metabolism) Switch to Isochroman (Deactivates Ring) Yes->Chroman No->Q_Metab Yes (High Metabolism)->Isochroman

Caption: Decision tree for selecting between Chroman and Isochroman based on target requirements and metabolic risks.

References
  • DeNinno, M. P., et al. (1991). "Synthesis and Structure-Activity Relationships of (1S,3R)-1-Aminomethyl-5,6-dihydroxy-3-phenylisochroman (A-68930): A Potent and Selective Dopamine D1 Agonist." Journal of Medicinal Chemistry.

  • Fröhlich, T., et al. (2021). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.

  • Knoepfel, T. (2004). "Scaffold Hopping: How to find new chemotypes for known targets."[2][3] Drug Discovery Today.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

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A Senior Application Scientist's Guide to the Chiral Separation of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in the synthesis of chiral drugs.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, comparative analysis of robust methods for the chiral separation of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester, a key intermediate in the synthesis of various biologically active compounds. We will explore and contrast three powerful techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution.

Strategic Overview: Selecting the Optimal Chiral Separation Method

The choice of a chiral separation technique is dictated by a multitude of factors including the scale of the separation, the required purity of the enantiomers, and available instrumentation. While no single method is universally superior[3], an understanding of the strengths and weaknesses of each approach allows for an informed decision.

  • High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, chiral HPLC is often the first choice for analytical and preparative-scale separations in the pharmaceutical industry.[1][4] The direct separation on a chiral stationary phase (CSP) is a widely used and predictable approach.[3]

  • Supercritical Fluid Chromatography (SFC): Gaining significant traction as a "green" alternative to normal-phase HPLC, SFC offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressure.[5][6] For many chiral separations, SFC can provide superior or complementary selectivity compared to HPLC.[6][7]

  • Enzymatic Resolution: This method leverages the stereoselectivity of enzymes to differentiate between enantiomers, often with high precision under mild reaction conditions.[1] It is particularly attractive for its potential for high enantiomeric excess (e.e.) and its environmentally friendly nature.

The following diagram illustrates a decision-making workflow for selecting the appropriate chiral separation technique.

Chiral Separation Strategy Decision Workflow for Chiral Separation start Racemic this compound screening Initial Method Screening start->screening hplc Chiral HPLC screening->hplc Established Versatility sfc Chiral SFC screening->sfc Speed & Green Chemistry enzymatic Enzymatic Resolution screening->enzymatic High Selectivity & Mild Conditions analytical Analytical Scale hplc->analytical sfc->analytical enzymatic->analytical optimization Method Optimization analytical->optimization preparative Preparative Scale validation Validation & Scale-Up preparative->validation optimization->preparative

Caption: Decision workflow for selecting a chiral separation method.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the anticipated performance of each technique for the separation of this compound enantiomers based on typical results for similar compounds.

Parameter Chiral HPLC Chiral SFC Enzymatic Resolution
Resolution (Rs) > 1.5 is achievable> 1.5 is achievableN/A
Analysis Time 10 - 30 minutes3 - 10 minutesSeveral hours to days
Solvent Consumption HighLow to ModerateLow
Enantiomeric Excess (e.e.) > 99%> 99%> 99% (for unreacted enantiomer)
Yield High (>95%)High (>95%)Theoretical max. 50% for one enantiomer
Scalability GoodExcellentGood, but requires process optimization
Development Time ModerateFastPotentially long (enzyme screening)

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each separation technique.

Chiral High-Performance Liquid Chromatography (HPLC)

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common HPLC approach.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds and are a logical starting point for method development.[8][9]

Experimental Protocol:

  • Column Selection: A Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable initial choice due to its broad enantiorecognition capabilities.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. For acidic compounds like the target molecule, the addition of 0.1% trifluoroacetic acid (TFA) can improve peak shape.[4]

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV detector set to 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers.

Anticipated Results: Baseline separation of the two enantiomers with retention times of approximately 8 and 10 minutes is expected.

The following diagram outlines the chiral HPLC workflow.

Chiral HPLC Workflow Chiral HPLC Workflow sample_prep Sample Preparation (1 mg/mL in mobile phase) injection Injection (10 µL) sample_prep->injection hplc_system HPLC System (Chiralcel OD-H, Hexane/IPA) separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Resolution, Purity) detection->data_analysis fraction_collection Fraction Collection (Preparative Scale) data_analysis->fraction_collection

Caption: Workflow for chiral separation by HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[5][6][10] The use of supercritical CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents.[6]

Experimental Protocol:

  • Column Selection: A Lux® Cellulose-2 column is a good starting point, as polysaccharide-based CSPs are also highly effective in SFC.[11]

  • Mobile Phase: Supercritical CO2 with methanol (MeOH) as a co-solvent. A gradient of 5% to 40% MeOH over 5 minutes is a good starting point for screening.

  • Instrumentation Setup:

    • SFC System: Waters ACQUITY UPC2 or equivalent.

    • Detector: Photodiode Array (PDA) detector.

    • Back Pressure Regulator: 150 bar.

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the racemic ester in methanol to a concentration of 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram.

Anticipated Results: A rapid separation of the enantiomers in under 5 minutes is expected, demonstrating the high-throughput capabilities of SFC.

The following diagram illustrates the chiral SFC workflow.

Chiral SFC Workflow Chiral SFC Workflow sample_prep_sfc Sample Preparation (1 mg/mL in Methanol) injection_sfc Injection (2 µL) sample_prep_sfc->injection_sfc sfc_system SFC System (Lux Cellulose-2, CO2/MeOH) separation_sfc Chromatographic Separation sfc_system->separation_sfc injection_sfc->sfc_system detection_sfc PDA Detection separation_sfc->detection_sfc data_analysis_sfc Data Analysis (Resolution, Purity) detection_sfc->data_analysis_sfc fraction_collection_sfc Fraction Collection (Preparative Scale) data_analysis_sfc->fraction_collection_sfc

Caption: Workflow for chiral separation by SFC.

Enzymatic Resolution

Enzymatic kinetic resolution is a highly selective method that can provide one enantiomer in high purity.[1][12] Lipases are commonly used for the hydrolysis of esters, and a screening of different lipases is recommended to find the one with the best enantioselectivity for the target molecule.[13]

Experimental Protocol:

  • Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, Aspergillus niger) for their ability to selectively hydrolyze one enantiomer of the racemic ester.

  • Reaction Setup:

    • Substrate: this compound (100 mg).

    • Enzyme: Immobilized CAL-B (50 mg).

    • Solvent: Phosphate buffer (10 mL, 0.1 M, pH 7.0) and Toluene (10 mL) as a co-solvent to improve substrate solubility.

    • Temperature: 30 °C.

    • Agitation: 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • Work-up: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. Extract the mixture with ethyl acetate. Separate the unreacted ester from the hydrolyzed acid by extraction with a mild aqueous base.

  • Purification: Purify the unreacted ester and the acid by column chromatography.

Anticipated Results: One enantiomer of the ester will be obtained with high enantiomeric excess (>99%), while the other enantiomer will be in the form of the hydrolyzed carboxylic acid.

The following diagram illustrates the enzymatic resolution workflow.

Enzymatic Resolution Workflow Enzymatic Resolution Workflow racemic_ester Racemic Ester enzyme_reaction Enzymatic Hydrolysis (e.g., Lipase CAL-B) racemic_ester->enzyme_reaction monitoring Reaction Monitoring (Chiral HPLC) enzyme_reaction->monitoring workup Work-up (Extraction & Separation) monitoring->workup unreacted_ester Unreacted Ester (One Enantiomer) workup->unreacted_ester hydrolyzed_acid Hydrolyzed Acid (Other Enantiomer) workup->hydrolyzed_acid purification Purification (Column Chromatography) unreacted_ester->purification hydrolyzed_acid->purification

Caption: Workflow for enzymatic resolution.

Conclusion

The chiral separation of this compound can be successfully achieved using chiral HPLC, chiral SFC, and enzymatic resolution.

  • Chiral SFC is recommended for rapid analytical screening and efficient preparative scale purification due to its speed and reduced environmental impact.

  • Chiral HPLC remains a robust and reliable option, particularly when SFC instrumentation is not available.

  • Enzymatic resolution offers an excellent alternative for obtaining one enantiomer with very high purity, although it requires a more involved development process.

The choice of the optimal method will depend on the specific requirements of the project, including the desired scale, purity, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for the successful development of a chiral separation method for this important pharmaceutical intermediate.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & Davide, V. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online.
  • (n.d.). Chiral Drug Separation. Google.
  • (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
  • (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate.
  • (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
  • Watanabe, S., Terada, H., Uchikata, T., Arao, Y., Tanaka, K., & Funada, Y. (2016). Chiral Separation Using SFC and HPLC. Shimadzu.
  • (n.d.). Resolution of 2-bromo-arylacetic acid ester by Yarrowia lipolytica lipase in water/supercritical CO2 two. CORE.
  • (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
  • (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate.
  • (n.d.). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. ResearchGate.
  • (n.d.). A Comparative Guide to Chiral Separation of 7-Bromochroman-3-OL Enantiomers by HPLC. Benchchem.
  • (n.d.). Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Bromo-2-Octanol. Benchchem.
  • (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • (n.d.). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.
  • (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Organic Syntheses Procedure.
  • (1977). Isochroman Chemistry. DTIC.
  • (n.d.). Synthesis of isochromans. Organic Chemistry Portal.
  • (n.d.). Separation of Enantiomers. SYNFORM - Thieme Chemistry.
  • (2025). Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution and asymmetric syntheses of 3-substituted morpholin-2-ones. ResearchGate.
  • (n.d.). Enzymatic Resolution of Chiral Phosphinate Esters. Chemistry.
  • (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Separation of enantiomers and conformers of Tofisopam. Daicel Chiral Technologies.
  • (2023). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • (2020). Enantiomeric separation of six beta-adrenergic blockers on Chiralpak IB column and identification of chiral recognition mechanisms by molecular docking technique. PubMed.
  • (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. PMC.
  • (n.d.). Preparation of ethyl bromoacetate. PrepChem.com.

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A Senior Application Scientist's Guide to Qualifying a Reference Standard for 6-bromo-isochroman-1-yl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy of quantitative analysis underpins the integrity of every result. Whether determining the potency of an active pharmaceutical ingredient (API), quantifying impurities, or conducting stability studies, the quality of the reference standard is paramount. For novel or niche compounds like 6-bromo-isochroman-1-yl-acetic acid, a formally certified reference standard from a pharmacopeial body (e.g., USP, Ph. Eur.) is often unavailable.[1][2] This guide provides a comprehensive framework for sourcing and qualifying a high-purity batch of this material to serve as a reliable in-house, or secondary, reference standard.[3][4]

The principles outlined here are grounded in established guidelines for reference materials, ensuring that the qualified standard is thoroughly characterized and suitable for its intended analytical purpose.[5][6][7]

The Imperative for a Well-Characterized Standard

A reference standard serves as the benchmark against which an unknown sample is measured.[5] Its purity and identity must be unequivocally established to ensure accurate and reproducible analytical outcomes.[3] For a compound like 6-bromo-isochroman-1-yl-acetic acid, which may be a critical intermediate or a new chemical entity, establishing a reliable internal standard is a foundational step in the development lifecycle. Without it, all subsequent quantitative data rests on an unverified assumption of purity, risking costly delays and compromised data integrity.

Sourcing Strategy: From Chemical Supplier to Reference Standard Candidate

Since a pre-certified standard is not commercially available, the qualification process begins by sourcing a high-purity lot from a reputable chemical supplier. It is crucial to understand that a supplier's "Certificate of Analysis" (CoA) for a chemical-grade material is not a substitute for a reference standard qualification. It is merely a starting point.

When evaluating potential suppliers, consider the following:

Evaluation Criteria Supplier A (Hypothetical) Supplier B (Hypothetical) Rationale & Key Insights
Stated Purity ≥98% (by HPLC)≥98% (by Titration)HPLC provides insight into chromatographic purity (organic impurities), while titration gives information about overall acidic content. Both are useful, but neither tells the whole story.
Analytical Data Provided ¹H NMR and HPLC chromatogramOnly ¹H NMR spectrumSupplier A provides more initial data, allowing for a better preliminary assessment of the material's suitability before purchase. An HPLC chromatogram is invaluable for identifying potential challenges in method development.
Documentation Quality Lot-specific CoA with dataGeneric technical data sheetA lot-specific CoA is essential. It demonstrates that the supplier has performed quality control on the specific batch you are purchasing.
Intended Use "For Research Use Only""Synthesis Grade"These designations indicate the material is not intended for direct use as a quantitative standard without further characterization by the end-user.

Recommendation: Select a supplier that provides the most comprehensive, lot-specific analytical data. This initial investment in a higher-quality starting material can significantly streamline the in-house qualification process.

The Qualification Workflow: Establishing Identity, Purity, and Potency

Once a candidate lot is procured, it must undergo a rigorous, multi-faceted analytical evaluation. The goal is to confirm its identity and assign a precise potency value, which accounts for all significant impurities.[1][8]

Caption: Workflow for In-House Qualification of a Chemical Reference Standard.

Part 3.1: Experimental Protocols for Identity Confirmation

The first step is to rigorously confirm that the material is, in fact, 6-bromo-isochroman-1-yl-acetic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The observed spectra should be consistent with the expected structure.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the candidate standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[9]

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]

    • Data Analysis & Interpretation:

      • ¹H NMR:

        • Aromatic Protons: Expect signals in the aromatic region (~7.0-7.8 ppm) consistent with a tri-substituted benzene ring.

        • Isochroman Protons: Look for characteristic signals for the methylene (-CH₂-) and methine (-CH-) protons of the isochroman ring system.

        • Acetic Acid Moiety: A singlet or doublet for the -CH- group adjacent to the carboxylic acid and a broad singlet for the acidic proton (-COOH).

        • Integration: The relative area of the signals must correspond to the number of protons in each environment.

      • ¹³C NMR: The number of unique signals should match the number of unique carbon atoms in the molecule. The chemical shifts should be consistent with aromatic, aliphatic, and carbonyl/carboxyl carbons.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Analyze using an MS technique such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole).

    • Data Analysis & Interpretation: Look for the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The observed mass should correspond to the calculated exact mass of C₁₁H₁₁BrO₃ (285.9895 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be present for the molecular ion peak.

Part 3.2: Experimental Protocols for Purity and Impurity Profiling

This is the most critical phase for assigning an accurate potency value. It requires using multiple, orthogonal techniques to quantify different types of impurities.[1]

A. HPLC-UV for Chromatographic Purity

  • Objective: To separate and quantify organic impurities (e.g., starting materials, by-products). As an aromatic carboxylic acid, an ion-suppressing reversed-phase method is a logical starting point.[10]

  • Protocol:

    • Chromatographic Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Phosphoric Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm and 254 nm

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

    • Sample Preparation: Accurately prepare a solution of the standard in the mobile phase or a suitable diluent at a concentration of ~0.5 mg/mL.

    • Analysis: Inject the sample and record the chromatogram.

    • Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method). Impurities below a reporting threshold (e.g., 0.05%) are typically disregarded.

B. Water Content by Karl Fischer Titration

  • Objective: To specifically quantify the water content, which is not detected by HPLC-UV.

  • Protocol:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the reference standard material and introduce it into the titration cell.

    • The instrument will automatically titrate the water and provide a result as a weight percentage (w/w %).

C. Residual Solvents by Headspace Gas Chromatography (GC-HS)

  • Objective: To quantify volatile organic solvents remaining from the synthesis and purification process.

  • Protocol:

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable dissolution solvent (e.g., DMSO, DMA).

    • Heat the vial to equilibrate the solvents into the headspace.

    • Inject an aliquot of the headspace gas onto a GC column for separation and quantification by FID.

    • Quantify against a standard containing known amounts of the expected solvents.

Part 3.3: Potency Assignment via Mass Balance

The final potency is not simply the HPLC purity. It is a calculated value that accounts for all measured impurities.[8]

Calculation:

Potency (%) = (100% - % Water - % Residual Solvents - % Inorganic Impurities) × [% Purity by HPLC / 100]

  • Example Calculation:

    • HPLC Purity: 99.80%

    • Water Content: 0.12%

    • Residual Solvents: 0.05%

    • Inorganic Impurities (Sulphated Ash): 0.03%

    • Potency = (100 - 0.12 - 0.05 - 0.03) × (99.80 / 100) = 99.60%

This final potency value is what must be used in all subsequent quantitative calculations where this batch serves as the reference standard. For example, when preparing a standard solution for an assay, the weighed amount must be corrected for this potency to determine the true concentration of 6-bromo-isochroman-1-yl-acetic acid.

Documentation and Final Recommendations

The culmination of this effort is the creation of an internal Certificate of Analysis (CoA) for this newly qualified reference standard. This document should include:

  • Compound Name and Structure

  • Lot Number

  • Date of Qualification and Retest Date

  • Assigned Potency and Uncertainty

  • A summary of the results from all analytical tests performed (NMR, MS, HPLC, KF, etc.)

  • Recommended storage conditions[8]

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved February 12, 2026, from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved February 12, 2026, from [Link]

  • Monographs Affected by Revision to <11> USP Reference Standards. (2019, December 27). USP-NF. Retrieved February 12, 2026, from [Link]

  • Establishment of chemical reference standards (CRS). (2021, July 12). EDQM FAQs. Retrieved February 12, 2026, from [Link]

  • 〈11〉 USP Reference Standards - USP-NF ABSTRACT. (n.d.). USP. Retrieved February 12, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved February 12, 2026, from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. Retrieved February 12, 2026, from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • WHO: Update of Guideline of Reference Standards. (2025, April 2). ECA Academy. Retrieved February 12, 2026, from [Link]

  • Four Keys to Reference Standard Management. (n.d.). MRIGlobal. Retrieved February 12, 2026, from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved February 12, 2026, from [Link]

  • Reference standards biopharmaceutical products - Do you have your reference standard program in place?. (2019, December 9). Starodub. Retrieved February 12, 2026, from [Link]

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A Comparative Guide to Structural Validation: Unambiguous Assignment of CS-0037619 using COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex organic molecules often yield congested spectra that defy straightforward interpretation. This guide provides an in-depth technical comparison of two powerful 2D NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for the precise structural elucidation of the novel compound CS-0037619.

Herein, we will not only detail the step-by-step experimental protocols but also delve into the causality behind our experimental choices, ensuring a robust and self-validating approach to structural confirmation. For the purpose of this guide, we will be working with the proposed structure of CS-0037619, a flavonoid derivative: 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one .

The Rationale for a Two-Pronged 2D NMR Approach

For a molecule with the complexity of CS-0037619, relying solely on 1D NMR can lead to ambiguous or incorrect assignments. The aromatic regions, in particular, can present a high degree of signal overlap. By employing a combination of COSY and HSQC, we can systematically piece together the molecular puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment allows us to identify protons that are coupled to each other, typically through two or three bonds.[1] This is invaluable for tracing out the connectivity of protons within a spin system, such as those on a phenyl ring or an ethyl group.[2] The presence of off-diagonal "cross-peaks" in a COSY spectrum provides direct evidence of which protons are neighbors in the molecular structure.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom.[4][5] Each peak in an HSQC spectrum represents a one-bond C-H connection, providing an unambiguous link between the proton and carbon skeletons of the molecule.[6] This is particularly powerful for resolving overlapping proton signals, as the attached carbons often have a much wider chemical shift dispersion.[1]

By integrating the through-bond proton-proton connectivity information from COSY with the direct proton-carbon attachment data from HSQC, we can confidently assemble the structural fragments of CS-0037619 and confirm their linkage.

Experimental Workflow for Structural Validation

The overall workflow for validating the structure of CS-0037619 using COSY and HSQC is a systematic process that begins with careful sample preparation and culminates in the integrated analysis of the 2D NMR data.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Validation a Dissolve 5-25 mg of CS-0037619 in ~0.6 mL of deuterated solvent (e.g., CDCl3) b Filter solution to remove particulates a->b c Transfer to a clean, dry 5 mm NMR tube b->c d Acquire 1H NMR spectrum c->d e Acquire 13C NMR spectrum d->e f Acquire 1H-1H COSY spectrum d->f g Acquire 1H-13C HSQC spectrum e->g f->g h Process and analyze COSY spectrum to identify proton spin systems f->h i Process and analyze HSQC spectrum to correlate protons and carbons g->i h->i j Integrate 1D, COSY, and HSQC data for full structural assignment i->j k Confirm structure of CS-0037619 j->k

Caption: Workflow for CS-0037619 structure validation.

Detailed Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation. A poorly prepared sample can lead to broad spectral lines and artifacts, obscuring the true correlations.

Materials:

  • CS-0037619 (5-25 mg for ¹H-detected experiments)[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[8]

  • 5 mm NMR tube of good quality[9]

  • Pasteur pipette and glass wool

  • Vortex mixer or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of CS-0037619 into a clean, dry vial.[10] This concentration is generally sufficient for both COSY and HSQC experiments.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent.[8] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8] Gently vortex or sonicate the sample to ensure complete dissolution.[10]

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Tube Filling and Cleaning: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[10] Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[10]

Part 2: NMR Data Acquisition

The following are general guidelines for setting up COSY and HSQC experiments on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.

Initial 1D Spectra:

  • Before acquiring 2D spectra, it is essential to run standard 1D ¹H and ¹³C NMR spectra. These will provide the chemical shift ranges needed to set the spectral widths for the 2D experiments and will serve as the axes for the final 2D plots.[11]

¹H-¹H COSY Experiment:

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is generally recommended for its clean spectra.

  • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H spectrum.

  • Number of Scans (NS): For a moderately concentrated sample, 2 to 4 scans per increment are typically sufficient.

  • Time Domain (TD): A typical setup would be 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

¹H-¹³C HSQC Experiment:

  • Pulse Program: A sensitivity-enhanced, phase-sensitive gradient HSQC (e.g., hsqcetgpsi) is a robust choice.

  • Spectral Width (SW):

    • F2 (¹H dimension): Set to the same spectral width as the 1D ¹H experiment.

    • F1 (¹³C dimension): Set to cover the range of protonated carbons observed in the 1D ¹³C spectrum. Quaternary carbons will not be observed in an HSQC spectrum.[1]

  • Number of Scans (NS): 2 to 8 scans per increment are common, depending on the sample concentration.

  • Time Domain (TD): Similar to COSY, 2048 points in F2 and 256 increments in F1 is a good starting point.

Data Interpretation: Assembling the Structure of CS-0037619

The true power of this combined approach lies in the synergistic interpretation of the resulting spectra.

1. COSY Spectrum Analysis:

The COSY spectrum reveals the proton-proton coupling networks.[12] We expect to see correlations that define the different spin systems within CS-0037619.

  • Aromatic Systems: We would trace the connectivity of the protons on the two substituted phenyl rings. For example, on the B-ring, we would expect a cross-peak between H-5' and H-6', and between H-2' and H-6'.

  • Chromenone System: Correlations between protons on the A-ring of the chromenone core, such as between H-6 and H-8, would be visible.

2. HSQC Spectrum Analysis:

The HSQC spectrum provides the direct one-bond C-H correlations.[13]

  • Unambiguous Assignments: Each cross-peak in the HSQC spectrum links a proton signal on the F2 axis to a carbon signal on the F1 axis. For instance, the proton at a certain chemical shift that we identify as H-3 from the 1D spectrum will show a correlation to the C-3 carbon.

  • Resolving Overlap: In cases where proton signals are overlapped in the 1D spectrum, the HSQC can often resolve them by spreading them out in the carbon dimension.[1]

3. Integrated Analysis:

By combining the information from both experiments, we can build a comprehensive picture of the molecule.

Technique Information Gained Application to CS-0037619
COSY ¹H-¹H through-bond connectivity (typically 2-3 bonds)[2]- Identifies adjacent protons on the aromatic rings. - Confirms the spin systems of the A and B rings.
HSQC Direct ¹H-¹³C one-bond correlations[6]- Unambiguously assigns each proton to its attached carbon. - Differentiates between CH, CH₂, and CH₃ groups (with an edited HSQC).[6] - Assigns the methoxy protons to their respective carbons.

Example Walkthrough:

  • We observe a proton signal in the 1D ¹H NMR spectrum.

  • In the COSY spectrum, we see that this proton has a cross-peak to another proton, establishing their neighborly relationship.

  • In the HSQC spectrum, we find a cross-peak for our initial proton, which tells us the chemical shift of the carbon it is directly attached to.

  • By systematically following these connections for all the signals in the spectra, we can piece together the entire carbon skeleton and confirm the proposed structure of CS-0037619.

Conclusion

The combination of COSY and HSQC NMR spectroscopy provides a robust and efficient workflow for the structural validation of complex organic molecules like CS-0037619. While COSY delineates the proton-proton coupling networks, HSQC provides the crucial link between the proton and carbon frameworks. This dual-pronged approach mitigates the ambiguities inherent in 1D NMR and allows for a confident and complete structural assignment, an essential step in any chemical research or drug development endeavor.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • University of Leicester. NMR Sample Preparation.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
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  • Indian Institute of Science. Interpretation of 2-Dimensional NMR spectra of small molecules.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
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A Senior Application Scientist's Guide to Bioassay Validation for Isochroman-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Isochroman Scaffold

The isochroman scaffold is a privileged heterocyclic motif present in a wide array of natural products, demonstrating a remarkable spectrum of biological activities.[1] These compounds, primarily isolated from fungi, have garnered significant interest in drug discovery due to their potent and often selective pharmacological effects.[1][2] Isochroman derivatives have been reported to possess a diverse range of therapeutic applications, including anticancer, antifungal, antihypertensive, anti-inflammatory, and antioxidant properties.[3][4]

The therapeutic potential of these compounds stems from their ability to modulate critical cellular signaling pathways.[1] For instance, certain isochroman derivatives have been shown to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1] Others have been found to interfere with the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival.[1] Given the significant therapeutic promise of isochroman-derived compounds, robust and reliable bioassay validation is paramount to accurately characterize their biological activity and advance their development as potential drug candidates.

This guide provides a comprehensive framework for the validation of bioassays for isochroman-derived compounds, offering a comparative analysis of common assay formats, detailed experimental protocols, and insights into data interpretation and regulatory compliance.

Comparative Analysis of Bioassay Formats for Isochroman Derivatives

The selection of an appropriate bioassay is a critical first step in the evaluation of isochroman-derived compounds. The choice of assay will depend on the specific biological activity being investigated (e.g., cytotoxicity, enzyme inhibition, antifungal activity) and the throughput requirements of the screening campaign. This section provides a comparative overview of commonly employed bioassay formats.

Cell Viability and Cytotoxicity Assays

A primary focus in the development of many isochroman derivatives is their potential as anticancer agents.[3][4] Therefore, accurate assessment of their cytotoxic and cytostatic effects is crucial. Several in vitro methods are available, each with its own advantages and limitations.[5]

Assay PrincipleMethodAdvantagesDisadvantagesBest Suited For
Metabolic Activity MTT/XTT/WST-1 Well-established, cost-effective, and suitable for high-throughput screening.[6][7]Indirect measure of viability; can be affected by compounds that interfere with cellular metabolism.[6][8] Natural products, like some isochroman derivatives, can interfere with the colorimetric readout.[8]Initial screening of large compound libraries for cytotoxic effects.
Membrane Integrity Lactate Dehydrogenase (LDH) Release Directly measures cell death by quantifying a stable cytosolic enzyme released upon membrane damage.[9]Less sensitive for detecting early apoptotic events; can be influenced by serum LDH in the culture medium.Assessing compound-induced necrosis or late-stage apoptosis.
ATP Content ATP-Based Luminescence (e.g., CellTiter-Glo®) Highly sensitive, rapid, and directly correlates with the number of metabolically active cells.[10][11] Excellent for low cell numbers.[10][11]Reagents can be more expensive than colorimetric assays.[12]Potency determination and mechanistic studies where high sensitivity is required.

Causality Behind Experimental Choices: For initial high-throughput screening of a large library of isochroman derivatives, a cost-effective metabolic assay like MTT or WST-1 is often employed. However, it is crucial to be aware of potential interference from colored or reducing compounds. For lead optimization and more precise potency determination, an ATP-based assay is often preferred due to its higher sensitivity and direct correlation with cell viability.[10][11][12] An LDH assay can be used as a complementary method to specifically investigate necrotic cell death.

Target-Based Assays: Hsp90 and PI3K/Akt Inhibition

Many isochroman derivatives exert their biological effects by interacting with specific molecular targets.[1] Validated assays that directly measure the inhibition of these targets are essential for establishing a compound's mechanism of action.

  • Hsp90 Inhibition Assays: The ATPase activity of Hsp90 is essential for its chaperone function, and its inhibition is a key mechanism for many anticancer agents.[5][13] High-throughput screening assays have been developed to identify inhibitors of Hsp90 ATPase activity, often utilizing a colorimetric measurement of inorganic phosphate release.[13] Alternatively, competitive binding assays can be employed to screen for compounds that displace a known ligand from the Hsp90 ATP binding pocket.[2]

  • PI3K/Akt Pathway Activation Assays: The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[14][15] The activation state of this pathway can be assessed by measuring the phosphorylation of key downstream targets, such as Akt at Serine 473 (p-Akt Ser473).[16] Western blotting is a commonly used technique to detect and quantify changes in p-Akt levels following treatment with an isochroman derivative.[1]

Antifungal Susceptibility Testing

Several isochroman derivatives exhibit potent antifungal activity.[1] The standard method for determining the in vitro activity of a new antifungal agent is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of the compound.[17] The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism.[17]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key bioassays used in the validation of isochroman-derived compounds.

Protocol 1: Cell Viability Assessment using an ATP-Based Luminescent Assay (CellTiter-Glo®)

This protocol is adapted from the Promega Technical Bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[3]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • Isochroman-derived test compounds

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Prepare serial dilutions of the isochroman-derived compounds in culture medium. Add the desired concentrations of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[3]

  • Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[3]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Measurement: Measure the luminescence of each well using a luminometer.

Protocol 2: Western Blot Analysis of p-Akt (Ser473) Inhibition

This protocol provides a general procedure for assessing the effect of isochroman derivatives on the PI3K/Akt signaling pathway.[1]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Isochroman-derived test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with isochroman-derived compounds as described in Protocol 1.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary anti-p-Akt (Ser473) antibody overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[1]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Protocol 3: Antifungal Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strain of interest

  • RPMI-1640 medium

  • Sterile 96-well microplates

  • Isochroman-derived test compounds

  • Positive control antifungal drug (e.g., fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Compound Dilution: Perform serial twofold dilutions of the isochroman-derived compounds and the positive control drug in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add 100 µL of the fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.[17]

Data Interpretation and Validation Parameters

Robust data analysis and adherence to established validation guidelines are essential for ensuring the reliability and reproducibility of bioassay results. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures.[13][18]

Quantitative Data Summary

The results of bioassays should be summarized in a clear and concise manner. For cytotoxicity and enzyme inhibition assays, the half-maximal inhibitory concentration (IC50) is a key parameter. For antifungal assays, the MIC is the primary endpoint.

Table 1: Example of Anticancer Activity Data for Isochroman Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
Isochroman-AMCF-7 (Breast)ATP-based15.2[Hypothetical]
Isochroman-AHCT116 (Colon)ATP-based8.9[Hypothetical]
Isochroman-BMCF-7 (Breast)ATP-based5.4[Hypothetical]
Isochroman-BHCT116 (Colon)ATP-based2.1[Hypothetical]
DoxorubicinMCF-7 (Breast)ATP-based0.5[Hypothetical]
DoxorubicinHCT116 (Colon)ATP-based0.3[Hypothetical]

Table 2: Example of Antifungal Activity Data for Isochroman Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Isochroman-CCandida albicans16[Hypothetical]
Isochroman-DCandida albicans4[Hypothetical]
FluconazoleCandida albicans2[Hypothetical]
Key Validation Parameters (ICH Q2(R1))

The following parameters should be assessed during bioassay validation to ensure the method is suitable for its intended purpose.[4][18][19][20]

  • Specificity: The ability of the assay to assess the analyte of interest in the presence of other components that may be expected to be present. For a target-based assay, this means demonstrating that the compound's activity is dependent on the target.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by determining the recovery of a known amount of analyte spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization of Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PIP3->PDK1 Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream activates PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Isochroman Isochroman Derivative Isochroman->PI3K inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt signaling pathway and potential inhibition by an isochroman derivative.

Hsp90_Cycle cluster_cycle Hsp90 Chaperone Cycle Open Open Conformation (ADP-bound) Compact Compact, ATP-bound 'Closed' State Open->Compact ATP binding Hydrolysis ATP Hydrolysis Compact->Hydrolysis Degradation Ubiquitin-Proteasome Degradation Compact->Degradation leads to Release Client Protein Release (Folded) Hydrolysis->Release Release->Open ADP rebinding Client_Folded Folded Client Protein Release->Client_Folded Client_Unfolded Unfolded Client Protein Client_Unfolded->Open binds Client_Unfolded->Degradation targeted for Isochroman Isochroman Derivative (e.g., Radicicol) Isochroman->Compact inhibits ATPase activity

Caption: The Hsp90 chaperone cycle and its inhibition by isochroman derivatives.

Bioassay_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., MTT Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assay (e.g., ATP-based) hit_id->secondary_assay Active Compounds potency_det IC50 Determination secondary_assay->potency_det target_assay Target-Based Assay (e.g., Western Blot) potency_det->target_assay Potent Compounds moa Mechanism of Action Elucidation target_assay->moa lead_opt Lead Optimization moa->lead_opt

Caption: A typical workflow for the bioassay validation of isochroman derivatives.

Conclusion

The validation of bioassays for isochroman-derived compounds is a multifaceted process that requires a thorough understanding of the compound's potential biological activities, the principles of different assay formats, and the regulatory requirements for analytical method validation. By carefully selecting and validating appropriate bioassays, researchers can generate reliable and reproducible data that accurately reflects the therapeutic potential of these promising natural product scaffolds. This guide serves as a foundational resource for scientists and drug development professionals engaged in the exciting field of isochroman research, providing the necessary tools to confidently advance their discoveries from the bench to potential clinical applications.

References

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Retrieved from [Link]

  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • Petty, R. D., Sutherland, L. A., & Cree, I. A. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence, 10(1), 29-34. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, March). Potency Assay Considerations for Monoclonal Antibodies and Other Therapeutic Proteins Targeting Viral Pathogens. Retrieved from [Link]

  • Cree, I. A. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • MarinBio. (2025, July 24). Development and Validation of Cell-Based Potency Assays for AAV Therapies. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HSP90β (C-terminal) Inhibitor Screening Kit. Retrieved from [Link]

  • Pluristem Therapeutics. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). HSP90 Screening Services. Retrieved from [Link]

  • Eurofins. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Blagg, B. S. J., & Kerr, T. D. (2016). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Future medicinal chemistry, 8(11), 1289–1307. Retrieved from [Link]

  • El-Hawary, S. S., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC medicinal chemistry, 14(4), 549–601. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sarı, C., et al. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

  • Advanced BioReagents Systems. (n.d.). Phospho-Akt (Ser473) Detection Kit B (Cell-based). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Retrieved from [Link]

  • Biersack, B. (2016). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Methods in molecular biology (Clifton, N.J.), 1439, 131–140. Retrieved from [Link]

  • ResearchGate. (2014, February 5). Can someone advise on a detection problem p-Akt in western blot? Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assays for HSP90 and Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Exemplary chaperone cycle of HSP90. The consecutive steps are marked... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • JournalAgent. (n.d.). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). ATPase activity of Hsp90. (a) Hydrolysis of ATP by 6 μM Hsp90 was... Retrieved from [Link]

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Safety Operating Guide

(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Classification[1]

Immediate Action: Treat (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester (CAS: 170856-67-4) as a Halogenated Organic Hazardous Waste .[1]

Due to the limited toxicological data available for this specific research intermediate, you must apply the Precautionary Principle .[2] Structural analysis (Structure-Activity Relationship) suggests this compound shares hazard profiles with alpha-bromo esters (lachrymators, alkylating agents) and cyclic ethers (peroxide potential).[1][2]

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.[1][3]

  • RCRA Characteristic: Likely D001 (Ignitable) if in solution; potentially Toxic (D-coded) based on concentration.[1]

  • Segregation: Strict separation from strong oxidizers and strong bases.[1]

Technical Hazard Analysis (The "Why")

Effective disposal requires understanding the molecular triggers that dictate safety protocols.[1]

Functional GroupDisposal ImplicationMechanism of Hazard
Organobromine (Ar-Br) MANDATORY SEGREGATION Halogens release corrosive hydrobromic acid (HBr) and free halogens during standard incineration.[1] They require specialized high-temperature incineration with scrubbers.[1] Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) intended for fuel blending.[1][2]
Ethyl Ester (-COOEt) Hydrolysis Risk Esters react with strong bases (NaOH, KOH) or strong acids.[1][2] This hydrolysis is exothermic.[1][4] Do not dispose of in "Basic/Caustic" waste streams to avoid uncontrolled heat generation in the drum.[1]
Isochroman Core Peroxide Potential As a cyclic ether, isochromans have a theoretical potential to form peroxides upon prolonged exposure to air/light.[1][2] Test for peroxides if the container is old (>1 year) before moving.[1]

Pre-Disposal Stabilization & Workflow[2][3]

Phase 1: Evaluation & Preparation

Before removing the vessel from the fume hood, confirm the physical state.[2]

  • If Solid: Do not dissolve unnecessarily.[1] Solid waste disposal is safer and cheaper than liquid waste.[1]

  • If Liquid (Reaction Mixture): Ensure the reaction is fully quenched. If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the solvent dictates the primary waste code, but the halogenated nature of the solute overrides the stream classification.[2]

Phase 2: The Decision Matrix (DOT Visualization)[2]

The following logic flow ensures compliance with EPA regulations and minimizes safety risks.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Solution SolidContainer Place in Wide-Mouth HDPE or Glass Jar Solid->SolidContainer LiquidSolvent Identify Solvent Base Liquid->LiquidSolvent Labeling Label: 'Hazardous Waste - Halogenated' List: 6-Bromo-isochroman... + Solvent % SolidContainer->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidSolvent->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (EtOAc, Hexane) LiquidSolvent->NonHaloSolvent No Halogens FinalStream DESTINATION: Halogenated Organic Waste Stream HaloSolvent->FinalStream NonHaloSolvent->FinalStream *Contaminated by solute* Labeling->FinalStream

Figure 1: Decision matrix for segregating halogenated organic intermediates. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often mandates the "Halogenated" stream to protect incinerators.[2]

Detailed Disposal Protocol

Step 1: Container Selection[2]
  • Material: High-Density Polyethylene (HDPE) is preferred for halogenated organics.[1] Glass is acceptable but poses a breakage risk.[1]

  • Closure: Screw cap with a Teflon (PTFE) liner to prevent vapor leakage (especially important if residual hydrolysis occurs).[1]

Step 2: Labeling (RCRA Compliance)

The label must be applied before the first drop of waste enters the container.[1]

  • Identifier: "Hazardous Waste"[1][5][6][7]

  • Constituents: Must list "this compound".[1][8] Do not use abbreviations like "BIAEE".

  • Hazard Checkbox: Check "Toxic" and "Irritant."[1] If in flammable solvent, check "Ignitable."[1][2]

Step 3: Satellite Accumulation Area (SAA) Management[2][10]
  • Location: The waste container must remain at or near the point of generation (i.e., inside your lab).

  • Volume Limit: You cannot accumulate more than 55 gallons.

  • Closure: The container must remain closed at all times except when adding waste. Funnels must be removed immediately after use.[1]

Step 4: Final Transfer

Once the container is full or the project is complete:

  • Date the container.[1][5][6][9]

  • Move to the Central Accumulation Area (CAA) within 3 days (per standard 40 CFR 262 regulations).[1]

  • Contact your EHS disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate).[1][2]

Emergency Procedures & Spill Response

Scenario: You drop a 500mg vial of the solid or spill 100mL of solution.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Lachrymator Risk) PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. Containment: Vermiculite or Charcoal Pads PPE->Contain Clean 4. Cleanup: Scoop into Sealable Bag Contain->Clean Decon 5. Decontamination: Wash surface with soap & water Clean->Decon

Figure 2: Immediate response protocol for brominated ester spills.

Critical Note on Absorbents: Do not use paper towels for large spills of brominated esters.[1] If the substance is a potent lachrymator or skin irritant, paper towels provide insufficient barrier protection during cleanup.[2] Use vermiculite or activated charcoal pads , which suppress vapors.[1][2]

Regulatory Reference Table (RCRA Codes)

Use these codes when filling out your waste manifest.

CodeDescriptionApplicability to this Compound
D001 Ignitable WasteApplicable if the flash point is <60°C (common if in Ethyl Acetate/Hexane solution).[1]
F002 Spent Halogenated SolventsApplicable if dissolved in DCM, Chloroform, etc.[1][2]
U-List Toxic WastesWhile this specific CAS is not U-listed, it should be managed with the same rigor as U112 (Ethyl Acetate) or U225 (Bromoform) analogs.[1][2]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: 29 CFR 1910.1200.[1][10] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[1][4] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Architecture & Risk Assessment

Do not underestimate this compound based on its lack of a "Skull and Crossbones" on the vial.

As a Senior Application Scientist, I urge you to look beyond the generic GHS classifications. (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester (CAS 170856-67-4) combines three structural motifs that dictate our safety strategy:

  • The Ethyl Ester Moiety: Lipophilic, facilitating skin absorption and penetration through standard latex gloves.

  • The Organobromine Group: Halogenated organics are often alkylating agents. While the steric bulk of the isochroman ring reduces volatility compared to smaller analogs (like ethyl bromoacetate, a known chemical warfare agent/lachrymator), this molecule must be treated as a potential potent sensitizer and lachrymator .

  • The Isochroman Scaffold: Common in pharmacologically active compounds, implying this intermediate may possess uncharacterized biological activity (potency).

Core Safety Directive: Treat this substance as a High-Potency Unknown . All handling must prevent any dermal or inhalation exposure.[1]

Part 2: The Defensive Layer (PPE Specifications)

The following PPE standards are non-negotiable for handling quantities >5 mg.

Hand Protection: The "Double-Barrier" Protocol

Standard single-layer nitrile gloves are insufficient for prolonged contact with halogenated esters, which can degrade nitrile rubber or permeate through micro-pinholes.

Glove TypeMaterial ThicknessRoleBreakthrough Logic
Inner Layer Nitrile (4 mil / 0.1mm)Biological BarrierProtects skin from sweat/abrasion; acts as a final fail-safe.
Outer Layer Nitrile (High Dexterity) or NeopreneChemical BarrierChange immediately upon splash. Halogenated esters can swell nitrile, reducing barrier integrity within minutes [1].
Critical Handling Silver Shield / 4H (Laminate)Permeation ShieldMandatory for spill cleanup or handling volumes >100 mL. These are chemically impervious to most halogenated organics.
Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are inadequate because vapors from bromo-esters can bypass side shields, causing severe ocular irritation (lachrymatory effect) [2].

  • Respiratory (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Body Protection
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends (polyester) should be avoided as they can melt into the skin if the solvent vehicle (often flammable ethyl acetate or DCM) ignites.

  • Apron: Chemical-resistant apron required for transfers >500 mL.

Part 3: Operational Workflow & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting PPE based on the operation scale.

PPE_Selection Start Task Assessment: this compound Quantity Quantity / State? Start->Quantity SmallScale Solid / <100 mg Quantity->SmallScale LargeScale Solution / >100 mg / Synthesis Quantity->LargeScale StandardPPE Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced Protocol: - Fume Hood - Splash Goggles + Face Shield - Double Gloves (Outer Neoprene) - Chemical Apron LargeScale->EnhancedPPE Spill Spill / Emergency? StandardPPE->Spill EnhancedPPE->Spill SpillPPE Emergency Protocol: - Silver Shield Gloves - Full Face Respirator (OV) - Evacuate Area Spill->SpillPPE

Figure 1: Risk-based PPE selection logic. Note that "Standard Protocol" is the minimum baseline for any handling.

Step-by-Step Handling Protocol
1. Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer. Dry organic powders often carry static charges, causing "fly-away" particles that can settle on wrists or cuffs.

  • Containment: Weigh inside the fume hood. If using a microbalance outside the hood, use a "powder funnel" or transfer enclosure.

  • Technique: Never tap the spatula against the vial rim. This aerosolizes the powder. Use a gentle rolling motion.

2. Solubilization
  • Solvent Choice: Likely soluble in DMSO, Dichloromethane (DCM), or Ethyl Acetate.

  • Warning: Dissolving this compound in DMSO creates a "super-penetrant" vector. DMSO carries dissolved solutes directly through the skin barrier [3].

    • Rule: If using DMSO, Silver Shield gloves are highly recommended , or change outer nitrile gloves every 15 minutes.

3. Reaction Setup
  • Closed Systems: All reactions involving bromo-esters should be run in closed vessels (septum-capped) to prevent the escape of lachrymatory vapors.

  • Venting: Vent reaction vessels through a needle into a bleach trap (sodium hypochlorite) if volatile byproducts are expected, though this ester itself is not volatile enough to require scrubbing under normal conditions.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Scenario: You drop a 500mg vial of solid powder on the floor.

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don double gloves and goggles . If the powder has aerosolized, wait 10 minutes for settling or wear a respirator.

  • Containment: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup: Scoop up the damp material.

  • Decontamination: Wash the surface with a 10% Sodium Thiosulfate solution (neutralizes alkylating agents) followed by soap and water.

Waste Disposal Logic

This compound contains a halogen (Bromine).[2] It cannot go into the general organic waste stream.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid (Halogenated)"Solid Waste: Contains Halogenated Organics (Bromo-ester)"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste" (Do not mix with non-halogenated if incineration costs differ)
Sharps Chemically Contaminated"Sharps - Contaminated with Halogenated Esters"

Why Segregate? Halogenated waste requires high-temperature incineration to prevent the formation of dioxins. Mixing this with general non-halogenated solvents (like Acetone/Methanol) contaminates the entire drum, significantly increasing disposal costs and environmental risk [4].

References

  • Glove Compatibility Data: Nitrile Glove Chemical Resistance Guide. (2023). Gloves.com. Link (Note: Esters and Halogenated Hydrocarbons are listed as "Poor" resistance for thin nitrile, necessitating frequent changes).

  • Lachrymator Hazards: Safety Data Sheet: Ethyl bromoacetate. (2025). Sigma-Aldrich.[1] Link (Cited as a structural analog to establish the baseline hazard for bromo-esters).

  • Permeation Vectors: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council.[3] Chapter 6.C. Link

  • Waste Disposal: Halogenated Solvents in Laboratories. Temple University EHS.[2] Link

Disclaimer: This guide is based on the chemical structure and analogous hazard data.[4] It is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP).

Sources

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